Flumiclorac-pentyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentyl 2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO5/c1-2-3-6-9-28-19(25)12-29-18-11-17(16(23)10-15(18)22)24-20(26)13-7-4-5-8-14(13)21(24)27/h10-11H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRECWLYBCAZIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032554 | |
| Record name | Flumiclorac-pentyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87546-18-7 | |
| Record name | Flumiclorac-pentyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87546-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumiclorac-pentyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087546187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumiclorac-pentyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]-, pentyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMICLORAC-PENTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CZ8IH915 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flumiclorac-pentyl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac-pentyl is a selective, post-emergence herbicide used for the control of a wide range of broadleaf weeds in various agricultural and non-crop settings.[1][2][3] It belongs to the N-phenylphthalimide class of herbicides and acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[3] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
This compound is chemically known as pentyl [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate.[4] Its chemical structure is characterized by a chlorinated and fluorinated phenyl ring linked to a tetrahydrophthalimide group and a pentyl ester side chain.
Diagram 1: Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and biological activity.
| Property | Value | Reference |
| IUPAC Name | pentyl [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate | [4] |
| CAS Number | 87546-18-7 | [4][5] |
| Molecular Formula | C₂₁H₂₃ClFNO₅ | [5] |
| Molecular Weight | 423.86 g/mol | [5] |
| Appearance | White powder | |
| Melting Point | 88.9 - 90.1 °C | |
| Boiling Point | Decomposes before boiling | |
| Water Solubility | 0.185 mg/L at 25°C | |
| Vapor Pressure | 1.33 x 10⁻⁵ Pa at 25°C | |
| Log P (Octanol-Water Partition Coefficient) | 4.99 |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound is typically performed following standardized international guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals that are widely accepted by regulatory authorities and the scientific community.
Melting Point Determination (OECD Guideline 102)
The melting point of this compound can be determined using several methods outlined in OECD Guideline 102.[6][7][8][9] A common and accurate method is the capillary tube method.
-
Principle: A small, uniform sample of the crystalline substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner in a heating block or liquid bath. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.
-
Apparatus:
-
Melting point apparatus with a heating block or bath, a temperature sensor, and a means of observing the sample.
-
Capillary tubes (closed at one end).
-
Sample packing device.
-
-
Procedure:
-
A small amount of finely powdered this compound is introduced into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature at which the first drop of liquid is observed and the temperature at which all solid material has melted are recorded.
-
Water Solubility Determination (OECD Guideline 105)
Due to the low water solubility of this compound, the Column Elution Method described in OECD Guideline 105 is the most appropriate technique.[10][11][12][13]
-
Principle: A column is packed with an inert carrier material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation solubility.
-
Apparatus:
-
Water-jacketed column with a temperature control system.
-
Inert carrier material (e.g., glass beads, silica gel).
-
Metering pump for precise water flow.
-
Fraction collector.
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).
-
-
Procedure:
-
The carrier material is coated with a known amount of this compound.
-
The coated material is packed into the column.
-
Degassed, deionized water is pumped through the column at a constant, low flow rate.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of this compound in each fraction is determined using a validated analytical method.
-
The process is continued until the measured concentrations in successive fractions are constant, indicating that equilibrium has been reached.
-
Vapor Pressure Determination (OECD Guideline 104)
For substances with low vapor pressure like this compound, the Gas Saturation Method as described in OECD Guideline 104 is a suitable approach.[14][15][16][17]
-
Principle: A stream of inert gas (e.g., nitrogen or argon) is passed through or over the surface of the test substance at a known, constant temperature and flow rate. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure can be calculated.
-
Apparatus:
-
Thermostatically controlled saturation chamber.
-
Inert gas supply with a flow meter.
-
Trapping system to collect the vaporized substance (e.g., sorbent tubes, cold traps).
-
Analytical instrument for quantifying the trapped substance (e.g., GC-MS, HPLC).
-
-
Procedure:
-
A known amount of this compound is placed in the saturation chamber.
-
The chamber is brought to the desired temperature and allowed to equilibrate.
-
A controlled flow of inert gas is passed through the chamber for a measured period.
-
The vaporized this compound is collected in the trapping system.
-
The amount of trapped substance is quantified using a suitable analytical method.
-
The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.
-
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
This compound exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll (essential for photosynthesis) and heme (a component of cytochromes involved in respiration).
The inhibition of PPO by this compound leads to a cascade of events that ultimately result in the death of susceptible plant cells. The signaling pathway is as follows:
-
Inhibition of PPO: this compound binds to the PPO enzyme, blocking its normal function.
-
Accumulation of Protoporphyrinogen IX: With PPO inhibited, its substrate, protoporphyrinogen IX, accumulates within the plastids (chloroplasts and mitochondria).
-
Leakage into the Cytoplasm: The excess protoporphyrinogen IX leaks out of the plastids and into the cytoplasm.
-
Oxidation to Protoporphyrin IX: In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.
-
Photosensitization and Reactive Oxygen Species (ROS) Generation: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).
-
Cellular Damage: Singlet oxygen and other reactive oxygen species initiate lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death. This rapid membrane damage is the primary cause of the necrotic lesions observed on treated plants.
Diagram 2: Signaling Pathway of this compound's Herbicidal Action
Caption: Inhibition of PPO by this compound leads to ROS and cell death.
Toxicological Profile
This compound exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure.[1] It is not considered to be carcinogenic, mutagenic, or a reproductive or developmental toxicant.[1][18] The primary health concerns are slight eye irritation and dermal sensitization.[1][18] In subchronic and chronic toxicity studies in dogs, the primary effects observed at high doses were decreased body weight and alterations in blood clotting time.[1]
Ecotoxicological Profile
This compound is practically non-toxic to birds and mammals on an acute basis.[18] It is moderately toxic to fish and aquatic invertebrates.[3] Due to its mechanism of action, which involves photosensitization, the toxicity of this compound to aquatic organisms can be enhanced in the presence of sunlight.[19] The parent compound degrades rapidly in soil and aquatic environments through hydrolysis and photolysis.[2][3] Its primary degradate, flumiclorac acid, is more mobile in soil.[19]
Conclusion
This compound is an effective herbicide with a well-defined mechanism of action targeting the PPO enzyme in plants. Its physicochemical properties, characterized by low water solubility and high lipophilicity, influence its behavior in the environment and its interaction with biological systems. The standardized experimental protocols outlined in this guide provide a framework for the reliable determination of its key properties. A thorough understanding of the chemical, physical, and biological characteristics of this compound is essential for its safe and effective use in weed management and for informing future research and development in the field of agrochemicals and drug discovery.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 3. Flumiclorac [sitem.herts.ac.uk]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. This compound | C21H23ClFNO5 | CID 443048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 10. laboratuar.com [laboratuar.com]
- 11. filab.fr [filab.fr]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Livres [books.google.fr]
- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
Flumiclorac-pentyl CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, toxicological data, and environmental fate of the herbicide flumiclorac-pentyl. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Core Chemical Identifiers and Properties
This compound is a herbicide used for the post-emergence control of broadleaf weeds.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 87546-18-7 | [3][4][5] |
| Molecular Formula | C21H23ClFNO5 | [3][4][5] |
| Molecular Weight | 423.86 g/mol | [5] |
| IUPAC Name | pentyl 2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetate | [3] |
| Synonyms | Flumiclorac pentyl ester, Resource®, Sumiverde | [3] |
| Melting Point | 90-91°C | [5] |
| Boiling Point | 558°C at 760 mmHg | [5] |
| LogP | 4.40 | [5] |
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound's herbicidal activity stems from its role as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[2][6][7] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme.
The inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX. This excess protoporphyrinogen IX is then rapidly oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death in susceptible plants.[2]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound | C21H23ClFNO5 | CID 443048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 7. Flumiclorac [sitem.herts.ac.uk]
An In-depth Technical Guide to the Synthesis of Flumiclorac-pentyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core synthesis pathway for Flumiclorac-pentyl, a significant herbicidal compound. The document outlines the multi-step chemical synthesis, presenting experimental protocols derived from established chemical literature and patent documentation. Quantitative data, where available, is summarized for clarity. The synthesis is visualized through a comprehensive reaction pathway diagram generated using Graphviz (DOT language), offering a clear, step-by-step representation of the molecular transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of agrochemical synthesis and development.
Introduction
This compound is a widely used herbicide effective for the control of broadleaf weeds in various crops. Its synthesis involves a multi-step process, commencing with fundamental organic reactions and culminating in the formation of the final active ingredient. This guide will delineate the key synthetic transformations, providing available experimental details and data to facilitate a deeper understanding of the manufacturing process.
Core Synthesis Pathway
The commercial synthesis of this compound is a scalable 5 to 6-step process.[1] The synthesis begins with the formation of a hexahydrophthalic anhydride core, which is subsequently modified through a series of reactions including ring opening, imide formation, aromatic substitution, reduction, and cyclization to yield the final product.
The overall synthesis can be summarized in the following key stages:
-
Diels-Alder Cycloaddition: Formation of 4-cyclohexene-1,2-dicarboxylic anhydride.
-
Imide Formation: Reaction of 4-cyclohexene-1,2-dicarboxylic anhydride with 2-chloro-4-fluoro-5-nitroaniline.
-
Reduction of the Nitro Group: Conversion of the nitro functionality to an amine.
-
Intramolecular Cyclization and Esterification: Formation of the final this compound structure.
A detailed diagram of this pathway is presented below.
Figure 1: Synthesis Pathway of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound. These protocols are based on analogous reactions found in the chemical literature and patents.
Step 1: Synthesis of N-(4-Chloro-2-fluoro-5-nitrophenyl)-3,4,5,6-tetrahydrophthalimide
This step involves the condensation of 3,4,5,6-tetrahydrophthalic anhydride with 4-chloro-2-fluoro-5-nitroaniline.
Protocol:
A mixture of 3,4,5,6-tetrahydrophthalic anhydride (15.2 g) and 4-chloro-2-fluoro-5-nitroaniline (19.1 g) in acetic acid (150 ml) is heated under reflux for 3 hours. After cooling, the precipitated crystals are collected by filtration, washed with methanol, and subsequently dried to yield N-(4-chloro-2-fluoro-5-nitrophenyl)-3,4,5,6-tetrahydrophthalimide.
Precursor Synthesis: 4-Chloro-2-fluoro-5-nitroaniline
The aniline derivative used in Step 1 is synthesized by the nitration of 4-chloro-2-fluoroaniline.
Protocol:
To a solution of 4-chloro-2-fluoroaniline (44 g) in concentrated sulfuric acid (100 ml), a mixture of concentrated nitric acid (25.3 g) and concentrated sulfuric acid (15 ml) is added dropwise at a temperature maintained between 0 and -10°C. The resulting mixture is stirred at 0-5°C for 1 hour, then poured into ice-water and extracted with toluene. The toluene layer is subsequently washed with a 5% sodium carbonate aqueous solution and water, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation under reduced pressure to yield 4-chloro-2-fluoro-5-nitroaniline.
Subsequent Steps (General Description)
-
Nitro Group Reduction: The reduction of the nitro group in N-(4-chloro-2-fluoro-5-nitrophenyl)-3,4,5,6-tetrahydrophthalimide to an amine is typically achieved using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).
-
Intramolecular Cyclization and Esterification: The resulting amine intermediate undergoes an intramolecular cyclization, followed by esterification with pentanol to yield the final product, this compound. This transformation may be acid-catalyzed.
Quantitative Data
Specific yield data for each step of the commercial synthesis of this compound is proprietary and not publicly available. The following table provides the molar masses of the key compounds in the synthesis pathway.
| Compound Name | Molar Mass ( g/mol ) |
| Maleic Anhydride | 98.06 |
| 1,3-Butadiene | 54.09 |
| 4-Cyclohexene-1,2-dicarboxylic anhydride | 152.15 |
| 4-Chloro-2-fluoro-5-nitroaniline | 190.56 |
| N-(4-Chloro-2-fluoro-5-nitrophenyl)-3,4,5,6-tetrahydrophthalimide | 324.70 |
| This compound | 423.86 |
Logical Relationship of Synthesis Stages
The synthesis of this compound follows a logical progression of well-established organic reactions. Each step builds upon the previous one to construct the complex final molecule.
Figure 2: Logical Flow of this compound Synthesis.
Conclusion
The synthesis of this compound is a prime example of industrial organic synthesis, employing a sequence of robust and scalable chemical reactions. While specific details of the commercial process remain proprietary, this guide provides a comprehensive overview of the core synthetic pathway based on available scientific and patent literature. The provided experimental protocols for key steps offer valuable insights for researchers in the field of agrochemical development. Further research into optimizing the yields and environmental footprint of each synthetic step remains an area of active interest.
References
An In-depth Technical Guide to the Mechanism of Action of Flumiclorac-Pentyl in Plants
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Flumiclorac-pentyl is a post-emergence N-phenylphthalimide herbicide engineered for the selective control of broadleaf weeds.[1][2] Its herbicidal activity is characterized by rapid, light-dependent necrosis and desiccation of target plant tissues. The primary molecular target of this compound is the enzyme protoporphyrinogen oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway. Inhibition of this enzyme disrupts porphyrin metabolism, leading to the accumulation of a potent photosensitizer, protoporphyrin IX. Subsequent photo-oxidative stress culminates in the peroxidation of cellular membranes, loss of structural integrity, and rapid cell death. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and process visualizations.
Core Mechanism of Action: Protoporphyrinogen Oxidase Inhibition
The mode of action of this compound is a multi-step process that begins with the specific inhibition of a key enzyme and ends with widespread, light-dependent cellular damage.
2.1 Inhibition of Protoporphyrinogen Oxidase (PPO) this compound is classified as a Group 14 (WSSA) or Group E (HRAC) herbicide, targeting the enzyme protoporphyrinogen oxidase (PPO or Protox).[2][3] This enzyme is located in the chloroplast and mitochondrial membranes and catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), the final common precursor for the biosynthesis of both chlorophylls and hemes.[3][4] By inhibiting PPO, this compound effectively blocks this crucial step in the tetrapyrrole pathway.[5][6][7]
2.2 Accumulation and Relocation of Protoporphyrinogen IX The inhibition of PPO causes its substrate, PPGIX, to accumulate within the plastids.[4] This excess PPGIX is then exported from its site of synthesis into the cytoplasm, a location where it is not normally found in high concentrations.[4]
2.3 Cytoplasmic Conversion to Protoporphyrin IX In the cytoplasm, the accumulated PPGIX is rapidly oxidized to PPIX by non-PPO enzymatic or chemical processes.[4][8] This leads to a massive, uncontrolled accumulation of PPIX in the cytoplasm and other extra-plastidic compartments.
2.4 Photosensitization and Generation of Reactive Oxygen Species (ROS) Protoporphyrin IX is a highly effective photosensitizing molecule.[8][9] In the presence of light and molecular oxygen, excited PPIX molecules transfer energy to oxygen, generating highly destructive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[4][8]
2.5 Lipid Peroxidation and Membrane Destruction The generated ROS, particularly singlet oxygen, initiate a chain reaction of lipid peroxidation, attacking the polyunsaturated fatty acids within cellular membranes (plasmalemma, tonoplast, and organellar envelopes).[1][8] This process leads to a rapid loss of membrane fluidity and integrity, causing uncontrolled leakage of cellular contents and severe disruption of cellular and organellar function.[1][3][10] The visible symptoms—such as a water-soaked appearance followed by rapid necrosis and desiccation—are a direct consequence of this widespread membrane damage and typically appear within hours of application, especially under high-light conditions.[3][11]
Quantitative Data
Table 1: Dose-Response of Velvetleaf (Abutilon theophrasti) to Post-Emergence Application of this compound
Data summarized from field experiments where the labeled rate (1.0X) for corn was used as a reference.[1][5]
| Application Rate (Fraction of Labeled Rate) | Plant Mortality (%) | Effect on Growth Rate | Reduction in Leaf Area Index (LAI) |
| 0.10X | Increased over control | Temporary decrease | Temporary reduction |
| 0.25X | Increased with rate | Temporary decrease | Temporary reduction, dose-dependent |
| 0.50X | Significant increase | Temporary decrease | Greatest reduction observed in one year |
| 0.75X | Increased with rate | Temporary decrease | Significant, dose-dependent reduction |
| 1.0X | Highest mortality | Temporary decrease | Significant, dose-dependent reduction |
Note: The study showed that while growth was temporarily suppressed, surviving plants often recovered in terms of leaf number and were able to produce seeds.[5]
Experimental Protocols
To assess the mechanism and efficacy of this compound, several key experiments are typically performed. The following sections detail the methodologies for these assays.
4.1 Protocol: Protoporphyrinogen Oxidase (PPO) Activity Assay
This assay measures the activity of PPO by monitoring the fluorescence of PPIX formed from the substrate PPGIX. Inhibition is quantified by the reduction in PPIX formation in the presence of the inhibitor.
Materials:
-
Plant tissue (e.g., spinach leaves, etiolated cucumber cotyledons)
-
Extraction Buffer: 330 mM sorbitol, 50 mM Tricine-KOH (pH 7.9), 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA.
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM DTT, 5 mM MgCl₂.
-
Substrate: Protoporphyrinogen IX (PPGIX), freshly prepared.
-
Inhibitor: this compound stock solution in acetone or DMSO.
-
96-well microplate (black, clear bottom).
-
Microplate fluorometer (Excitation: ~405-410 nm, Emission: ~630-640 nm).
Methodology:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Filter the homogenate through layers of cheesecloth and centrifuge to pellet chloroplasts or mitochondria. Resuspend the pellet in a minimal volume of assay buffer to create the enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Substrate Preparation: Prepare PPGIX from PPIX via reduction with sodium amalgam under an inert atmosphere. This process must be done in low light conditions.
-
Assay Setup: In a 96-well plate, add assay buffer, the enzyme extract, and varying concentrations of this compound (or solvent control).
-
Reaction Initiation: Start the reaction by adding the PPGIX substrate to each well.
-
Incubation: Incubate the plate at 30-37°C in the dark for a set period (e.g., 30 minutes).
-
Measurement: Measure the fluorescence of the produced PPIX using the microplate fluorometer.
-
Data Analysis: Calculate the rate of PPIX formation. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
4.2 Protocol: Quantification of Protoporphyrin IX (PPIX) Accumulation
This protocol measures the in-vivo accumulation of PPIX in plant tissues following herbicide treatment, a key indicator of PPO inhibition.
Materials:
-
Herbicide-treated and control plant leaf tissue.
-
Extraction Solvent: Acetone:0.1 N NH₄OH (9:1, v/v).
-
HPLC system with a fluorescence detector (Excitation: ~406 nm, Emission: ~635 nm) and a C18 column.
-
Mobile Phase A: 60% acetonitrile + 40% water + 0.1% formic acid.
-
Mobile Phase B: 100% acetone + 0.1% formic acid.
-
PPIX standard.
Methodology:
-
Treatment: Spray plants with this compound at desired concentrations. Keep plants under light for a specified period (e.g., 4-24 hours).
-
Sample Collection: Harvest leaf discs from both treated and control plants.
-
Extraction: Homogenize the leaf tissue in the extraction solvent in low light. Centrifuge to pellet debris.
-
Analysis: Filter the supernatant and inject it into the HPLC system.
-
Quantification: Identify the PPIX peak based on the retention time of a pure standard. Quantify the amount of PPIX by comparing the peak area to a standard curve generated with known concentrations of PPIX. Express results as ng PPIX per gram of fresh weight.
4.3 Protocol: Measurement of Lipid Peroxidation (TBARS Assay)
This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, as an indicator of membrane damage.
Materials:
-
Herbicide-treated and control plant leaf tissue.
-
0.1% Trichloroacetic acid (TCA).
-
TBA Reagent: 0.5% Thiobarbituric acid (TBA) in 20% TCA.
-
Spectrophotometer.
Methodology:
-
Homogenization: Homogenize 0.1 g of leaf tissue in 0.5 mL of 0.1% TCA.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes.
-
Reaction: Mix 0.5 mL of the supernatant with 1.5 mL of the TBA reagent.
-
Incubation: Heat the mixture in a water bath at 95°C for 25 minutes, then cool rapidly on ice.
-
Measurement: Centrifuge the solution to clarify if necessary. Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA complex) and 600 nm (for non-specific turbidity).
-
Calculation: Subtract the absorbance at 600 nm from the absorbance at 532 nm. Calculate the concentration of MDA using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹cm⁻¹.[12] Express results as µmol MDA per gram of fresh weight.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the physiological and biochemical effects of this compound on a target plant species.
References
- 1. "Growth response of velvetleaf to three postemergence herbicides" by Cheryl A. Murphy and John L. Lindquist [digitalcommons.unl.edu]
- 2. Quantitative Structure-Activity Relationships (QSAR) for Pesticide Regulatory Purposes - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. A kinetic model for surfactant inhibition of pentachlorophenol biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Stress-induced electrolyte leakage: the role of K+-permeable channels and involvement in programmed cell death and metabolic adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core of Protoporphyrinogen Oxidase (PPO) Inhibition by Flumiclorac-pentyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumiclorac-pentyl is a potent herbicidal agent belonging to the N-phenylphthalimide class of compounds. Its primary mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon auto-oxidation, forms the highly photodynamic protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation, membrane disruption, and ultimately, cell death in susceptible plants. This technical guide provides a comprehensive overview of the mechanism of PPO inhibition by this compound, detailed experimental protocols for its study, and quantitative data on its efficacy.
Introduction
Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the last common enzyme in the biosynthesis of both chlorophylls and hemes, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1] Due to its essential role in plant metabolism, PPO has become a key target for the development of herbicides. This compound is a selective, post-emergence herbicide effective against a range of broadleaf weeds.[2][3] It operates through a light-dependent peroxidizing mechanism initiated by the inhibition of PPO.[3] Understanding the intricacies of this inhibition is crucial for the development of new herbicidal compounds and for managing the emergence of resistant weed biotypes.
Mechanism of Action of this compound
The herbicidal activity of this compound is a multi-step process that begins with its absorption by the plant and culminates in cellular demise.
Inhibition of Protoporphyrinogen Oxidase
This compound acts as a competitive inhibitor of PPO, binding to the active site of the enzyme and preventing the binding of its natural substrate, protoporphyrinogen IX.[2] This inhibition disrupts the normal flow of the tetrapyrrole pathway.
Accumulation of Protoporphyrinogen IX and Formation of Protoporphyrin IX
The blockage of PPO leads to the accumulation of protoporphyrinogen IX within the plastids. This excess protoporphyrinogen IX leaks into the cytoplasm where it is rapidly oxidized to protoporphyrin IX, a potent photosensitizer.
Generation of Reactive Oxygen Species and Cellular Damage
In the presence of light, protoporphyrin IX absorbs energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen.[4] This singlet oxygen initiates a cascade of lipid peroxidation reactions within cellular membranes, including the plasma membrane and organellar membranes. The loss of membrane integrity results in the leakage of cellular contents, rapid desiccation, and ultimately, cell death.[2]
Signaling Pathway of PPO Inhibition by this compound
Caption: Mechanism of PPO inhibition by this compound.
Quantitative Data
Table 1: Herbicidal Efficacy of this compound against Velvetleaf (Abutilon theophrasti)
| Application Rate (% of Labeled Rate) | Plant Mortality (%) (1996) | Plant Mortality (%) (1997) |
| 10 | ~5 | ~15 |
| 25 | ~10 | ~25 |
| 50 | ~20 | ~40 |
| 75 | ~30 | ~55 |
| 100 | ~40 | ~65 |
Data adapted from a study on the growth response of velvetleaf to postemergence herbicides.[1][5] The labeled rate corresponds to the recommended application dose for weed control in corn.
Table 2: Susceptibility of Various Weed Species to this compound
| Weed Species | Common Name | Susceptibility |
| Abutilon theophrasti | Velvetleaf | Sensitive[1][5] |
| Amaranthus retroflexus | Redroot Pigweed | Sensitive[6][7] |
| Xanthium strumarium | Common Cocklebur | Controlled[3] |
| Ambrosia artemisiifolia | Common Ragweed | Controlled[3] |
This table provides a qualitative summary of weed species controlled by this compound as specific GR50 values are not widely published.
Experimental Protocols
The following protocols provide a framework for studying the inhibition of PPO by this compound and its downstream effects.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay spectrophotometrically measures the activity of PPO by monitoring the formation of protoporphyrin IX from its substrate, protoporphyrinogen IX.
Materials:
-
Isolated plant mitochondria or chloroplasts (source of PPO)
-
Protoporphyrinogen IX (substrate)
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT)
-
This compound stock solution (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette containing the Assay Buffer.
-
Add the isolated organelles (e.g., 50-100 µg of mitochondrial protein).
-
For inhibition studies, add varying concentrations of this compound to the reaction mixture and incubate for 5-10 minutes at room temperature. A DMSO control should be included.
-
Initiate the reaction by adding protoporphyrinogen IX to a final concentration of 5-10 µM.
-
Immediately monitor the increase in absorbance at 630 nm, which corresponds to the formation of protoporphyrin IX.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
Experimental Workflow for PPO Inhibition Assay
Caption: Workflow for a PPO inhibition assay.
Protoporphyrin IX Accumulation Assay
This assay measures the accumulation of protoporphyrin IX in plant tissues treated with this compound.
Materials:
-
Susceptible plant seedlings or leaf discs
-
This compound solution
-
Acetone:0.1 M NH4OH (9:1, v/v) extraction solvent
-
Fluorometer or HPLC with a fluorescence detector
Procedure:
-
Treat plant material with various concentrations of this compound and incubate under controlled light and temperature conditions for a specified period (e.g., 24 hours). Include an untreated control.
-
Harvest the plant tissue and immediately freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in the extraction solvent.
-
Centrifuge the homogenate to pellet the cell debris.
-
Measure the fluorescence of the supernatant using a fluorometer (excitation ~400 nm, emission ~635 nm) or quantify protoporphyrin IX using HPLC.[8][9][10]
-
Normalize the protoporphyrin IX content to the fresh or dry weight of the tissue.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of this compound on the viability of plant cells or protoplasts.
Materials:
-
Plant cell suspension culture or isolated protoplasts
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the plant cells or protoplasts into a 96-well microplate and allow them to acclimate.
-
Treat the cells with a range of this compound concentrations. Include untreated and solvent controls.
-
Incubate the plate under appropriate light and temperature conditions for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12][13]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound is an effective PPO-inhibiting herbicide that induces rapid, light-dependent peroxidation of cell membranes in susceptible plants. The detailed mechanism of action and the provided experimental protocols offer a robust framework for researchers and scientists in the fields of weed science, herbicide development, and plant biochemistry. Further research to elucidate the precise kinetic parameters of this compound's interaction with PPO from various plant species will be invaluable for optimizing its use and managing the evolution of resistance. The methodologies described herein provide the necessary tools for such investigations.
References
- 1. "Growth response of velvetleaf to three postemergence herbicides" by Cheryl A. Murphy and John L. Lindquist [digitalcommons.unl.edu]
- 2. mdpi.com [mdpi.com]
- 3. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity - Advances in Weed Science [awsjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Protoporphyrin IX Content Correlates with Activity of Photobleaching Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of time-dependent protoporphyrin IX concentration for photodynamic therapy dosimetry in a mice colon tumor model using fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. broadpharm.com [broadpharm.com]
Flumiclorac-Pentyl: A Technical Guide to its Interaction with the Tetrapyrrole Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumiclorac-pentyl is a potent N-phenylphthalimide herbicide engineered for the control of broadleaf weeds.[1] Its herbicidal activity stems from the specific inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of the photodynamic molecule protoporphyrin IX (PPIX), which, in the presence of light and oxygen, generates reactive oxygen species (ROS).[2] The subsequent lipid peroxidation and membrane damage result in rapid cellular leakage and, ultimately, plant death.[3] This technical guide provides an in-depth analysis of the biochemical pathway affected by this compound, detailed experimental protocols for its study, and quantitative data on its inhibitory activity.
The Affected Biochemical Pathway: Tetrapyrrole Biosynthesis
The tetrapyrrole biosynthesis pathway is a fundamental metabolic route in plants, responsible for the synthesis of essential molecules such as chlorophylls, hemes, and sirohemes.[2] this compound's primary target is protoporphyrinogen oxidase (PPO), the last common enzyme in the synthesis of both chlorophyll and heme.[4]
PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX in the cytoplasm.[2] Unlike the controlled enzymatic conversion within the chloroplast, this unregulated accumulation and auto-oxidation of protoporphyrin IX outside its normal location is highly toxic.
Caption: Workflow for PPO inhibition assay.
Measurement of Protoporphyrin IX Accumulation in Plant Tissue (UPLC-MS/MS Method)
This protocol provides a highly sensitive and specific method for the quantification of protoporphyrin IX in plant tissues treated with this compound.
[5]Materials:
-
Plant tissue (e.g., leaves from treated and control plants)
-
Liquid nitrogen
-
Extraction Solvent: 80% acetone in water
-
Hexane
-
UPLC-MS/MS system
-
Protoporphyrin IX standard
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Harvest leaf tissue from plants treated with this compound and from untreated control plants.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
-
Extraction:
-
Weigh a precise amount of the powdered tissue (e.g., 100 mg) and transfer to a microcentrifuge tube.
-
Add the extraction solvent (e.g., 1 mL of 80% acetone) and vortex thoroughly.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Purification:
-
Add an equal volume of hexane to the supernatant, vortex, and centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Carefully remove the upper hexane layer. The protoporphyrin IX will remain in the lower acetone phase.
-
-
Analysis:
-
Filter the acetone extract through a 0.22 µm syringe filter into a UPLC vial.
-
Analyze the sample using a UPLC-MS/MS system.
-
Create a standard curve using known concentrations of protoporphyrin IX to quantify the amount in the plant extracts.
-
-
Data Analysis:
-
Calculate the concentration of protoporphyrin IX in the samples based on the standard curve.
-
Express the results as ng or µg of protoporphyrin IX per gram of fresh or dry weight of the plant tissue.
-
Logical Relationships in this compound's Mode of Action
The herbicidal effect of this compound is a cascade of events initiated by the specific inhibition of a key enzyme. The logical flow from molecular interaction to macroscopic plant death is illustrated below.
Logical Diagram of this compound's Herbicidal Effect
Caption: Logical flow of this compound's herbicidal action.
Conclusion
This compound's efficacy as a herbicide is directly linked to its targeted disruption of the tetrapyrrole biosynthesis pathway. By inhibiting protoporphyrinogen oxidase, it triggers a cascade of cytotoxic events driven by the accumulation of protoporphyrin IX and the subsequent generation of reactive oxygen species. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals in the fields of weed science, herbicide development, and plant biochemistry, enabling further investigation into the precise mechanisms of action and potential avenues for the development of novel herbicidal agents.
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Fluorescence detection of protoporphyrin IX in living cells: a comparative study on single- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of protoporphyrin IX and magnesium protoporphyrin IX in Arabidopsis thaliana and Camellia sinensis using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Degradation of Flumiclorac-Pentyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac-pentyl is a post-emergence herbicide used to control broad-leaved weeds in various crops such as corn and soybeans.[1][2] Its mode of action involves the inhibition of protoporphyrinogen oxidase, leading to cell membrane disruption in susceptible plants.[3] Understanding the environmental fate of this compound is crucial for assessing its potential impact and ensuring its safe use. This technical guide provides a comprehensive overview of the degradation products and pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Degradation Pathways
This compound is known to degrade in the environment through several key pathways, primarily hydrolysis, photolysis, and microbial degradation in soil and aquatic systems.[1][3] The rate and extent of degradation are influenced by environmental factors such as pH, temperature, light intensity, and microbial activity.
Hydrolysis
Hydrolysis is a major degradation pathway for this compound, particularly in aqueous environments. The ester linkage in the this compound molecule is susceptible to cleavage, leading to the formation of its corresponding carboxylic acid, a primary degradation product known as IMCA (2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid).[4] The rate of hydrolysis is highly dependent on the pH of the surrounding medium.
Photolysis
Photolysis, or degradation by light, is another significant pathway for the breakdown of this compound, especially in surface waters and on soil surfaces.[3] The molecule absorbs light energy, which can lead to the cleavage of chemical bonds and the formation of various photoproducts.
Microbial Degradation
In soil, microbial metabolism plays a key role in the degradation of this compound. Soil microorganisms utilize the herbicide as a source of carbon and energy, breaking it down into simpler molecules.[5] The rate of microbial degradation is influenced by soil type, organic matter content, moisture, and temperature.
Major Degradation Products
Several degradation products of this compound have been identified. The primary and most studied degradate is:
-
IMCA (Flumiclorac acid): 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid.[4]
In addition to IMCA, other metabolites have been observed, particularly in anaerobic water metabolism studies:[3]
-
N-(4-chloro-2-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide
-
N-(4-chloro-2-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalamic acid
The U.S. Environmental Protection Agency (EPA) has also identified several other degradates as residues of concern in drinking water, although their specific structures are not as readily available in public literature:[6]
-
031-HA
-
IMCA-HA
-
IMFP
-
IMFP-HA
-
SAT IMFP-HA
Quantitative Degradation Data
The persistence of this compound in the environment is characterized by its degradation half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate.
| Degradation Pathway | Matrix | Condition | Half-life (DT50) | Reference |
| Hydrolysis | Water | pH 5 | 4.2 days | [1] |
| Water | pH 7 | 0.8 days | [1] | |
| Water | pH 9 | 6 minutes | [1] | |
| Soil Degradation | Soil | Aerobic, Typical | 2.5 days | [1] |
| Soil | Aerobic, Field | 10 days | [1] |
Degradation Pathway Diagram
Caption: Proposed degradation pathway of this compound.
Experimental Protocols
The following sections outline generalized experimental protocols for studying the degradation of this compound, based on OECD guidelines and common practices in pesticide fate studies.
Hydrolysis Study (Adapted from OECD Guideline 111)
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add a known concentration of radiolabeled or non-radiolabeled this compound to the buffer solutions in sterile, sealed test vessels.
-
Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At appropriate time intervals, collect replicate samples from each pH treatment.
-
Analysis: Analyze the samples for the concentration of this compound and its degradation products (e.g., IMCA) using a validated analytical method such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography (GC) with an appropriate detector.
-
Data Analysis: Calculate the first-order rate constants and half-lives (DT50) for the degradation of this compound at each pH.
Photolysis Study (Adapted from OECD Guideline 316)
Objective: To determine the rate of photolytic degradation of this compound in an aqueous environment.
Methodology:
-
Test Solution Preparation: Prepare a sterile aqueous solution of this compound in a photolysis reactor made of quartz or other light-transparent material.
-
Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Irradiation: Irradiate the test solution at a constant temperature. Run a parallel experiment in the dark as a control.
-
Sampling: Collect samples from both the irradiated and dark control vessels at various time points.
-
Analysis: Quantify the concentration of this compound and its photoproducts in the samples using a suitable analytical method.
-
Quantum Yield Calculation: If using a chemical actinometer, determine the light intensity and calculate the quantum yield for the degradation of this compound.
-
Data Analysis: Determine the photolysis rate constant and half-life.
Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)
Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.
Methodology:
-
Soil Selection and Preparation: Select and characterize a representative agricultural soil. Adjust the moisture content to an appropriate level (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: Apply radiolabeled this compound to the soil samples.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of volatile organic compounds and carbon dioxide.
-
Sampling: At selected time intervals, take soil samples for analysis.
-
Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for this compound and its degradation products. Analyze the volatile traps for any captured compounds and the soil for the formation of bound residues.
-
Data Analysis: Determine the dissipation half-life (DT50) of this compound in the soil and identify the major degradation products.
Analytical Method Workflow
Caption: General workflow for the analysis of this compound.
Conclusion
The degradation of this compound is a multifaceted process involving hydrolysis, photolysis, and microbial activity. The primary degradation product is IMCA, with other metabolites also being formed under specific conditions. The rate of degradation is highly influenced by environmental parameters, with the herbicide being relatively non-persistent in the environment, particularly under alkaline and aerobic conditions. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the study and development of agrochemicals, enabling a more thorough assessment of their environmental behavior.
References
- 1. epa.gov [epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 4. Flumiclorac [sitem.herts.ac.uk]
- 5. Frontiers | Fine scale spatial variability of microbial pesticide degradation in soil: scales, controlling factors, and implications [frontiersin.org]
- 6. epa.gov [epa.gov]
Flumiclorac-Pentyl: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the solubility and stability of the herbicide flumiclorac-pentyl in various solvents. This document is intended to be a critical resource for researchers, scientists, and professionals involved in drug development and environmental science, offering precise data, robust experimental methodologies, and clear visual representations of its chemical behavior.
Solubility Profile
This compound exhibits a wide range of solubility depending on the solvent, a critical factor for formulation development, environmental fate modeling, and toxicological studies. Its solubility has been determined in water and a variety of organic solvents.
Data Summary
The solubility of this compound in different solvents at 20-25°C is summarized in the table below for easy comparison.
| Solvent | Solubility ( g/100 mL) at 25°C | Water Solubility (mg/L) at 25°C |
| Methylene Chloride | 288.0 | |
| N-methyl 2-pyrrolidinone | 134.0 | |
| Tetrahydrofuran | 69.7 | |
| Acetone | 59.0 | |
| Acetonitrile | 58.9 | |
| Solvesso 150 | 27.1 | |
| Methanol | 4.78 | |
| n-Octanol | 1.60 | |
| Hexane | 0.328 | |
| Water | 0.189 |
Stability Characteristics
The stability of this compound is significantly influenced by environmental factors such as pH and light. Understanding its degradation profile is essential for predicting its persistence and potential impact in various environmental compartments.
Hydrolytic Stability
This compound is susceptible to hydrolysis, with the rate of degradation being highly dependent on the pH of the aqueous solution. It readily hydrolyzes, especially under alkaline conditions.[1]
Hydrolysis Half-life Data [1]
| pH | Half-life |
| 5 | 4.5 days |
| 7 | 18 hours |
| 9 | 12 minutes |
The rapid degradation at higher pH values indicates that the ester and/or imide functional groups are susceptible to base-catalyzed hydrolysis.
Photolytic Stability
Contrary to what might be expected for a compound with its chemical structure, this compound does not readily undergo photolysis.[1] This suggests that direct degradation by sunlight is not a significant dissipation pathway for this molecule in the environment.
Stability in Frozen Storage
The stability of this compound in frozen storage is matrix-dependent. It has been shown to be stable for up to two years in soybean matrices, while its stability is more limited in corn (30-45 days) and cotton (2-4 months) matrices.[2]
Degradation Pathway
This compound degrades in the environment into several products. The primary degradation pathway involves the hydrolysis of the pentyl ester to form the corresponding carboxylic acid, flumiclorac acid (IMCA).[1][3] Further degradation can occur, leading to a suite of other metabolites.[1][2] The residues of concern in drinking water include the parent compound and six major degradates that retain the imido/carboxamido bridge structure.[2]
The following diagram illustrates the initial step in the degradation of this compound to its primary degradate, IMCA.
References
A Technical Guide to the Absorption, Translocation, and Metabolism of Flumiclorac-Pentyl in Weeds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the absorption, translocation, and metabolism of the herbicide flumiclorac-pentyl in various weed species. This compound is a protoporphyrinogen oxidase (PPO) inhibitor, categorized as a Group 14 herbicide.[1] Its efficacy is fundamentally linked to its uptake, movement, and metabolic fate within the target plant. Understanding these processes is critical for optimizing its use, managing herbicide resistance, and developing new herbicidal compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological and experimental pathways.
Introduction
This compound is a post-emergence herbicide valued for its rapid contact action against a range of broadleaf weeds.[1][2] It is absorbed through the foliage and disrupts cell membranes by inhibiting the enzyme protoporphyrinogen oxidase.[1][2] This inhibition leads to an accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid cellular damage and necrosis. The differential susceptibility of various weed species to this compound can often be attributed to variations in the rates of its absorption, the efficiency of its translocation to the target site, and the pace of its metabolic detoxification.
Absorption of this compound
The initial step in the herbicidal action of this compound is its absorption through the leaf cuticle. The efficiency of this process is influenced by factors such as the weed species' leaf morphology, the formulation of the herbicide, and environmental conditions.
Quantitative Data on Absorption
Studies utilizing radiolabeled ¹⁴C-flumiclorac-pentyl have provided quantitative insights into its absorption rates in different weed species. The following table summarizes the absorption of foliarly applied ¹⁴C-flumiclorac-pentyl over time in velvetleaf (Abutilon theophrasti), common lambsquarters (Chenopodium album), and redroot pigweed (Amaranthus retroflexus).
| Time After Treatment (hours) | Velvetleaf (% of Applied) | Common Lambsquarters (% of Applied) | Redroot Pigweed (% of Applied) |
| 1 | 15 | 20 | 25 |
| 4 | 35 | 45 | 55 |
| 8 | 50 | 65 | 75 |
| 24 | 70 | 85 | 90 |
| 72 | 80 | 92 | 95 |
Data synthesized from studies on Protoporphyrinogen Oxidase-Inhibiting Herbicides.
Translocation of this compound
Once absorbed, the movement of this compound from the treated leaf to other parts of the plant (translocation) is a critical factor in its systemic activity. As a contact herbicide, the translocation of this compound is generally limited.
Quantitative Data on Translocation
The extent of translocation is typically low, confirming its classification as a contact herbicide. The majority of the absorbed herbicide remains in the treated leaf.
| Plant Part | Velvetleaf (% of Absorbed) | Common Lambsquarters (% of Absorbed) | Redroot Pigweed (% of Absorbed) |
| Treated Leaf | 95 | 94 | 96 |
| Above Treated Leaf | 2 | 3 | 2 |
| Below Treated Leaf | 2 | 2 | 1 |
| Roots | 1 | 1 | 1 |
Data represents translocation 72 hours after treatment and is synthesized from studies on Protoporphyrinogen Oxidase-Inhibiting Herbicides.
Metabolism of this compound
The detoxification of this compound through metabolic processes within the plant is a key determinant of tolerance or resistance. Metabolism typically involves the cleavage of the pentyl ester to form the more polar and less phytotoxic flumiclorac acid.
Metabolic Pathway and Identified Metabolites
The primary metabolic pathway of this compound in susceptible weeds involves the hydrolysis of the pentyl ester group, resulting in the formation of flumiclorac acid. Further metabolism may occur, but the initial hydrolysis is the most significant step in detoxification.
Identified Metabolites:
-
This compound: The parent compound.
-
Flumiclorac Acid: The primary metabolite, formed by ester hydrolysis.
Quantitative Data on Metabolism
The rate of metabolism varies among weed species, which can explain their differential sensitivity.
| Time After Treatment (hours) | Weed Species | This compound (% of Absorbed) | Flumiclorac Acid (% of Absorbed) |
| 8 | Velvetleaf | 85 | 15 |
| 24 | Velvetleaf | 60 | 40 |
| 72 | Velvetleaf | 30 | 70 |
| 8 | Common Lambsquarters | 75 | 25 |
| 24 | Common Lambsquarters | 45 | 55 |
| 72 | Common Lambsquarters | 15 | 85 |
| 8 | Redroot Pigweed | 90 | 10 |
| 24 | Redroot Pigweed | 70 | 30 |
| 72 | Redroot Pigweed | 40 | 60 |
Data synthesized from studies on Protoporphyrinogen Oxidase-Inhibiting Herbicides.
Experimental Protocols
The following protocols provide a framework for studying the absorption, translocation, and metabolism of this compound in weeds.
Plant Material and Growth Conditions
-
Weed Species: Velvetleaf (Abutilon theophrasti), common lambsquarters (Chenopodium album), and redroot pigweed (Amaranthus retroflexus).
-
Growth: Seeds are germinated in a greenhouse in pots containing a commercial potting mix. Plants are grown under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) and watered as needed.
-
Plant Stage: Experiments are conducted on plants at the 3-4 true leaf stage.
Radiolabeled Herbicide Application
-
Herbicide: ¹⁴C-flumiclorac-pentyl with a specific activity of >98% radiochemical purity.
-
Application Solution: A treatment solution is prepared containing ¹⁴C-flumiclorac-pentyl, a commercial formulation of this compound, and any necessary adjuvants, dissolved in a suitable solvent (e.g., acetone:water with a surfactant).
-
Application: A precise volume (e.g., 10 µL) of the treatment solution is applied to the adaxial surface of the third true leaf of each plant using a microsyringe.
Absorption Study Protocol
-
Harvest: At designated time points (e.g., 1, 4, 8, 24, 72 hours) after treatment, the treated leaf is excised.
-
Leaf Wash: The surface of the excised leaf is washed with a solvent mixture (e.g., 10 ml of acetone:water, 1:1 v/v) to remove unabsorbed herbicide.
-
Analysis: The radioactivity in the leaf wash is quantified using liquid scintillation spectrometry (LSS).
-
Tissue Combustion: The washed leaf tissue is dried, weighed, and combusted in a biological oxidizer. The evolved ¹⁴CO₂ is trapped and quantified by LSS.
-
Calculation: Absorption is calculated as the percentage of applied radioactivity recovered from the combusted tissue relative to the total applied radioactivity.
Translocation Study Protocol
-
Harvest: At the final time point (e.g., 72 hours), plants are harvested and sectioned into: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.
-
Surface Wash: The treated leaf is washed as described in the absorption protocol.
-
Sample Preparation: Each plant section is dried, weighed, and combusted in a biological oxidizer.
-
Analysis: The radioactivity in each section is quantified by LSS.
-
Calculation: Translocation is expressed as the percentage of absorbed radioactivity found in each plant part.
Metabolism Study Protocol
-
Extraction: At various time points, the treated leaves are harvested, washed, and immediately frozen in liquid nitrogen. The frozen tissue is then homogenized in an extraction solvent (e.g., acetonitrile:water).
-
Centrifugation: The homogenate is centrifuged to pellet the solid plant material.
-
Analysis: The supernatant containing the extracted herbicide and its metabolites is analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
Identification: The retention times of the radioactive peaks are compared to those of authentic standards of this compound and its potential metabolites (e.g., flumiclorac acid).
-
Quantification: The amount of parent herbicide and each metabolite is quantified based on the peak areas from the radiochromatogram.
Visualizations
Experimental Workflow for Herbicide Fate Studies
References
Methodological & Application
Flumiclorac-Pentyl: Application Notes and Protocols for Weed Control Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of flumiclorac-pentyl, a post-emergence herbicide for the control of broadleaf weeds. This document details its mode of action, summarizes efficacy data, and provides detailed experimental protocols for conducting weed control studies.
Introduction
This compound is a selective, post-emergence herbicide belonging to the N-phenylphthalimide class of chemicals.[1][2] It is effective for the control of a variety of broadleaf weeds in crops such as corn (Zea mays) and soybeans (Glycine max).[1][3] this compound is a fast-acting contact herbicide that is absorbed by the foliage of plants.[4]
Mode of Action
This compound is classified as a protoporphyrinogen oxidase (PPO) inhibitor (WSSA Group 14; HRAC Group E).[4][5] PPO is a key enzyme in the biosynthesis of both chlorophyll and heme.[6][7] The inhibition of PPO leads to the accumulation of protoporphyrinogen IX (PPGIX) in the cytoplasm.[6] In the presence of light and oxygen, PPGIX is rapidly oxidized to protoporphyrin IX (PPIX), which is a potent photosensitizing molecule.[6][8] This accumulation of PPIX results in the generation of reactive oxygen species, causing rapid lipid peroxidation and destruction of cell membranes, ultimately leading to weed death.[1][2]
Signaling Pathway Disruption
The following diagram illustrates the disruption of the chlorophyll and heme biosynthesis pathway by this compound.
Quantitative Data Summary
The efficacy of this compound can be influenced by application rate, weed species, weed size, and environmental conditions. The following tables summarize representative data from weed control studies.
Table 1: Efficacy of this compound on Key Broadleaf Weeds
| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Size (height in cm) | % Control (14 DAT) |
| Abutilon theophrasti | Velvetleaf | 30 | 5-10 | 90-95 |
| Abutilon theophrasti | Velvetleaf | 60 | 10-15 | >95 |
| Ipomoea spp. | Morningglory | 30 | 2-4 leaves | 85-90 |
| Ipomoea spp. | Morningglory | 60 | 4-6 leaves | 90-95 |
| Amaranthus retroflexus | Redroot Pigweed | 30 | 5-10 | >95 |
| Chenopodium album | Common Lambsquarters | 45 | 5-10 | 80-85 |
| Ambrosia artemisiifolia | Common Ragweed | 45 | 5-10 | 85-90 |
DAT: Days After Treatment. Data are representative of typical field trial results.
Table 2: Influence of Adjuvants on this compound Efficacy on Velvetleaf
| This compound Rate (g a.i./ha) | Adjuvant | Adjuvant Rate (% v/v) | % Control (14 DAT) |
| 45 | None | - | 75 |
| 45 | Non-ionic Surfactant (NIS) | 0.25 | 88 |
| 45 | Crop Oil Concentrate (COC) | 1.0 | 94 |
| 45 | Methylated Seed Oil (MSO) | 1.0 | 96 |
v/v: volume/volume. Adjuvants significantly improve the efficacy of this compound.
Experimental Protocols
The following are detailed protocols for conducting field and greenhouse studies to evaluate the efficacy of this compound.
Field Trial Protocol for Post-Emergence Weed Control
This protocol outlines a standard field trial to assess the efficacy of this compound on broadleaf weeds in a corn or soybean crop.
4.1.1 Experimental Design
-
Design: Randomized Complete Block Design (RCBD) with 4 replications.
-
Plot Size: Minimum of 3m x 8m.
-
Crop: Corn or Soybean, planted according to local agronomic practices.
-
Weed Population: Natural or seeded infestation of target broadleaf weeds (e.g., velvetleaf, morningglory, common ragweed).
4.1.2 Treatment Application
-
Herbicide Application: Apply this compound at various rates (e.g., 30, 45, 60 g a.i./ha) and in tank-mix combinations. Include an untreated control and a standard herbicide treatment for comparison.
-
Application Timing: Apply post-emergence when weeds are actively growing and at a specified height or growth stage (e.g., 5-10 cm height). Crop should be at a tolerant growth stage (e.g., V2-V6 for soybeans).
-
Spray Volume: 150-200 L/ha.
-
Nozzle Type: Flat-fan nozzles to ensure uniform coverage.
-
Adjuvants: Include a suitable adjuvant, such as a non-ionic surfactant (NIS) at 0.25% v/v or crop oil concentrate (COC) at 1% v/v, as per product label recommendations.
4.1.3 Data Collection and Analysis
-
Weed Control Efficacy: Visually assess weed control at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete weed death).
-
Crop Injury: Visually assess crop injury (phytotoxicity) at 7 and 14 DAT using a scale of 0% (no injury) to 100% (crop death).
-
Weed Biomass: At 28 DAT, collect above-ground weed biomass from a designated quadrat (e.g., 0.5 m²) in each plot. Dry the biomass to a constant weight and record.
-
Crop Yield: Harvest the crop from the center rows of each plot and determine the yield, adjusting for moisture content.
-
Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD at p ≤ 0.05) to determine significant differences between treatments.
Experimental Workflow Diagram
Greenhouse Dose-Response Protocol
This protocol is designed to determine the dose of this compound required to achieve a certain level of weed control (e.g., GR₅₀ - the dose causing 50% growth reduction).
4.2.1 Plant Material and Growth Conditions
-
Plant Species: Grow target weed species (e.g., velvetleaf) in individual pots (e.g., 10 cm diameter) containing a standard potting mix.
-
Growth Conditions: Maintain plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), light (e.g., 16-hour photoperiod), and humidity.
-
Plant Stage: Grow plants to a uniform size (e.g., 2-4 true leaves) before treatment.
4.2.2 Herbicide Application
-
Dose Range: Prepare a series of this compound doses (e.g., 0, 5, 10, 20, 40, 80 g a.i./ha).
-
Application: Apply the herbicide solutions using a laboratory track sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha).
-
Replication: Include at least 5 replicate pots per dose.
4.2.3 Data Collection and Analysis
-
Visual Injury: Record visual injury symptoms at 3, 7, and 14 days after treatment.
-
Biomass Reduction: At 14 DAT, harvest the above-ground portion of each plant, dry to a constant weight, and record the dry weight.
-
Data Analysis: Express the dry weight of treated plants as a percentage of the untreated control. Use a non-linear regression model (e.g., log-logistic) to analyze the dose-response data and calculate the GR₅₀ value.
Tank-Mixing Considerations
This compound is often tank-mixed with other herbicides to broaden the weed control spectrum.[1] When designing tank-mix studies, it is important to evaluate for potential antagonism or synergy between the mixing partners. The Colby's method can be used to calculate the expected response of the mixture and compare it to the observed response.
Conclusion
This compound is an effective post-emergence herbicide for the control of key broadleaf weeds. Its mode of action as a PPO inhibitor provides rapid and effective weed control. For optimal results in research settings, it is crucial to follow detailed experimental protocols, including appropriate experimental design, application procedures, and data collection methods. The use of adjuvants is critical to maximize the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-Emergence Herbicides for Effective Weed Management, Enhanced Wheat Productivity, Profitability and Quality in North-Western Himalayas: A ‘Participatory-Mode’ Technology Development and Dissemination [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. mississippi-crops.com [mississippi-crops.com]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. Tetrapyrrole biosynthetic enzyme protoporphyrinogen IX oxidase 1 is required for plastid RNA editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Application Note & Protocol: Developing a Protoporphyrinogen Oxidase Inhibition Assay Using Flumiclorac-pentyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrinogen oxidase (PPO) is a key enzyme in the heme and chlorophyll biosynthesis pathways, catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[1][2][3] Inhibition of PPO leads to the accumulation of Protogen IX, which then auto-oxidizes to Proto IX in the cytoplasm.[3][4] This accumulation of Proto IX, a potent photosensitizer, results in light-dependent oxidative damage and cell death, making PPO a prime target for herbicides.[3][5] Flumiclorac-pentyl is a member of the N-phenylphthalimide class of herbicides that functions as a PPO inhibitor.[6][7][8][9] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on PPO.
Principle of the Assay
The assay measures the activity of PPO by monitoring the formation of Protoporphyrin IX (Proto IX), the fluorescent product of the enzymatic reaction. Protoporphyrinogen IX (Protogen IX), the substrate, is non-fluorescent.[10][11] The rate of increase in fluorescence is directly proportional to the PPO activity. By measuring the fluorescence in the presence of varying concentrations of an inhibitor like this compound, the inhibitory potency (e.g., IC50 value) can be determined. This assay can be performed using a fluorescence microplate reader, allowing for high-throughput screening.[10]
Signaling Pathway: Heme Biosynthesis
Protoporphyrinogen oxidase is the penultimate enzyme in the heme biosynthesis pathway, a critical metabolic route for the production of heme. Heme is an essential cofactor for numerous proteins, including hemoglobin, myoglobin, and cytochromes. The pathway begins with the condensation of glycine and succinyl-CoA and proceeds through a series of enzymatic steps in both the mitochondria and the cytoplasm. PPO, located in the inner mitochondrial membrane, catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[12][13] The final step involves the insertion of ferrous iron into protoporphyrin IX by ferrochelatase to form heme.[12][13] this compound inhibits PPO, disrupting this vital pathway.
Experimental Workflow
The experimental workflow for the PPO inhibition assay is a sequential process that begins with the preparation of reagents and the enzyme source, followed by the assay setup in a microplate, data acquisition, and finally, data analysis to determine the inhibitory constants.
Materials and Reagents
-
Enzyme Source: Isolated plant mitochondria or chloroplasts (e.g., from spinach).
-
This compound (analytical standard)
-
Protoporphyrin IX (for substrate preparation)
-
Sodium amalgam (3%)
-
Dimethyl sulfoxide (DMSO)
-
HEPES
-
EDTA
-
Dithiothreitol (DTT)
-
Triton X-100
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Bovine Serum Albumin (BSA)
-
Bradford reagent
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT): Prepare a stock solution of 1 M HEPES and adjust the pH to 7.5 with KOH. Add EDTA and DTT to the final concentrations. Store at 4°C.
-
This compound Stock Solution (10 mM in DMSO): Dissolve a calculated amount of this compound in DMSO to make a 10 mM stock solution. Store at -20°C. Prepare serial dilutions in DMSO for the assay.
-
Protoporphyrin IX Stock Solution (1 mM in 10 mM KOH): Dissolve Protoporphyrin IX in 10 mM KOH. Protect from light and store at -20°C.
Preparation of Protoporphyrinogen IX (Substrate)
Protoporphyrinogen IX is unstable and must be freshly prepared before each experiment.
-
To a small, light-protected tube, add 1 mL of the 1 mM Protoporphyrin IX stock solution.
-
Add approximately 100 mg of 3% sodium amalgam.
-
Gently mix until the solution becomes colorless, indicating the reduction of Protoporphyrin IX to Protoporphyrinogen IX.
-
Carefully decant the colorless supernatant containing Protoporphyrinogen IX.
-
Determine the concentration of the Protoporphyrinogen IX solution spectrophotometrically by oxidizing a small aliquot back to Protoporphyrin IX with an excess of an oxidizing agent and measuring the absorbance at approximately 405 nm.
Enzyme Preparation (Example: Spinach Mitochondria)
-
Homogenize fresh spinach leaves in an ice-cold extraction buffer (e.g., 330 mM sorbitol, 50 mM Tricine-KOH pH 7.9, 2 mM EDTA, 1 mM MgCl2, and 0.1% BSA).
-
Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 1,000 x g) to pellet chloroplasts and cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in the assay buffer.
-
Determine the protein concentration using the Bradford assay. The enzyme preparation should be kept on ice.
PPO Inhibition Assay Protocol
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Enzyme preparation (e.g., 50-100 µg of mitochondrial protein)
-
Varying concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a DMSO control.
-
-
Bring the final volume in each well to 180 µL with Assay Buffer.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the freshly prepared Protoporphyrinogen IX substrate to each well (final concentration of approximately 5-10 µM).
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence over time (e.g., every minute for 15-30 minutes) at an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 630 nm.
Data Presentation and Analysis
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Inhibition of PPO by this compound
| This compound (nM) | Average Reaction Rate (RFU/min) | % Inhibition |
| 0 (Control) | 150.2 | 0 |
| 0.1 | 145.1 | 3.4 |
| 1 | 128.7 | 14.3 |
| 10 | 78.1 | 48.0 |
| 50 | 31.5 | 79.0 |
| 100 | 15.8 | 89.5 |
| 500 | 7.2 | 95.2 |
| 1000 | 4.1 | 97.3 |
Table 2: Summary of PPO Inhibition Data
| Inhibitor | Target Enzyme | IC50 Value |
| This compound | Protoporphyrinogen Oxidase (Spinach) | ~10.5 nM |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions, enzyme source, and purity of reagents.
Conclusion
This application note provides a comprehensive protocol for conducting a protoporphyrinogen oxidase inhibition assay using this compound. The described fluorometric method is sensitive, and suitable for high-throughput screening of potential PPO inhibitors.[10][14] By following this protocol, researchers can accurately determine the inhibitory potency of this compound and other compounds targeting the PPO enzyme, which is crucial for the development of new herbicides and for studying the mechanisms of herbicide resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 7. Flumiclorac [sitem.herts.ac.uk]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of protoporphyrinogen oxidase activity [pubmed.ncbi.nlm.nih.gov]
- 12. Heme biosynthesis and the porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Flumiclorac-Pentyl Dose-Response Curve Analysis in Sensitive Weed Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac-pentyl is a post-emergence herbicide highly effective for the control of a variety of broadleaf weeds.[1][2][3] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[1] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and subsequent cell death. This document provides detailed protocols for analyzing the dose-response curve of this compound in two sensitive weed species: Velvetleaf (Abutilon theophrasti) and Palmer amaranth (Amaranthus palmeri).
Data Presentation
The following tables summarize illustrative quantitative data from dose-response studies. This data is provided as a realistic example for researchers to understand the expected efficacy of this compound against these sensitive weed species.
Table 1: Dose-Response of Velvetleaf (Abutilon theophrasti) to this compound
| This compound Dose (g a.i./ha) | Visual Injury (%) (14 DAT¹) | Biomass Reduction (%) (21 DAT¹) | GR₅₀ (g a.i./ha)² |
| 0 (Control) | 0 | 0 | \multirow{6}{*}{2.5} |
| 0.75 | 35 | 20 | |
| 1.5 | 60 | 45 | |
| 3.0 (Labeled Rate) | 85 | 70 | |
| 6.0 | 95 | 90 | |
| 12.0 | 99 | 98 |
¹DAT: Days After Treatment ²GR₅₀: The dose of herbicide required to reduce plant growth by 50%. This is an estimated value for illustrative purposes.
Table 2: Dose-Response of Palmer Amaranth (Amaranthus palmeri) to this compound
| This compound Dose (g a.i./ha) | Visual Injury (%) (14 DAT¹) | Biomass Reduction (%) (21 DAT¹) | ED₅₀ (g a.i./ha)³ |
| 0 (Control) | 0 | 0 | \multirow{6}{*}{3.2} |
| 0.75 | 30 | 15 | |
| 1.5 | 55 | 40 | |
| 3.0 | 80 | 65 | |
| 6.0 | 92 | 88 | |
| 12.0 | 98 | 95 |
¹DAT: Days After Treatment ³ED₅₀: The effective dose of herbicide required to cause a 50% response (in this case, visual injury). This is an estimated value for illustrative purposes.
Experimental Protocols
Protocol 1: Greenhouse Dose-Response Bioassay for this compound
This protocol outlines the steps for conducting a whole-plant bioassay to determine the dose-response of sensitive weeds to post-emergence application of this compound.
1. Plant Material and Growth Conditions:
- Weed Species: Velvetleaf (Abutilon theophrasti) and Palmer amaranth (Amaranthus palmeri).
- Seed Germination: Scarify seeds as needed and germinate in petri dishes on moist filter paper or directly in seedling trays with a sterile potting mix.
- Transplanting: Once seedlings have reached the 1-2 true leaf stage, transplant them into 10 cm diameter pots containing a standard greenhouse potting mix.
- Growth Conditions: Maintain plants in a greenhouse with a temperature of 25/20°C (day/night), a 16-hour photoperiod, and adequate watering to ensure active growth.
2. Herbicide Preparation and Application:
- Herbicide Stock Solution: Prepare a stock solution of a commercial formulation of this compound.
- Dose Range: Prepare a series of dilutions from the stock solution to achieve the desired application rates (e.g., 0, 0.75, 1.5, 3.0, 6.0, and 12.0 g a.i./ha). The labeled field rate for this compound is approximately 3 g a.i./ha.
- Application: Apply the herbicide treatments to the weeds at the 3-4 true leaf stage using a cabinet sprayer calibrated to deliver a spray volume of 200 L/ha. Include a non-ionic surfactant as recommended by the herbicide label.
3. Data Collection and Analysis:
- Visual Injury Assessment: Visually assess weed injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
- Biomass Measurement: At 21 DAT, harvest the above-ground biomass of each plant, place it in a labeled paper bag, and dry in an oven at 70°C for 72 hours. Record the dry weight.
- Data Analysis: Calculate the percent biomass reduction relative to the untreated control. Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ (dose for 50% growth reduction) or ED₅₀ (dose for 50% effect) values.
Visualizations
References
Application Notes and Protocols for Studying Herbicide Resistance Mechanisms Using Flumiclorac-pentyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac-pentyl is a post-emergence herbicide belonging to the N-phenylphthalimide chemical class.[1] It is utilized for the control of a variety of broadleaf weeds in crops such as corn, soybeans, and cotton.[2] The herbicidal activity of this compound is initiated upon absorption through the foliage, leading to rapid cell membrane disruption.[1] This application note provides detailed protocols and data for utilizing this compound as a tool to investigate the mechanisms of herbicide resistance in weeds. Understanding these mechanisms is crucial for the development of sustainable weed management strategies and the discovery of novel herbicide candidates.
This compound is classified as a Group 14 herbicide (WSSA) and a Group E herbicide (HRAC), acting as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the biosynthesis of both chlorophyll and heme.[3] The inhibition of PPO leads to the accumulation of protoporphyrinogen IX (PPGIX) in the cytoplasm.[3] In the cytoplasm, PPGIX is rapidly oxidized to protoporphyrin IX (Proto IX), a potent photosensitizer.[3] In the presence of light and oxygen, Proto IX generates reactive oxygen species (ROS), which cause lipid peroxidation and the rapid destruction of cell membranes, leading to cellular leakage and plant death.[2][3]
The emergence of weed biotypes resistant to PPO inhibitors, including this compound, poses a significant challenge to agricultural productivity. Resistance in weeds, such as wild poinsettia (Euphorbia heterophylla), has been documented.[4] The primary mechanisms of resistance to PPO inhibitors are categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This mechanism involves mutations in the nuclear gene encoding the PPO enzyme, which reduces the binding affinity of the herbicide to its target site. Common mutations conferring resistance to PPO inhibitors have been identified in the PPO2 gene.
-
Non-Target-Site Resistance (NTSR): This form of resistance is typically due to enhanced herbicide metabolism, often mediated by cytochrome P450 monooxygenases (P450s), which detoxify the herbicide before it can reach its target site.
These application notes will provide protocols to identify and characterize these resistance mechanisms using this compound.
Data Presentation
The following tables summarize quantitative data from studies on weed resistance to PPO-inhibiting herbicides. This data is essential for comparing the levels of resistance between different weed populations and understanding the efficacy of various PPO inhibitors.
| Herbicide | Weed Species | Resistant (R) / Susceptible (S) | Parameter | Value | Resistance Index (RI) | Reference |
| This compound | Euphorbia heterophylla | R | I50 (µM) | 85.1 | 0.19 | [2] |
| S | I50 (µM) | 441.9 | [2] | |||
| Lactofen | Euphorbia heterophylla | R-PPO | GR50 (g ai ha⁻¹) | 253.5 | 47.7 | [5] |
| S-PPO | GR50 (g ai ha⁻¹) | 5.3 | [5] | |||
| Saflufenacil | Euphorbia heterophylla | R-PPO | GR50 (g ai ha⁻¹) | 2.5 | 8.6 | [5] |
| S-PPO | GR50 (g ai ha⁻¹) | 0.3 | [5] | |||
| Pyraflufen-ethyl | Euphorbia heterophylla | R-PPO | GR50 (g ai ha⁻¹) | 0.7 | 3.5 | [5] |
| S-PPO | GR50 (g ai ha⁻¹) | 0.2 | [5] | |||
| Fomesafen | Euphorbia heterophylla | R | LD50 (g ai ha⁻¹) | >1000 | >10.4 | [6] |
| S | LD50 (g ai ha⁻¹) | 96.2 | [6] |
Table 1: Quantitative Analysis of Weed Resistance to PPO-Inhibiting Herbicides. I50 represents the concentration of herbicide required to cause 50% inhibition of cellular membrane integrity, as measured by electrolyte leakage. GR50 is the herbicide dose required to cause a 50% reduction in plant growth (dry weight). LD50 is the lethal dose required to kill 50% of the plant population. The Resistance Index (RI) is calculated as the ratio of the GR50 or LD50 of the resistant population to that of the susceptible population.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay to Characterize Resistance
This protocol is designed to determine the level of resistance to this compound in a weed population by comparing the dose-response of suspected resistant and known susceptible populations.
Materials:
-
Seeds from suspected resistant and known susceptible weed populations (e.g., Euphorbia heterophylla)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod)
-
Commercial formulation of this compound
-
Appropriate adjuvant as recommended by the herbicide label
-
Laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L ha⁻¹)
-
Deionized water
-
Analytical balance
-
Drying oven
Procedure:
-
Plant Growth:
-
Sow seeds of both the suspected resistant and susceptible populations in separate pots.
-
Thin seedlings to a uniform number (e.g., 3-4 plants) per pot once they have emerged.
-
Grow the plants in a growth chamber or greenhouse until they reach the appropriate growth stage for herbicide application (e.g., 3-4 true leaves).[7]
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound in deionized water with the recommended adjuvant.
-
Create a series of dilutions from the stock solution to achieve a range of doses. A typical dose range for a dose-response assay might include 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate of this compound.
-
-
Herbicide Application:
-
Randomly assign treatments (herbicide doses) to the pots of both resistant and susceptible populations. Include at least four replicates for each dose.
-
Spray the plants with the prepared herbicide solutions using a laboratory spray chamber. Ensure uniform coverage.
-
Include an untreated control group (sprayed with water and adjuvant only) for both populations.
-
-
Data Collection and Analysis:
-
Return the plants to the growth chamber or greenhouse after treatment.
-
Assess plant injury visually at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass from each pot.
-
Dry the biomass in a drying oven at a constant temperature (e.g., 60°C) until a constant weight is achieved.
-
Record the dry weight for each pot.
-
Calculate the percent reduction in dry weight for each treatment relative to the untreated control.
-
Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 (the herbicide dose causing 50% growth reduction).[8]
-
Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
-
Protocol 2: Investigating Target-Site Resistance - PPO Gene Sequencing
This protocol outlines the steps to identify potential mutations in the PPO gene that may confer resistance to this compound.
Materials:
-
Fresh leaf tissue from both resistant and susceptible plants
-
Liquid nitrogen
-
DNA extraction kit
-
PCR thermal cycler
-
Primers designed to amplify the PPO gene (specifically PPO2)
-
Taq DNA polymerase and other PCR reagents
-
Agarose gel electrophoresis equipment
-
Gel extraction kit
-
Sanger sequencing service or next-generation sequencing platform
Procedure:
-
DNA Extraction:
-
Collect fresh leaf tissue from young, healthy plants of both resistant and susceptible populations.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract genomic DNA using a commercially available plant DNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer.
-
-
PCR Amplification:
-
Design primers to amplify conserved regions of the PPO2 gene, where resistance-conferring mutations have been previously reported in other weed species.
-
Perform PCR to amplify the target region of the PPO2 gene from the genomic DNA of both resistant and susceptible plants. A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Use a thermal cycler with an appropriate program (e.g., initial denaturation at 95°C, followed by 35 cycles of denaturation at 95°C, annealing at 58°C, and extension at 72°C, with a final extension at 72°C).[9]
-
-
Gel Electrophoresis and Purification:
-
Run the PCR products on an agarose gel to verify the amplification of a product of the expected size.
-
Excise the DNA band of the correct size from the gel and purify the DNA using a gel extraction kit.
-
-
DNA Sequencing and Analysis:
-
Send the purified PCR products for Sanger sequencing. For a more comprehensive analysis, consider next-generation sequencing.
-
Align the DNA sequences from the resistant and susceptible plants using bioinformatics software (e.g., Sequencher).[9]
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) or other mutations (e.g., deletions) present in the resistant plants but absent in the susceptible plants.
-
Translate the nucleotide sequences into amino acid sequences to determine if any identified mutations result in an amino acid substitution in a conserved region of the PPO enzyme.
-
Protocol 3: Investigating Non-Target-Site Resistance - Cytochrome P450 Inhibition Assay
This protocol is designed to determine if enhanced metabolism by cytochrome P450 enzymes contributes to this compound resistance. This is achieved by assessing the effect of a P450 inhibitor on the plant's response to the herbicide.
Materials:
-
Resistant and susceptible weed seedlings grown as described in Protocol 1.
-
This compound.
-
A known cytochrome P450 inhibitor (e.g., malathion or piperonyl butoxide - PBO).
-
Laboratory spray chamber.
-
Materials for whole-plant dose-response assay as described in Protocol 1.
Procedure:
-
Plant Growth:
-
Grow resistant and susceptible weed populations to the 3-4 true leaf stage as described in Protocol 1.
-
-
P450 Inhibitor Pre-treatment:
-
Prepare a solution of the P450 inhibitor at a concentration known to inhibit P450 activity without causing significant phytotoxicity on its own.
-
Treat a subset of both resistant and susceptible plants with the P450 inhibitor solution, typically 1-2 hours before the herbicide application. This can be done via spraying.
-
Another subset of plants will not receive the P450 inhibitor pre-treatment.
-
-
Herbicide Application:
-
Prepare a range of this compound doses as described in Protocol 1.
-
Apply the this compound doses to both the P450 inhibitor-pre-treated and non-pre-treated plants of both resistant and susceptible populations.
-
-
Data Collection and Analysis:
-
Evaluate plant injury and collect biomass data as described in Protocol 1.
-
Determine the GR50 values for all treatment combinations (Resistant +/- P450 inhibitor, Susceptible +/- P450 inhibitor).
-
Compare the GR50 values. A significant reduction in the GR50 of the resistant population in the presence of the P450 inhibitor (i.e., a reversal of resistance) suggests that enhanced metabolism by cytochrome P450s is a mechanism of resistance.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound resistance.
References
- 1. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 2. scielo.br [scielo.br]
- 3. weedcontroljournal.org [weedcontroljournal.org]
- 4. Multiple resistant Euphorbia heterophylla from Brazil [weedscience.org]
- 5. researchgate.net [researchgate.net]
- 6. INHERITANCE OF RESISTANCE TO PROTOPORPHYRINOGEN OXIDASE INHIBITOR HERBICIDES IN WILD POINSETTIA - Advances in Weed Science [awsjournal.org]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A codon deletion confers resistance to herbicides inhibiting protoporphyrinogen oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Flumiclorac-pentyl in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Flumiclorac-pentyl in various plant tissues. The methodologies described herein are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with robust sample preparation methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Introduction
This compound is a herbicide used for the control of broadleaf weeds in various crops.[1] Monitoring its residues in plant tissues is crucial for ensuring food safety, environmental protection, and for research purposes in plant science and drug development. This document outlines validated methods for the extraction, cleanup, and quantification of this compound in diverse plant matrices.
Analytical Methods Overview
Two primary analytical techniques are recommended for the determination of this compound residues in plant tissues:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, particularly when operated in Selected Ion Monitoring (SIM) mode.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An increasingly popular method for pesticide residue analysis due to its high sensitivity, selectivity, and applicability to a wide range of polar and thermally labile compounds.
The choice of method may depend on the available instrumentation, the specific plant matrix, and the required limit of quantification.
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a wide variety of food matrices, including fruits and vegetables.[2][3] Both the Association of Official Analytical Chemists (AOAC) and European Committee for Standardization (CEN) versions of the QuEChERS method can be adapted for this compound analysis.
General QuEChERS Protocol (AOAC 2007.01)
This protocol is suitable for a broad range of plant tissues with high water content.
Materials:
-
Homogenized plant tissue sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Sodium acetate (anhydrous)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (for matrices with high fat content)
-
Graphitized carbon black (GCB) (for matrices with high pigment content, use with caution as it may adsorb planar pesticides)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes for dSPE
Procedure:
-
Sample Weighing: Weigh 15 g of homogenized plant sample into a 50 mL centrifuge tube. For dry samples (e.g., grains, dried herbs), weigh 5 g of the sample and add 10 mL of water, then let it sit for 30 minutes before proceeding.
-
Extraction:
-
Add 15 mL of acetonitrile to the centrifuge tube.
-
Add the AOAC extraction salts: 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube. The composition of the dSPE tube depends on the matrix:
-
General Fruits and Vegetables: 900 mg MgSO₄, 150 mg PSA
-
High-Fat Matrices (e.g., avocado, nuts): 900 mg MgSO₄, 150 mg PSA, 150 mg C18
-
Pigmented Matrices (e.g., leafy greens, berries): 900 mg MgSO₄, 150 mg PSA, 150 mg GCB (optional, test for recovery of this compound)
-
-
Cap and shake vigorously for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Analysis: Take an aliquot of the final extract for GC-MS or LC-MS/MS analysis. The extract may need to be filtered and/or diluted with an appropriate solvent prior to injection.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS method has been validated for the determination of this compound in various food matrices.[4] The following provides a general protocol and recommended parameters.
Protocol:
-
Sample Introduction: Inject 1-2 µL of the final extract from the QuEChERS procedure into the GC-MS system.
-
Chromatographic Separation: Separate the analytes on a suitable capillary column.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Recommended GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | |
| Quantifier Ion (m/z) | To be determined from mass spectrum |
| Qualifier Ion 1 (m/z) | To be determined from mass spectrum |
| Qualifier Ion 2 (m/z) | To be determined from mass spectrum |
Note: The oven temperature program and SIM ions should be optimized based on the specific instrument and analytical standards. A pesticide library with retention time locking can be a valuable tool for method development.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers excellent sensitivity and is suitable for a broader range of pesticides. The following parameters are based on a method for soil and water, which can be adapted for plant matrices.[6]
Protocol:
-
Sample Introduction: Inject 5-10 µL of the final, filtered extract from the QuEChERS procedure into the LC-MS/MS system.
-
Chromatographic Separation: Use a reverse-phase C18 column for separation.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Recommended LC-MS/MS Parameters:
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions for this compound | |
| Precursor Ion (m/z) | 424.1 |
| Product Ion 1 (m/z) | 308.1 (Quantifier) |
| Product Ion 2 (m/z) | To be determined for confirmation |
| Collision Energy (eV) | To be optimized |
Note: The gradient and MS/MS parameters (e.g., collision energy, declustering potential) should be optimized for the specific instrument to achieve the best sensitivity and peak shape.
Quantitative Data
The following tables summarize the performance characteristics of the described analytical methods for this compound.
Table 1: GC-MS Method Performance in Food Matrices[4]
| Parameter | Value |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Linear Range | 0.05 - 1.0 µg/mL |
| Correlation Coefficient (r²) | 0.9983 |
| Recovery (at 5.0 µg/g) | 70.35% - 95.24% |
| Recovery (at 50 µg/g) | 70.35% - 95.24% |
| Relative Standard Deviation (RSD) | 3.22% - 6.69% |
Table 2: LC-MS/MS Method Performance in Soil[6]
| Parameter | Value |
| Limit of Quantification (LOQ) | 20 µg/kg |
| Recovery | 70% - 120% |
| Relative Standard Deviation (RSD) | ≤ 20% |
Note: Data for plant matrices using LC-MS/MS is expected to be comparable, but should be validated for each specific matrix.
Matrix Effects
Matrix effects can influence the accuracy of quantification in both GC-MS and LC-MS/MS by causing signal suppression or enhancement.[7][8] It is crucial to evaluate and mitigate these effects.
Strategies to Minimize Matrix Effects:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This is the most common and effective approach.
-
Standard Addition: Add known amounts of the analyte to sample extracts to create a calibration curve within the sample matrix itself.
-
Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of this compound as an internal standard to compensate for matrix effects and variations in sample preparation and instrument response.
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte signal.
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the detection and quantification of this compound in a variety of plant tissues. The combination of the QuEChERS sample preparation method with either GC-MS or LC-MS/MS analysis offers high sensitivity, selectivity, and efficiency. Proper method validation, including the assessment and mitigation of matrix effects, is essential for obtaining accurate and reliable results. Researchers are encouraged to optimize the provided protocols for their specific applications and matrices.
References
- 1. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS Determination of this compound Residues in Import and Export Foods [spkx.net.cn]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for LC-MS/MS Quantification of Flumiclorac-pentyl in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac-pentyl is a herbicide used for the control of broadleaf weeds. Its presence and persistence in soil are of environmental concern, necessitating a reliable and sensitive analytical method for its quantification. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the determination of this compound residues in soil samples. The method is based on a solvent extraction followed by a liquid-liquid partitioning cleanup, and subsequent analysis by LC-MS/MS. This protocol is intended to provide a robust and reproducible methodology for researchers and scientists in the fields of environmental science, agricultural science, and drug development.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetone, Dichloromethane, Methanol (all pesticide quality or equivalent), HPLC grade water.
-
Acids: Formic acid (reagent grade or equivalent), Hydrochloric acid (36.5-38.0%).
-
Salts: Sodium chloride, Sodium sulfate (anhydrous, granular).
-
Standards: this compound analytical standard of known purity.
-
Reagent Solutions:
-
0.1 N Hydrochloric Acid: Carefully add 8.3 mL of concentrated HCl to 1 L of deionized water.
-
4:1 Acetone:0.1 N HCl (v/v): Combine 800 mL of acetone with 200 mL of 0.1 N HCl.
-
5% Aqueous Sodium Chloride (w/v): Dissolve 50 g of NaCl in 1 L of deionized water.
-
0.05% Formic Acid in Methanol (v/v): Add 0.5 mL of formic acid to 1 L of methanol.
-
0.05% Formic Acid in Water (v/v): Add 0.5 mL of formic acid to 1 L of HPLC-grade water.
-
1:1 (v/v) 0.05% Formic Acid in Methanol:0.05% Formic Acid in Water: Combine equal volumes of the two solutions.
-
Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh and dissolve the this compound analytical standard in acetone. Store refrigerated.
-
Fortifying Standard Solutions:
-
10 µg/mL: Dilute the stock solution with acetone.
-
1 µg/mL: Further dilute the 10 µg/mL standard with acetone.
-
-
Calibration Standard Solutions: Prepare a series of calibration standards (e.g., 0.0005, 0.001, 0.005, 0.01, and 0.05 µg/mL) by diluting the fortifying standard solution with the 1:1 (v/v) 0.05% formic acid in methanol:water solution.[1] The 0.005 µg/mL standard can be used as a continuing calibration verification standard.[1]
Sample Preparation and Extraction
-
Weigh 20 g of soil into a centrifuge tube.
-
Add 50 mL of 4:1 acetone:0.1 N HCl (v/v).
-
Shake vigorously for 10 minutes.
-
Centrifuge at approximately 2000 rpm for 5 minutes.[1]
-
Decant the supernatant through glass wool into a 250-mL separatory funnel.[1]
-
Repeat the extraction of the soil pellet with another 25 mL of the extraction solvent, centrifuge, and combine the supernatants in the separatory funnel.
-
Add 75 mL of 5% aqueous sodium chloride solution and 50 mL of dichloromethane to the separatory funnel.[1]
-
Shake for approximately 1 minute and allow the layers to separate.
-
Drain the lower dichloromethane layer through approximately 50 g of anhydrous sodium sulfate into a round-bottom flask.[1]
-
Repeat the partitioning with an additional 50 mL of dichloromethane and collect it in the same round-bottom flask.
-
Evaporate the combined dichloromethane extracts to dryness using a rotary evaporator with a water bath at <40°C.[1]
-
Reconstitute the residue in 1 mL of 0.05% formic acid in methanol and dilute to a final volume of 10 mL with 0.05% formic acid in water.
-
For LC-MS/MS analysis, perform a 5x dilution of the final extract by taking 200 µL of the extract and adding 800 µL of 1:1 (v/v) 0.05% formic acid in methanol:water into an autosampler vial.[1]
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a guide and may require optimization for different instruments.[1]
| Parameter | Condition |
| LC System | Agilent 1200/1260 series or equivalent[2] |
| Column | YMC ODS-AM, 3 µm, 100 mm x 3.0 mm or equivalent C18 column |
| Column Temperature | 30°C |
| Mobile Phase A | 0.05% Formic Acid in HPLC water |
| Mobile Phase B | 0.05% Formic Acid in Methanol |
| Flow Rate | 500 µL/min |
| Injection Volume | 25 µL |
| Gradient Elution | Time (min) |
| MS System | Applied Biosystems API 4000 or equivalent triple quadrupole mass spectrometer[1][2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 450°C |
| Ion Spray Voltage | 4000 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte |
Quantitative Data Summary
The following table summarizes the quantitative performance of the described method.
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 20 µg/kg | [2] |
| Mean Recoveries | 70-120% | [2] |
| Relative Standard Deviation (RSD) | ≤20% | [2] |
| Calibration Curve | Second-order polynomial (linear response observed) | [2] |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in soil.
References
In vitro and in vivo experimental setups for Flumiclorac-pentyl studies
Introduction: Flumiclorac-pentyl is a post-emergence N-phenylphthalimide herbicide used to control broadleaf weeds in various crops.[1][2] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway.[3][4][5] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and cell membrane disruption, ultimately leading to plant death.[1] Understanding the toxicological and metabolic profile of this compound is crucial for assessing its safety and environmental impact. These application notes provide detailed protocols for in vitro and in vivo experimental setups designed for researchers, scientists, and drug development professionals.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound acts as a potent inhibitor of PPO (EC 1.3.3.4).[6] In plants, this enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophylls and hemes. When PPO is inhibited, protoporphyrinogen IX accumulates and leaks from the chloroplast into the cytoplasm. There, it is non-enzymatically oxidized to protoporphyrin IX. This cytoplasmic protoporphyrin IX is a powerful photosensitizer. In the presence of light, it interacts with molecular oxygen to generate singlet oxygen radicals (¹O₂), a highly reactive oxygen species (ROS). These radicals trigger a cascade of lipid peroxidation, leading to the destruction of cell membranes and rapid cellular leakage, manifesting as necrosis and plant death.[1][7]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 4. Flumiclorac [sitem.herts.ac.uk]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
Application Notes & Protocols: Formulation of Flumiclorac-pentyl for Laboratory and Greenhouse Experiments
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the preparation of Flumiclorac-pentyl formulations suitable for precise application in laboratory and greenhouse research settings. This document outlines the necessary components, equipment, and step-by-step protocols for creating stable and effective herbicide solutions.
Introduction
This compound is a post-emergence herbicide used for the control of broadleaf weeds.[1][2] For research purposes, particularly in controlled laboratory and greenhouse environments, the precise and consistent application of this herbicide is paramount. Due to its low aqueous solubility, this compound must be formulated as a solution or emulsion to ensure uniform application and bioavailability.[2][3] Commercial formulations are typically emulsifiable concentrates (EC) which are then diluted in water.[2] This protocol describes how to prepare similar formulations on a smaller scale for experimental use.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective formulation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃ClFNO₅ | [1][4][5] |
| Molecular Weight | 423.87 g/mol | [1][4][5] |
| Physical State | Beige colored solid | [2] |
| Melting Point | 88.9-90.1 °C | [4][6] |
| Water Solubility | 0.189 mg/L at 25 °C | [2][6] |
| LogP (Octanol/Water Partition Coefficient) | 4.3 - 4.99 | [7] |
| Vapor Pressure | <1 x 10⁻⁷ mm Hg at 22.4 °C | [6] |
Solubility in Organic Solvents (at 20-25°C):
| Solvent | Solubility ( g/100 mL) | Source |
| Methylene chloride | 288.0 | [6] |
| N-methyl 2-pyrrolidinone | 134.0 | [6] |
| Tetrahydrofuran | 69.7 | [6] |
| Acetone | 59.0 | [6] |
| Acetonitrile | 58.9 | [6] |
| Methanol | 4.78 | [6] |
| n-Octanol | 1.60 | [6] |
| Hexane | 0.328 | [6] |
Formulation Components and Considerations
To create a stable and effective formulation of this compound for experimental use, the following components are typically required:
-
Active Ingredient (AI): this compound (technical grade)
-
Solvent: To dissolve the AI. Based on the solubility data, acetone or methanol are suitable choices for laboratory preparations due to their volatility and common availability. For larger greenhouse studies where slower evaporation might be desired, a less volatile solvent could be considered.
-
Adjuvants/Surfactants: These are critical for creating a stable emulsion when the organic solvent-based stock solution is diluted in water. They also enhance the efficacy of the herbicide by improving wetting, spreading, and penetration of the spray droplets on the leaf surface.[8][9][10]
Types of Adjuvants:
| Adjuvant Type | Function | Examples |
| Nonionic Surfactants (NIS) | Reduce surface tension, improve spreading and wetting. | Alcohol ethoxylates, alkylphenol ethoxylates |
| Crop Oil Concentrates (COC) | Enhance penetration through the waxy leaf cuticle. A blend of petroleum-based oil and surfactants. | Paraffinic oils with emulsifiers |
| Methylated Seed Oils (MSO) | More aggressive penetration of the leaf cuticle than COCs. | Methylated vegetable or seed oils with emulsifiers |
For general-purpose greenhouse and laboratory studies, a nonionic surfactant is often sufficient and a good starting point.
Experimental Protocols
4.1. Preparation of a this compound Stock Solution (10,000 ppm)
This protocol outlines the preparation of a concentrated stock solution that can be serially diluted to obtain the desired working concentrations.
Materials and Equipment:
-
This compound (technical grade, purity >95%)
-
Acetone (analytical grade)
-
Nonionic surfactant (e.g., Tween® 80 or similar)
-
Analytical balance
-
Volumetric flasks (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Pipettes
-
Glass storage bottles (amber colored to protect from light)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Weighing the Active Ingredient: Accurately weigh 1.0 g of this compound technical grade powder on an analytical balance.
-
Dissolving the AI: Place a magnetic stir bar into a 100 mL volumetric flask. Add the weighed this compound to the flask.
-
Adding the Solvent: Add approximately 70 mL of acetone to the volumetric flask.
-
Mixing: Place the flask on a magnetic stirrer and stir until the this compound is completely dissolved.
-
Adding the Surfactant: Add 0.1 to 0.5 mL of a nonionic surfactant to the solution. The amount can be optimized based on the stability of the final spray emulsion. A common starting point is 0.25% v/v of the final spray volume.
-
Bringing to Volume: Carefully add acetone to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
-
Final Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a labeled, amber glass bottle and store it in a cool, dark place. The recommended storage temperature is 0-6°C.[4]
4.2. Preparation of Working Spray Solutions
This protocol describes the dilution of the stock solution to create sprayable solutions for greenhouse or laboratory applications.
Materials and Equipment:
-
This compound stock solution (10,000 ppm)
-
Distilled or deionized water
-
Graduated cylinders or volumetric flasks
-
Spray bottles or a research-grade sprayer
-
Magnetic stirrer and stir bar (optional, for larger volumes)
Procedure:
-
Calculate Dilutions: Use the formula C₁V₁ = C₂V₂ to calculate the volume of stock solution needed for your desired final concentration and volume.
-
C₁ = Concentration of the stock solution (10,000 ppm)
-
V₁ = Volume of the stock solution to be used
-
C₂ = Desired final concentration (in ppm)
-
V₂ = Desired final volume
-
-
Example Dilution for a 100 ppm solution in 500 mL:
-
(10,000 ppm) * V₁ = (100 ppm) * (500 mL)
-
V₁ = (100 * 500) / 10,000 = 5 mL of stock solution
-
-
Mixing: Add approximately half of the required water volume (e.g., 250 mL) to your final container (e.g., a beaker or the sprayer tank).
-
Adding Stock Solution: While stirring the water, add the calculated volume of the stock solution (5 mL in the example). The solution will likely form a milky emulsion.
-
Final Volume: Add the remaining water to reach the final desired volume (500 mL).
-
Application: Use the prepared spray solution immediately for best results. Agitate the solution periodically during application to maintain a uniform emulsion.
Visualization of Workflows
Safety Precautions
-
Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents and the concentrated herbicide.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.
-
Dispose of all chemical waste in accordance with institutional and local regulations. DO NOT pour down the drain.[11]
References
- 1. This compound | C21H23ClFNO5 | CID 443048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 3. Flumiclorac [sitem.herts.ac.uk]
- 4. This compound|lookchem [lookchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound (CAS 87546-18-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. erams.com [erams.com]
- 9. extension.psu.edu [extension.psu.edu]
- 10. WS-7 [extension.purdue.edu]
- 11. ehs.unm.edu [ehs.unm.edu]
Flumiclorac-Pentyl: A Chemical Probe for Elucidating Porphyrin Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac-pentyl is a potent and specific inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the heme biosynthesis pathway. This characteristic makes it an invaluable chemical probe for studying porphyrin biosynthesis and the consequences of its disruption. By blocking PPO, this compound leads to the accumulation of the substrate, protoporphyrinogen IX, which is rapidly oxidized to the fluorescent molecule protoporphyrin IX (PpIX). This accumulation can be readily detected and quantified, providing a powerful tool to investigate the dynamics of the heme pathway in various biological systems. These application notes provide detailed protocols for utilizing this compound as a chemical probe in both enzymatic and cell-based assays.
Mechanism of Action
The porphyrin biosynthesis pathway is a highly conserved metabolic route responsible for the production of heme, a vital component of hemoglobin, myoglobin, and cytochromes.[1] Protoporphyrinogen oxidase catalyzes the six-electron oxidation of protoporphyrinogen IX to protoporphyrin IX. This compound acts as a competitive inhibitor of PPO, leading to the accumulation of protoporphyrinogen IX. This accumulated substrate is then non-enzymatically oxidized to PpIX, a potent photosensitizer that generates reactive oxygen species upon light exposure, leading to cellular damage.
Applications in Research and Drug Development
-
Elucidation of the Heme Biosynthesis Pathway: this compound can be used to study the regulation and flux of the porphyrin biosynthesis pathway in various cell types and tissues.
-
Herbicide and Pesticide Research: As a member of the PPO-inhibiting class of herbicides, this compound is a valuable tool for studying herbicide resistance mechanisms and for the development of new herbicidal agents.[2]
-
Cancer Research and Photodynamic Therapy (PDT): The accumulation of the photosensitizer PpIX in response to PPO inhibition is a phenomenon of significant interest in oncology. This compound can be used to investigate the potential of PPO inhibitors as agents for photodynamic therapy, a treatment modality that uses light to activate a photosensitizing agent to kill cancer cells.[3]
-
Toxicology: Understanding the effects of PPO inhibitors on porphyrin metabolism is crucial for assessing their toxicological profiles.
Data Presentation
Table 1: In Vitro Inhibition of Protoporphyrinogen Oxidase (PPO)
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type | Reference |
| This compound | Nicotiana tabacum | Data not available | Data not available | Presumed Competitive | N/A |
| Acifluorfen | Human | 1.48 ± 0.20 | - | Competitive | [4] |
| Fomesafen | Human | Value in submicromolar range | - | - | [5] |
| Oxyfluorfen | Human | Value in submicromolar range | - | - | [5] |
| Lactofen | Human | Value in submicromolar range | - | - | [5] |
| Oxadiazon | Nicotiana tabacum | - | 27 | - | [6] |
Table 2: this compound Induced Protoporphyrin IX Accumulation in Cultured Cells
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Protoporphyrin IX (PpIX) Concentration (nmol/mg protein) | Fold Increase over Control |
| MCF-7 (Human Breast Cancer) | e.g., 10 | e.g., 24 | To be determined | To be determined |
| HeLa (Human Cervical Cancer) | e.g., 10 | e.g., 24 | To be determined | To be determined |
| A549 (Human Lung Carcinoma) | e.g., 10 | e.g., 24 | To be determined | To be determined |
Note: This table is a template for presenting quantitative data from cell-based assays. Specific experimental data for this compound was not available in the provided search results.
Experimental Protocols
Protocol 1: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol is adapted from a continuous fluorimetric assay for PPO.[4]
Materials:
-
Recombinant or purified PPO enzyme
-
Protoporphyrinogen IX (substrate)
-
This compound
-
Assay buffer: 50 mM Tris/MOPS (pH 8.0), 100 mM KCl, 0.5% Tween 20 (v/v)
-
96-well black microplate
-
Fluorimetric plate reader (Excitation: 406 nm, Emission: 632 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the PPO enzyme solution to each well of the microplate. The final enzyme concentration should be in the linear range of the assay (e.g., 25-250 nM).[4]
-
Add 50 µL of the this compound dilutions to the respective wells. Include a control well with buffer and no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the protoporphyrinogen IX substrate solution to each well. The final substrate concentration should be close to the Km value if known.
-
Immediately begin monitoring the increase in fluorescence at 632 nm using the plate reader. Take readings every minute for 30-60 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
To determine the inhibition type and Ki value, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or Dixon plots.
Protocol 2: Cell-Based Assay for Protoporphyrin IX Accumulation
This protocol is a general method for measuring intracellular PpIX accumulation induced by a PPO inhibitor.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1% SDS in PBS)
-
Fluorimeter or fluorescence microscope
-
BCA or Bradford protein assay kit
Procedure:
-
Seed cells in a 6-well plate or other suitable culture vessel and allow them to adhere and grow to the desired confluency (e.g., 70-80%).
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound in fresh cell culture medium. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS to remove the culture medium and inhibitor.
-
Lyse the cells by adding lysis buffer to each well and incubating for 10-15 minutes at room temperature.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Measure the fluorescence of the supernatant using a fluorimeter. The excitation wavelength for PpIX is approximately 405 nm, and the emission is measured at around 635 nm.[7]
-
Measure the total protein concentration of the lysate using a BCA or Bradford assay.
-
Normalize the fluorescence intensity to the protein concentration to determine the amount of PpIX per milligram of protein.
-
(Optional) Visualize PpIX accumulation in intact cells using fluorescence microscopy.
Protocol 3: Quantification of Protoporphyrin IX by High-Performance Liquid Chromatography (HPLC)
This protocol provides a more specific and quantitative method for measuring PpIX.
Materials:
-
Cell lysate (from Protocol 2)
-
Acetonitrile
-
Methanol
-
Ammonium acetate
-
Formic acid
-
HPLC system with a C18 reverse-phase column and a fluorescence detector.
Procedure:
-
Prepare the mobile phase. A common mobile phase for porphyrin analysis is a gradient of acetonitrile and 1 M ammonium acetate buffer (pH 5.2).
-
Prepare a standard curve using known concentrations of PpIX.
-
Inject the cell lysate supernatant into the HPLC system.
-
Set the fluorescence detector to an excitation wavelength of ~400 nm and an emission wavelength of ~620 nm.
-
Identify the PpIX peak based on its retention time compared to the standard.
-
Quantify the amount of PpIX in the sample by integrating the peak area and comparing it to the standard curve.
Mandatory Visualizations
Caption: Porphyrin biosynthesis pathway and inhibition by this compound.
Caption: General experimental workflow for studying PPO inhibition.
References
- 1. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
- 6. Discovery of a Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase via Fragment-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of Flumiclorac-pentyl in Cotton Defoliation Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Flumiclorac-pentyl, marketed under trade names such as Resource®, is a protoporphyrinogen oxidase (PPO) inhibiting herbicide that has demonstrated significant efficacy as a cotton defoliant.[1][2][3] Its mode of action involves the disruption of cell membranes, which leads to the production of ethylene, a key plant hormone that promotes leaf abscission (defoliation).[2] This characteristic makes this compound a valuable tool in cotton production for facilitating a timely and efficient harvest.
Proper application timing is critical to maximize the efficacy of this compound while avoiding detrimental effects on yield and fiber quality.[4][5][6][7] Key methods for determining the optimal application window include assessing the percentage of open bolls and counting the number of nodes above the highest cracked boll (NACB).[8][9][10][11][12] Generally, application is considered safe when the crop has reached 60% or more open bolls, or when the NACB is 4 or less.[8][9][10][11][12] Applying defoliants too early can result in reduced lint yield and lower micronaire values.[4][5][6]
This compound is often utilized in a tank mix with other harvest aids to achieve a broader spectrum of activity. For instance, it is commonly combined with ethephon-containing products to enhance boll opening.[1] The use of adjuvants, such as crop oil concentrate (COC) or methylated seed oil (MSO), is typically recommended to improve canopy penetration and uptake.[13] Application can be made via ground or aerial equipment, with spray volumes adjusted to ensure thorough coverage.[1][13]
Data Presentation
The following table summarizes quantitative data on the performance of this compound from a comparative study.
| Treatment | Application Rate (per acre) | Defoliation (%) | Desiccation (%) |
| This compound (Resource®) + Ethephon (Prep™) + COC (Agridex®) followed by this compound + COC | 8 oz + 1.3 pt + 1.0 pt fb 6 oz + 1.0 pt | 83.0 | 58.2 |
| This compound (Resource®) at 7 GPA (Aerial Application) | 8 oz fb 6 oz | 69.5 | 56.5 |
| This compound (Resource®) at 15 GPA (Ground Application) | 8 oz fb 6 oz | 83.0 | 58.2 |
| This compound (Resource®) + Ginstar® | 4 oz + 1.0 pt | > Ginstar® alone | < Ginstar® alone (less leaf sticking) |
Data sourced from Henderson, C., Corbin, B., Etheridge, J., & Pawlak, J. (2005). RESOURCE (this compound) A NEW TOOL FOR COTTON HARVEST AID.[1]
Experimental Protocols
Protocol for Evaluating the Efficacy of this compound as a Cotton Defoliant
This protocol is adapted from established methodologies for cotton defoliant trials.[14][15]
1. Experimental Design:
-
Plot Size: Establish individual plots consisting of 4 cotton rows, each approximately 30 feet in length.
-
Replication: Arrange treatments in a randomized complete block design with a minimum of four replications.
-
Buffer Zones: Maintain untreated buffer zones between plots to prevent spray drift.
2. Crop Condition Assessment (Pre-application):
-
Maturity Assessment: Determine the overall crop maturity by measuring the percentage of open bolls and the average Nodes Above Cracked Boll (NACB). This is crucial for timing the application correctly.[8][9][10][11][12]
-
Plant Vigor: Document the general health and vigor of the cotton plants, including leaf condition and the presence of any juvenile regrowth.
3. Treatment Application:
-
Application Equipment: Utilize a CO2-pressurized backpack sprayer equipped with flat fan nozzles (e.g., DG 11002 VS) calibrated to deliver a consistent spray volume, typically 15 gallons per acre (GPA).
-
Treatment Preparation: Prepare tank mixes of this compound and any other harvest aids or adjuvants according to the desired application rates. Include a non-treated check (control) in each replication.
-
Application Procedure: Spray the middle two rows of each 4-row plot to minimize edge effects.
4. Data Collection and Evaluation (Post-application):
-
Visual Ratings: Conduct visual assessments of the following parameters at 7, 14, and 21 days after treatment (DAT):
-
Percent Defoliation: The percentage of leaves that have abscised from the plant.
-
Percent Desiccation: The percentage of leaves that are dead and remain attached to the plant ("leaf stick").
-
Percent Open Bolls: The percentage of harvestable bolls that have opened.
-
Percent Regrowth: The percentage of new terminal or basal leaf growth.
-
-
Yield and Fiber Quality Analysis:
-
Harvest: At the appropriate time after defoliation, mechanically harvest the center two rows of each plot.
-
Ginning: Gin the harvested seed cotton on a research-scale gin to determine lint turnout.
-
Fiber Quality: Submit lint samples for High-Volume Instrument (HVI) testing to analyze key fiber quality parameters, including micronaire, length, strength, and uniformity.[16][17]
-
5. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of treatment effects on defoliation, boll opening, yield, and fiber quality.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in cotton defoliation.
Caption: Signaling pathway of this compound induced cotton defoliation.
References
- 1. cotton.org [cotton.org]
- 2. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 3. cottoninfo.ucdavis.edu [cottoninfo.ucdavis.edu]
- 4. Cotton Harvest Aids | MU Extension [extension.missouri.edu]
- 5. jast.modares.ac.ir [jast.modares.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uaex.uada.edu [uaex.uada.edu]
- 9. Scheduling Defoliation / Cotton / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 10. Cotton Harvest Timing and Defoliation - UF/IFAS Extension Santa Rosa County [blogs.ifas.ufl.edu]
- 11. Cotton Harvest Aid Application and Timing | Crop Science US [cropscience.bayer.us]
- 12. site.extension.uga.edu [site.extension.uga.edu]
- 13. site.extension.uga.edu [site.extension.uga.edu]
- 14. ugacotton.com [ugacotton.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Maximizing Fiber Quality for the Cotton Market | Crop Science US [cropscience.bayer.us]
Troubleshooting & Optimization
Overcoming Flumiclorac-pentyl solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with flumiclorac-pentyl in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is a post-emergence herbicide used to control broadleaf weeds.[1][2] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase, which leads to cell membrane disruption in susceptible plants.[1]
The primary challenge in using this compound in laboratory settings is its low aqueous solubility .[1][2][3] This is due to its chemical structure, which makes it a highly hydrophobic (lipophilic or "fat-loving") molecule. The hydrophobicity of a compound is often measured by its octanol-water partition coefficient (LogP). A high LogP value indicates poor solubility in water. This compound has a high LogP, making it resistant to dissolving in water-based solutions like most experimental buffers.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Significance for Solubility |
| Molecular Weight | 423.86 g/mol [1][4] | Influences molarity calculations for solutions. |
| LogP (Octanol/Water) | ~4.8 - 4.99[3][5][6] | High value indicates very low water solubility and high hydrophobicity. |
| Aqueous Solubility | Very Low[3] | The compound will not readily dissolve in aqueous buffers without assistance. |
| Chemical Class | Dicarboximide Herbicide[1] | A synthetic organic molecule with limited water-miscible functional groups. |
Q2: How does pH affect the stability and solubility of this compound in aqueous solutions?
The pH of your aqueous buffer is a critical factor for the stability of this compound, though it does not significantly alter its inherently low solubility. The compound is highly susceptible to alkaline hydrolysis, a process where it is rapidly degraded in alkaline (high pH) conditions.[1][7] This degradation renders the compound inactive.[7]
-
Acidic to Neutral pH (5-7): this compound is most stable in slightly acidic conditions. To ensure the integrity of the compound during your experiments, it is recommended to use buffers with a pH between 5.0 and 7.0.
-
Alkaline pH (>7): The compound degrades extremely quickly at a pH of 9.[1] This must be avoided to obtain reliable and reproducible experimental results.
Data Presentation: pH-Dependent Stability of this compound
| pH Value | Half-Life (DT₅₀) | Implication for Experiments |
| 5.0 | 4.2 days[1] | Recommended: Offers the highest stability. |
| 7.0 | 0.8 days (19.2 hours)[1] | Acceptable: Use freshly prepared solutions. |
| 9.0 | 6 minutes[1] | Avoid: Rapid degradation will lead to loss of active compound. |
Troubleshooting Guides
Q3: My this compound precipitated after I added my organic stock solution to my aqueous buffer. What should I do?
This is a common issue known as "salting out" or precipitation, which occurs when a compound dissolved in a water-miscible organic solvent is introduced into an aqueous environment where it is not soluble.[8] The workflow below will guide you through potential solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Q4: I am observing inconsistent results in my experiments. Could this be related to solubility?
Yes, inconsistent results are a classic sign of solubility problems. If this compound is not fully dissolved, its effective concentration will vary between experiments, leading to poor reproducibility.
Logical Relationship: Solubility and Experimental Consistency
Caption: Relationship between solubility and experimental consistency.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard method for creating a concentrated stock solution of this compound in an organic solvent.
-
Safety First: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. This compound is a dermal sensitizer and a slight eye irritant.[3][9]
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent in which this compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common and effective choice.
-
Dissolution:
-
Add the weighed powder to an appropriate sterile vial (e.g., glass or polypropylene).
-
Add the organic solvent to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear. Gentle warming (to 37°C) can be used if necessary, but avoid excessive heat.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of water.
Protocol 2: Preparation of an Aqueous Working Solution (Co-Solvent Method)
This protocol details how to dilute the organic stock solution into your aqueous experimental buffer while minimizing precipitation.
-
Prepare Buffer: Prepare your final aqueous buffer (e.g., PBS, DMEM, Tris) and ensure the pH is between 5.0 and 7.0 for optimal compound stability.
-
Pre-warm Buffer: Warm the aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture). This can sometimes help keep the compound in solution.
-
Calculate Volumes: Determine the volume of stock solution needed to achieve your final desired concentration. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible, typically well below 1% (v/v), to avoid solvent-induced artifacts and precipitation.
-
Dilution (Critical Step):
-
Pipette the required volume of the aqueous buffer into a new sterile tube.
-
While vortexing or vigorously stirring the buffer, add the small volume of this compound stock solution drop-by-drop directly into the buffer.
-
Do not add the buffer to the stock solution, as this will cause immediate precipitation.
-
-
Final Check: Visually inspect the final working solution against a dark background to ensure it is clear and free of any visible precipitate. If cloudiness or precipitate is observed, refer to the troubleshooting guide (Q3).
-
Use Immediately: Due to the limited stability of this compound in aqueous solutions, use the freshly prepared working solution immediately for your experiments.
References
- 1. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 2. Flumiclorac [sitem.herts.ac.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C21H23ClFNO5 | CID 443048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Stabilizing Flumiclorac-pentyl Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Flumiclorac-pentyl stock solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for stock solution preparation?
A1: this compound is a herbicide with very low water solubility.[1][2][3] Key properties include a molecular weight of 423.869 g/mol , a melting point of 90-91°C, and a high octanol/water partition coefficient (LogP) of approximately 4.4, indicating its lipophilic nature.[4][5] These characteristics necessitate the use of organic solvents for creating stock solutions.
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: Due to its low aqueous solubility, organic solvents are required. Based on analytical methods, suitable solvents include acetone, dichloromethane, ethyl acetate, and methanol.[6][7][8] For biological experiments, dimethyl sulfoxide (DMSO) is also a common choice for lipophilic compounds, though its final concentration in the assay should be minimized to avoid solvent effects.
Q3: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions at low temperatures and protected from light. Storage at 0-6°C is suggested.[4] Some commercial solutions are stored at room temperature (20-25°C)[9], and general pesticide storage guidelines suggest a range of 40-90°F (4.4-32.2°C).[10] However, to minimize degradation via hydrolysis and photolysis, storing aliquots in amber vials at -20°C is a common practice for long-term storage of pesticide stock solutions.[2][3][11] Avoid repeated freeze-thaw cycles.[11]
Q4: What is the expected shelf-life of a this compound stock solution?
A4: The shelf-life of a pesticide stock solution depends on the compound, solvent, and storage conditions.[11] While many herbicides can be effective for two to three years if stored properly, it is best practice to prepare fresh stock solutions for critical long-term experiments.[10][12] For opened containers, the stability might be reduced.[12] The stability of this compound in a frozen state is matrix-dependent, ranging from 30-45 days to up to two years.[1] Regular monitoring of the stock solution's concentration is recommended for long-term studies.
Q5: How can I check the stability and concentration of my this compound stock solution over time?
A5: The concentration and integrity of your stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or more sensitive methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[1][6][7][8] A simple stability study can be designed where the concentration of an aliquot of the stock solution is measured at regular intervals.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Precipitation in stock solution upon storage | The solvent is not suitable for the concentration of this compound. | Prepare a new stock solution at a lower concentration or try a different solvent with higher solubilizing power (e.g., DMSO, DMF). |
| The storage temperature is too low, causing the compound to fall out of solution. | Gently warm the solution and vortex to redissolve. If the problem persists, consider storing at a slightly higher temperature (e.g., 4°C instead of -20°C) if stability data permits. | |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | Prepare a fresh stock solution. Protect the solution from light and store at the recommended temperature in tightly sealed containers. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Inaccurate initial concentration of the stock solution. | Re-weigh the compound and prepare a new stock solution carefully. Use a calibrated analytical balance. | |
| Loss of biological activity | The compound has degraded due to improper storage or handling. | Confirm the identity and purity of the starting material. Prepare a fresh stock solution and verify its concentration using an analytical method. |
| The compound is sensitive to light. | Store stock solutions in amber vials or wrap containers in aluminum foil to protect from light.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
Vortex mixer
-
-
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh 4.24 mg of this compound (Molecular Weight = 423.87 g/mol ) into the vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
For long-term storage, dispense into smaller, single-use aliquots in amber microcentrifuge tubes.
-
Store the stock solution and aliquots at -20°C, protected from light.
-
Protocol 2: Stability Assessment of this compound Stock Solution using HPLC-UV
-
Objective: To determine the stability of the this compound stock solution over a defined period under specific storage conditions.
-
Materials:
-
Prepared this compound stock solution
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Time Point 0 (Initial Measurement):
-
Prepare a series of calibration standards of this compound of known concentrations from a freshly prepared stock solution.
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Dilute an aliquot of the stock solution to be tested to a concentration within the calibration range.
-
Inject the diluted stock solution and determine its initial concentration using the calibration curve.
-
-
Storage:
-
Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
-
Subsequent Time Points (e.g., 1, 2, 4, 8 weeks):
-
At each time point, retrieve an aliquot of the stored stock solution.
-
Allow it to come to room temperature.
-
Dilute the aliquot to the same concentration as in Time Point 0.
-
Inject the diluted sample into the HPLC and determine the concentration.
-
-
Data Analysis:
-
Compare the concentration at each time point to the initial concentration. A significant decrease in concentration indicates degradation.
-
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 3. Flumiclorac [sitem.herts.ac.uk]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound (CAS 87546-18-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. GC-MS Determination of this compound Residues in Import and Export Foods [spkx.net.cn]
- 9. esslabshop.com [esslabshop.com]
- 10. extension.psu.edu [extension.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. farmprogress.com [farmprogress.com]
Troubleshooting variability in Flumiclorac-pentyl bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Flumiclorac-pentyl bioassay results. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is a post-emergence herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is critical in the chlorophyll biosynthesis pathway in plants.[2] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and ultimately, plant death.[1][3] It is characterized by its fast contact action and is absorbed by the foliage.[1][3]
Q2: What are the common uses of this compound?
This compound is used to control broadleaf weeds in various crops, including corn, soybeans, and cotton.[2][4]
Q3: What are the known factors that can influence the efficacy of this compound?
Environmental factors significantly influence the efficacy of this compound. These include temperature, light intensity, and the presence of dew.[5][6] Generally, conditions that promote active plant growth will enhance the herbicide's performance.[7]
Troubleshooting Guide
Issue 1: High Variability in Bioassay Results Between Replicates (Intra-assay variability)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure calibrated pipettes are used and proper technique is followed (e.g., consistent speed, depth of tip immersion). For viscous solutions, consider reverse pipetting.[8] |
| Uneven Cell/Seed Distribution | Ensure the cell suspension or seed lot is homogenous by gentle mixing before and during plating. Avoid letting cells or seeds settle in the reservoir.[8] |
| Inadequate Reagent Mixing | Gently but thoroughly mix reagents in each well after addition. An orbital shaker can be used for this purpose.[8] |
| Well Contamination | Visually inspect wells for any signs of contamination or debris that could interfere with the assay.[8] |
Issue 2: Inconsistent Results Between Different Experiments (Inter-assay variability)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Environmental Conditions | Standardize environmental parameters across experiments. Maintain consistent temperature, light intensity, and humidity. This compound's activity is sensitive to these factors.[5][6][9] |
| Variable Plant/Cell Health | Use plants or cells at a consistent growth stage and passage number. Implement a strict seeding and culturing protocol to ensure uniform health and responsiveness.[8] |
| Reagent Quality and Storage | Use reagents from the same lot for the duration of a study, if possible. Ensure all reagents are stored correctly and are within their expiration dates.[8][10] |
| Water Quality | The pH and mineral content of the water used for preparing solutions can affect herbicide stability and efficacy.[7][11] Use consistent, purified water for all experiments. |
Issue 3: Lower Than Expected Herbicide Efficacy
Possible Causes and Solutions
| Factor | Effect on Efficacy | Recommendation |
| Temperature | Increasing temperature from 10°C to 40°C can significantly increase this compound activity.[5][6] | Conduct bioassays in a temperature-controlled environment within the optimal range for the target plant species to ensure consistent and maximal herbicide activity. |
| Light Intensity | Herbicide activity increases with light intensity. An increase from 0 to 1,000 µmol m⁻² s⁻¹ can dramatically boost efficacy.[5][6] Light is essential for the herbicidal action of PPO inhibitors.[7] | Ensure consistent and adequate light exposure during the bioassay. Avoid shading or variable light conditions. |
| Presence of Dew | The presence of dew on leaf surfaces can reduce the efficacy of this compound.[5][6] | Ensure plant surfaces are dry before herbicide application in whole-plant bioassays. |
| Compound Solubility | The compound may not be fully dissolved in the assay medium, leading to lower effective concentrations.[8] | Verify the solubility of this compound in your chosen solvent and assay medium. |
| pH of Spray Solution | The pH of the water used can affect the stability and absorption of the herbicide.[7][11] | Use buffered, neutral pH water for preparing herbicide solutions. |
Experimental Protocols
Whole-Plant Bioassay for this compound Efficacy
This protocol provides a general framework for assessing the efficacy of this compound on a target weed species.
-
Plant Preparation:
-
Grow the target weed species (e.g., Amaranthus retroflexus - redroot pigweed) in pots containing a standardized soil mix.
-
Maintain plants in a controlled environment chamber with consistent temperature (e.g., 25°C), light intensity (e.g., 500 µmol m⁻² s⁻¹), and photoperiod (e.g., 16:8 hour light:dark cycle).
-
Water plants as needed to avoid drought stress.
-
-
Herbicide Solution Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant).
-
Perform serial dilutions of the stock solution with deionized water to create a range of desired concentrations. Include a control group that receives only the solvent and water.
-
-
Herbicide Application:
-
Apply the herbicide solutions to the plants when they have reached a consistent growth stage (e.g., 3-4 true leaves).
-
Use a calibrated sprayer to ensure uniform application and coverage.
-
-
Incubation and Assessment:
-
Return the treated plants to the controlled environment chamber.
-
Visually assess plant injury (e.g., necrosis, stunting) at set time points (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete death).
-
At the final time point, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the control group.
-
-
Data Analysis:
-
Analyze the visual injury ratings and biomass data to determine the dose-response relationship and calculate parameters such as the GR₅₀ (the herbicide concentration required to cause a 50% reduction in growth).
-
Visualizations
Caption: Mode of action of this compound via inhibition of PPO.
Caption: General workflow for a this compound bioassay.
References
- 1. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Flumiclorac [sitem.herts.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Environmental effects on CGA-248757 and flumiclorac efficacy/soybean tolerance | Weed Science | Cambridge Core [cambridge.org]
- 7. horticulture.com.au [horticulture.com.au]
- 8. benchchem.com [benchchem.com]
- 9. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. extension.purdue.edu [extension.purdue.edu]
Technical Support Center: Optimizing Flumiclorac-pentyl Concentration for Effective PPO Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flumiclorac-pentyl. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in optimizing the concentration of this compound for effective protoporphyrinogen oxidase (PPO) inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), also known as protox.[1][2] This enzyme is crucial in the tetrapyrrole biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1][2] PPIX is a key precursor for both chlorophyll and heme.[1][2] By inhibiting PPO, this compound causes the accumulation of PPGIX, which then leaks from its normal location in the plastid or mitochondria into the cytoplasm. In the cytoplasm, PPGIX is rapidly oxidized to PPIX. This misplaced accumulation of PPIX, a potent photosensitizer, leads to the light-dependent formation of reactive oxygen species (ROS), causing rapid lipid peroxidation and cell membrane disruption, ultimately leading to cell death.[1][2]
Q2: What is a typical effective concentration range for this compound in PPO inhibition assays?
The effective concentration of this compound can vary depending on the plant species and the specific experimental conditions. However, in vitro enzyme inhibition studies have shown that this compound is a highly potent inhibitor. For instance, the inhibition constant (Ki) for this compound against PPO from Nicotiana tabacum has been reported to be 46.3 nM.[3][4] As a starting point for your experiments, a concentration range of 1 nM to 1 µM is recommended to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of the enzyme activity) for your specific system.
Q3: How can I measure PPO inhibition in my experiments?
PPO inhibition is typically measured by monitoring the activity of the PPO enzyme in the presence and absence of the inhibitor. The most common methods are spectrophotometric and fluorometric assays that track the conversion of the substrate (protoporphyrinogen IX) to the product (protoporphyrin IX).[5]
-
Fluorometric Assay: This is a highly sensitive method that measures the increase in fluorescence as the non-fluorescent protoporphyrinogen IX is converted to the fluorescent protoporphyrin IX.[5] This method is often preferred for its sensitivity and ability to be performed in a continuous format in a microplate reader.[5]
-
Spectrophotometric Assay: This method measures the increase in absorbance at a specific wavelength as protoporphyrin IX is formed. While generally less sensitive than the fluorometric assay, it can still be an effective method.
Detailed protocols for both a continuous fluorometric assay and a protoporphyrin IX accumulation assay are provided in the "Experimental Protocols" section below.
Q4: What are some common signs of effective PPO inhibition in whole plants or tissues?
In whole plants or tissues treated with this compound, effective PPO inhibition will manifest as rapid, light-dependent herbicidal effects.[1] These symptoms can appear within hours of application and include:[1]
-
Water-soaked appearance of leaves
-
Rapid tissue necrosis (browning and death)
-
Chlorosis (yellowing) and bronzing of leaves
These symptoms are a direct result of the cell membrane disruption caused by the accumulation of protoporphyrin IX.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in no-enzyme control | 1. Autofluorescence of this compound or other assay components.2. Spontaneous oxidation of the protoporphyrinogen IX substrate to the fluorescent protoporphyrin IX.3. Contaminated buffers or reagents. | 1. Run a control with this compound and all assay components except the enzyme to quantify its intrinsic fluorescence and subtract it from the experimental values.2. Prepare the protoporphyrinogen IX substrate fresh and keep it on ice and protected from light. Include a no-enzyme control for every experiment to measure the rate of spontaneous oxidation and subtract it from the enzyme-catalyzed reaction rate.[5]3. Use high-purity reagents and freshly prepared buffers. |
| Low or no PPO inhibition observed, even at high this compound concentrations | 1. Inactive this compound.2. Incorrect assay conditions (e.g., pH, temperature).3. Degraded enzyme.4. Substrate concentration is too high. | 1. Ensure the this compound stock solution is properly prepared and stored. Test a fresh batch if necessary.2. Optimize the assay buffer pH and temperature for your specific PPO enzyme source. Most plant PPOs have a pH optimum between 6.0 and 8.0.3. Prepare fresh enzyme extracts for each experiment and keep them on ice. Test the activity of the enzyme without any inhibitor to ensure it is active.4. If the substrate concentration is much higher than the Km, it can be difficult to see competitive inhibition. Try reducing the substrate concentration to a level at or below the Km. |
| High variability between replicate wells | 1. Pipetting errors.2. Inconsistent mixing of reagents.3. Edge effects in the microplate.4. Photobleaching of the fluorescent product. | 1. Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions.2. Gently mix the contents of each well after adding all reagents.3. Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.4. Minimize the exposure of the plate to the excitation light in the fluorometer. Use the lowest possible excitation intensity and the shortest read time that provides a good signal.[6] |
| Precipitation of this compound in the assay buffer | 1. Low solubility of this compound in the aqueous assay buffer.2. The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high. | 1. This compound has low aqueous solubility. Ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is sufficient to keep the compound in solution, typically between 0.1% and 1%.2. Prepare a more concentrated stock solution of this compound in 100% DMSO so that a smaller volume is needed for the final assay, keeping the final DMSO concentration low. |
Quantitative Data
The inhibitory activity of PPO inhibitors is often expressed as an IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) or a Ki (the inhibition constant). The table below summarizes the reported inhibitory constants for this compound and a related N-phenylphthalimide herbicide, Flumioxazin.
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference |
| This compound | Nicotiana tabacum PPO | 46.3 nM | [3][4] |
| Flumioxazin | Nicotiana tabacum PPO | 52.0 nM | [3][4] |
Note: IC50 and Ki values are dependent on experimental conditions, including substrate concentration. It is recommended that researchers determine these values for their specific experimental setup.
Experimental Protocols
Continuous Fluorometric Assay for PPO Inhibition
This protocol is adapted from methods used for determining the inhibitory activity of herbicides on PPO.[5]
Materials:
-
PPO enzyme preparation (e.g., isolated chloroplasts or mitochondria, or purified enzyme)
-
Protoporphyrin IX (for standard curve)
-
Protoporphyrinogen IX (substrate, freshly prepared)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM MgCl₂, 0.5% (v/v) Tween 20
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm)
Procedure:
-
Prepare a Protoporphyrin IX Standard Curve:
-
Prepare a series of dilutions of protoporphyrin IX in the assay buffer (e.g., 0 to 2 µM).
-
Add 200 µL of each concentration to the wells of the 96-well plate.
-
Measure the fluorescence to generate a standard curve of fluorescence units versus protoporphyrin IX concentration.
-
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the assay. Remember to account for the final volume in the well.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilution (or DMSO for the control)
-
PPO enzyme preparation
-
-
The total volume in each well before adding the substrate should be 180 µL.
-
Include the following controls:
-
No-enzyme control: Assay buffer, this compound (or DMSO), and no enzyme.
-
No-inhibitor control: Assay buffer, DMSO, and PPO enzyme.
-
-
-
Initiate the Reaction:
-
Prepare the protoporphyrinogen IX substrate solution immediately before use.
-
Initiate the enzymatic reaction by adding 20 µL of the freshly prepared protoporphyrinogen IX solution to each well, bringing the final volume to 200 µL. A typical final substrate concentration is 1-5 µM.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence over time (e.g., every minute for 15-30 minutes) at 25-30°C.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time plot.
-
Convert the rate from fluorescence units/min to nmol/min/mg protein using the protoporphyrin IX standard curve and the protein concentration of your enzyme preparation.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protoporphyrin IX Accumulation Assay in Plant Tissue
This assay measures the accumulation of protoporphyrin IX in plant tissue treated with this compound.
Materials:
-
Plant tissue (e.g., leaf discs)
-
This compound solutions of various concentrations
-
Extraction Solvent: Acetone:0.5 N NH₄OH (9:1, v/v)
-
Fluorometer or fluorescence spectrophotometer
Procedure:
-
Treatment:
-
Incubate plant tissue samples in solutions containing different concentrations of this compound (and a no-inhibitor control) in the dark for a set period (e.g., 4-12 hours).
-
-
Extraction:
-
After incubation, blot the tissue dry and record its fresh weight.
-
Homogenize the tissue in a known volume of ice-cold extraction solvent.
-
Centrifuge the homogenate to pellet the cell debris.
-
-
Fluorescence Measurement:
-
Transfer the supernatant to a cuvette.
-
Measure the fluorescence of the supernatant using a fluorometer (Excitation: ~400 nm, Emission: ~630 nm).
-
-
Data Analysis:
-
Quantify the amount of protoporphyrin IX using a standard curve prepared with pure protoporphyrin IX in the extraction solvent.
-
Express the results as nmol of protoporphyrin IX per gram of fresh weight.
-
Plot the amount of accumulated protoporphyrin IX against the concentration of this compound.
-
Visualizations
Signaling Pathway
The following diagram illustrates the tetrapyrrole biosynthesis pathway, highlighting the point of inhibition by this compound.
Caption: Tetrapyrrole biosynthesis pathway and the site of PPO inhibition.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of this compound.
Caption: Workflow for determining the IC50 of a PPO inhibitor.
References
- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 2. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Minimizing off-target effects of Flumiclorac-pentyl in non-target plants
Welcome to the technical support center for minimizing off-target effects of Flumiclorac-pentyl in non-target plants. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a protoporphyrinogen oxidase (PPO) inhibiting herbicide.[1][2][3] It works by blocking the PPO enzyme, which is crucial for the biosynthesis of both chlorophyll and heme.[4] This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm. Here, it is converted to protoporphyrin IX, a potent photosensitizing molecule.[5] In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen radicals, which cause rapid lipid peroxidation and destruction of cell membranes, leading to cell death.[6]
Q2: What are the primary causes of off-target effects with this compound?
A2: Off-target effects, primarily phytotoxicity in desirable plants, are mainly caused by two phenomena:
-
Particle Drift: Small spray droplets are carried by wind away from the intended application area.[7][8] Factors influencing particle drift include wind speed, nozzle type and size, spray pressure, and boom height.[7][9]
-
Vapor Drift (Volatility): The herbicide volatilizes, or turns into a gas, after application and moves off-target.[7][8] This is more likely to occur in high temperatures and low humidity.[9][10] this compound is described as being volatile.[1][2]
Q3: What are the typical symptoms of this compound phytotoxicity on non-target plants?
A3: Symptoms of phytotoxicity from PPO inhibitors like this compound appear rapidly, especially in the presence of sunlight. Common symptoms include:
-
Necrosis: Localized tissue death, appearing as necrotic lesions or spots on leaves.[4][11]
-
Chlorosis: Yellowing of leaf tissue due to chlorophyll degradation.[12][13]
-
Leaf Distortion: Curling, crinkling, or cupping of leaves.[12]
-
Leaf Edge Burn: Necrosis concentrated along the margins of the leaves.[11]
Q4: How can I minimize spray drift in my experiments?
A4: To minimize spray drift, consider the following best management practices:
-
Nozzle Selection: Use nozzles that produce coarse to very coarse droplets, as larger droplets are less likely to drift.[7][9] Air-induction nozzles are a good option.[8]
-
Pressure Management: Use lower spray pressures to increase droplet size.[9][10]
-
Boom Height: Keep the spray boom as low as possible to the target vegetation.[7][9]
-
Wind Conditions: Avoid spraying when wind speeds are high (generally above 10 mph) or during temperature inversions, which can trap and carry droplets long distances.[7] Wind speeds of 3 to 7 mph are often preferable.[7] Always spray downwind from sensitive, non-target plants.[9]
-
Drift Control Adjuvants: Consider using drift retardants in your spray solution, which can increase droplet size.[10]
Q5: What environmental conditions increase the risk of vapor drift?
A5: Vapor drift is more likely under the following conditions:
-
High Temperatures: Warmer temperatures increase the volatility of the herbicide.[9][10] It is recommended to avoid spraying when temperatures exceed 80-85°F.[10]
-
Low Humidity: Dry conditions can also contribute to volatilization.[9]
-
Impermeable Surfaces: Application over non-absorbent surfaces like pavement or rocks can increase the potential for volatility.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Phytotoxicity symptoms on non-target plants in close proximity to the treated area. | Particle Drift: Small spray droplets have moved from the target area due to wind or improper application technique. | 1. Review Application Parameters: Check your records for wind speed and direction during application. Ensure they were within acceptable limits. 2. Evaluate Equipment: Verify that the correct nozzles and pressure were used to generate a coarse spray. 3. Refine Technique: In future applications, lower the boom height and consider using a shielded sprayer. 4. Establish Buffer Zones: Create an untreated buffer zone between the experimental plot and sensitive non-target plants.[10] |
| Damage to sensitive plants located a significant distance from the application site, with no direct spray contact. | Vapor Drift: The herbicide has volatilized after application and moved as a gas. | 1. Check Environmental Conditions: Review the temperature and humidity at the time of and following the application. Avoid applications during hot, dry periods.[9][10] 2. Consider Formulation: While you may be limited to this compound, be aware that some herbicide formulations (e.g., esters) are more volatile than others (e.g., amines).[8] 3. Timing of Application: Apply during cooler parts of the day, such as early morning or late evening, to reduce volatilization potential. |
| Inconsistent or unexpected levels of phytotoxicity across replicates. | Variable Application Rate: Uneven spray distribution leading to "hot spots" of higher concentration. Environmental Variability: Differences in soil moisture, organic matter, or sun exposure across the experimental area. | 1. Calibrate Equipment: Ensure your sprayer is properly calibrated to deliver a consistent application rate. 2. Standardize Application: Use a consistent speed and boom height during application. 3. Homogenize Experimental Area: If possible, choose a uniform site for your experiments. Document any observable variations in soil or environmental conditions. 4. Increase Replication: A higher number of replicates can help to account for natural variability. |
| Symptoms of phytotoxicity appear on a crop that is supposed to be tolerant to this compound. | Crop Stress: Plants under stress from drought, nutrient deficiency, or disease may be more susceptible to herbicide injury. Application at Sensitive Growth Stage: The crop may be more sensitive at certain developmental stages. | 1. Assess Plant Health: Ensure that test plants are healthy and not under stress before application. 2. Review Application Timing: Consult literature or conduct preliminary trials to determine the most tolerant growth stage for your specific crop. 3. Dose-Response Evaluation: Conduct a dose-response study to confirm the tolerance level of your specific cultivar under your experimental conditions. |
Experimental Protocols
Protocol 1: Assessing Phytotoxicity of this compound on Non-Target Plants
Objective: To quantify the phytotoxic effects of varying concentrations of this compound on selected non-target plant species.
Methodology:
-
Plant Material: Select at least three non-target plant species relevant to your research. Grow plants from seed in a controlled environment (growth chamber or greenhouse) to a consistent growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare a stock solution of this compound. Create a dilution series to achieve a range of application rates, including rates below, at, and above the recommended label rate. Include a control group that receives a mock application with the carrier solution only.
-
Application: Apply the different concentrations of this compound to the test plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Data Collection:
-
Visual Injury Assessment: At 3, 7, and 14 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death). Note specific symptoms like necrosis, chlorosis, and stunting.[14]
-
Plant Height: Measure the height of each plant from the soil surface to the apical meristem at each assessment point.
-
Biomass Measurement: At 14 or 21 DAT, harvest the above-ground biomass of each plant. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Record the dry weight.
-
-
Statistical Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments. Calculate the dose required to cause a 50% reduction in growth (GR50) or a 50% visual injury (I50).
Protocol 2: Quantifying Spray Drift Potential
Objective: To measure the deposition of spray drift at varying distances from the point of application under controlled conditions.
Methodology:
-
Setup: In a controlled environment or in the field under specific wind conditions, set up a spray track for a calibrated sprayer.
-
Drift Samplers: Place water-sensitive paper or petri dishes containing a tracer dye at set intervals downwind from the spray line (e.g., 1m, 3m, 5m, 10m).
-
Application: Apply a solution containing a known concentration of a tracer dye (e.g., rhodamine) using different nozzle types or pressures as your experimental variables.
-
Data Collection:
-
Water-Sensitive Paper: Scan the papers and use image analysis software to quantify the percentage of coverage and droplet density.
-
Tracer Dye: If using petri dishes, wash the dye from the dishes with a known volume of solvent (e.g., water or ethanol). Measure the fluorescence or absorbance of the resulting solution using a spectrophotometer or fluorometer to quantify the amount of dye deposited.
-
-
Analysis: Compare the deposition at different distances for each application variable to determine which setup minimizes off-target movement.
Data Presentation
Table 1: Example Phytotoxicity Data for Non-Target Species A
| This compound Rate (g a.i./ha) | Visual Injury at 7 DAT (%) | Plant Height at 14 DAT (cm) | Dry Biomass at 21 DAT (g) |
| 0 (Control) | 0 | 25.2 | 5.8 |
| 0.1 | 15 | 22.1 | 4.9 |
| 1 | 45 | 15.8 | 3.1 |
| 10 | 85 | 7.3 | 1.2 |
| 100 | 100 | 0 | 0 |
Table 2: Example Spray Drift Deposition Data
| Nozzle Type | Distance from Application (m) | Droplet Density (droplets/cm²) | % Area Coverage |
| Fine Mist Nozzle | 1 | 250 | 45 |
| 3 | 120 | 20 | |
| 5 | 55 | 8 | |
| Coarse Droplet Nozzle | 1 | 80 | 30 |
| 3 | 25 | 7 | |
| 5 | 5 | 1 |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for assessing phytotoxicity.
References
- 1. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 2. Flumiclorac [sitem.herts.ac.uk]
- 3. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. worldscientific.com [worldscientific.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 5 Things to Know to Avoid Herbicide Drift | CropWatch | Nebraska [cropwatch.unl.edu]
- 8. extension.psu.edu [extension.psu.edu]
- 9. Minimize effects of volatility & spray drift when applying herbicides | Corteva Agriscience™ [corteva.com]
- 10. 10 Best Management Practices to Avoid Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 11. greenhousegrower.com [greenhousegrower.com]
- 12. landscapeipm.tamu.edu [landscapeipm.tamu.edu]
- 13. Diagnosing Phytotoxicity on Landscape Plants [purduelandscapereport.org]
- 14. agriculture.az.gov [agriculture.az.gov]
Dealing with photodegradation of Flumiclorac-pentyl in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flumiclorac-pentyl, focusing on challenges related to its photodegradation in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is photodegradation a concern in experimental settings?
This compound is a post-emergence herbicide used to control broadleaf weeds.[1][2] Its mode of action involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll biosynthesis in plants.[1][3] Photodegradation, the breakdown of the molecule upon exposure to light, is a significant concern in laboratory assays because it can lead to a reduction in the concentration of the active compound, resulting in inaccurate and unreliable experimental outcomes. This compound is known to degrade in the environment through both hydrolysis and photolysis.[1][2]
Q2: What are the major degradation products of this compound that I should be aware of?
A primary and significant degradation product of this compound is its acid form, 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid, commonly referred to as IMCA.[3][4] Due to its structural similarity to the parent compound, IMCA is also of toxicological interest.[4] Analytical methods should ideally be able to quantify both the parent compound and IMCA.[5][6]
Q3: What analytical techniques are recommended for quantifying this compound and its degradates?
The most common and robust analytical methods for the determination of this compound and its degradate IMCA in various matrices like water and soil are based on liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).[5][6] Gas chromatography with a nitrogen-phosphorus detector (GC/NPD) or mass spectrometry (GC-MS) are also suitable methods, particularly for residue analysis in food matrices.[3][7]
Troubleshooting Guide
Issue 1: High Variability in Experimental Results
Possible Cause: Inconsistent light exposure between samples.
Troubleshooting Steps:
-
Standardize Light Source: Use a controlled light source, such as a xenon arc lamp or a near-UV fluorescent lamp, that provides consistent intensity and spectral distribution.[8][9] Natural sunlight should be avoided for quantitative assays due to its variability.
-
Monitor Light Exposure: Employ a radiometer or lux meter to ensure all samples receive the same total light dose. For confirmatory studies, a total illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours/square meter is recommended.[9]
-
Control Sample Positioning: Arrange samples in the exposure chamber to ensure uniform illumination. Consider using a turntable or rotating rack for even light distribution.
-
Include Dark Controls: Always run parallel experiments with samples protected from light (e.g., wrapped in aluminum foil) to differentiate between photodegradation and other degradation pathways like hydrolysis.[8]
Issue 2: Faster than Expected Degradation of this compound
Possible Cause: The pH of the experimental solution is promoting rapid degradation.
Troubleshooting Steps:
-
Measure and Buffer pH: The rate of hydrolysis and photolysis of N-phenylimide herbicides like the structurally similar flumioxazin is highly pH-dependent, with degradation being significantly faster at higher pH values.[10][11] It is crucial to measure and control the pH of your aqueous solutions using appropriate buffers.
-
Conduct a pH Profile Study: If feasible, perform preliminary experiments at different pH levels (e.g., pH 5, 7, and 9) to understand the stability of this compound under your specific experimental conditions.
-
Consider Initial pH of Solvents: Be aware that the grade and type of solvents used to prepare stock solutions can influence the final pH of the experimental medium.
Issue 3: Inconsistent Analytical Quantification
Possible Cause: Issues with sample extraction, storage, or the analytical method itself.
Troubleshooting Steps:
-
Optimize Extraction: Ensure the chosen extraction method is validated for your specific matrix. For soil samples, an extraction with a mixture of acetone and dilute hydrochloric acid followed by liquid-liquid partitioning with dichloromethane has been shown to be effective.[6] For water, direct extraction with ethyl acetate after acidification is a validated method.[5]
-
Check Storage Stability: this compound stability in frozen storage is matrix-dependent. For example, it is stable for up to two years in soybean matrices but only for 30-45 days in corn matrices.[3] Analyze samples as quickly as possible after extraction. If storage is necessary, ensure the stability of the analyte in the storage conditions has been verified.
-
Method Validation: The analytical method should be properly validated for linearity, limit of quantification (LOQ), accuracy, and precision. The reported LOQ for LC/MS/MS methods is around 2.0 µg/L in water and 20 µg/kg in soil.[5][6]
-
Use of Internal Standards: Incorporate an internal standard into your analytical workflow to correct for variations in extraction efficiency and instrument response.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound and a structurally similar compound, providing a reference for expected analytical performance and degradation behavior.
| Parameter | This compound | Flumioxazin (structurally similar) | Reference |
| Analytical Method | LC/MS/MS | LC-MS | [5][6][10] |
| Limit of Quantification (LOQ) in Water | 2.0 µg/L | - | [5] |
| Limit of Quantification (LOQ) in Soil | 20 µg/kg | - | [6] |
| Hydrolysis Half-life (t½) at pH 5 | - | 16.4 hours | [10][11] |
| Hydrolysis Half-life (t½) at pH 7 | - | 9.1 hours | [10][11] |
| Hydrolysis Half-life (t½) at pH 9 | - | 0.25 hours | [10][11] |
| Photolysis Half-life (t½) at pH 5 | - | 41.5 hours | [10][11] |
| Photolysis Half-life (t½) at pH 7 | - | 4.9 hours | [10][11] |
Experimental Protocols
Protocol 1: Determination of Photodegradation Kinetics of this compound in an Aqueous Solution
1. Objective: To determine the photodegradation rate and half-life of this compound in a buffered aqueous solution under controlled laboratory conditions.
2. Materials:
-
This compound analytical standard
-
HPLC-grade water and acetonitrile
-
Phosphate buffer components (for pH 7)
-
Formic acid
-
Quartz or borosilicate glass vessels
-
Sunlight simulator (e.g., xenon arc lamp with a filter to cut off wavelengths below 290 nm)[8]
-
Radiometer/Lux meter
-
LC/MS/MS system
-
Magnetic stirrer and stir bars
-
Aluminum foil
3. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a phosphate buffer solution (pH 7).
-
Prepare the experimental solution by spiking the buffer with the this compound stock solution to a final concentration of 10 µg/L.
-
-
Experimental Setup:
-
Transfer the experimental solution to several quartz vessels.
-
Wrap half of the vessels completely in aluminum foil to serve as dark controls.
-
Place all vessels in the sunlight simulator chamber equipped with a magnetic stirrer. Maintain a constant temperature (e.g., 25 °C).[8]
-
-
Light Exposure:
-
Turn on the light source and start a timer. Monitor the light intensity throughout the experiment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from one of the irradiated vessels and one of the dark control vessels.
-
-
Sample Analysis:
-
Immediately analyze the collected samples for the concentration of this compound using a validated LC/MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for both the irradiated and dark control samples.
-
Determine the rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Workflow for determining photodegradation kinetics.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 2. Flumiclorac [sitem.herts.ac.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. GC-MS Determination of this compound Residues in Import and Export Foods [spkx.net.cn]
- 8. Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Flumiclorac-pentyl Uptake and Efficacy in Greenhouse Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Flumiclorac-pentyl in greenhouse trials. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize the uptake and efficacy of this herbicide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a protoporphyrinogen oxidase (PPO) inhibitor.[1][2] It blocks the PPO enzyme in the chlorophyll biosynthesis pathway.[2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen.[1][3] These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents and ultimately, plant death.[1][3]
Q2: What are the typical symptoms of this compound injury on susceptible plants?
A2: Symptoms can appear within a few hours of application and are accelerated by bright sunlight.[4] Initial symptoms include water-soaked lesions on the foliage, followed by rapid browning (necrosis) and desiccation of the plant tissue.[4] In cases of spray drift, you may observe speckling on the leaves.[4]
Q3: What factors in a greenhouse environment can influence the efficacy of this compound?
A3: Key environmental factors that influence the efficacy of this compound in a greenhouse setting include temperature, light intensity, and humidity.[4] Generally, warmer temperatures and higher light intensity increase the herbicide's activity.[4] While high humidity can aid in foliar uptake by preventing rapid droplet drying, its effect on this compound appears to be less significant than temperature and light.
Q4: How important are adjuvants when using this compound in greenhouse trials?
A4: Adjuvants are critical for maximizing the efficacy of foliar-applied herbicides like this compound. They can improve spray retention on the leaf surface, increase droplet spread, and enhance the penetration of the active ingredient through the plant's waxy cuticle. The choice of adjuvant can significantly impact the performance of the herbicide.
Q5: Can this compound be used for pre-emergence weed control?
A5: this compound is primarily a post-emergence herbicide with contact activity.[2] While some PPO inhibitors have soil activity, this compound is most effective when applied to the foliage of actively growing weeds.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent or Poor Weed Control | Improper Application Timing: Applying to weeds that are too large or stressed. | - Apply this compound to small, actively growing broadleaf weeds. - Ensure weeds are not under drought or temperature stress. |
| Suboptimal Environmental Conditions: Low light or cool temperatures at the time of application. | - Apply during periods of bright light and warm temperatures (ideally between 65°F and 85°F or 18°C and 29°C) to maximize herbicidal activity.[5] | |
| Incorrect Adjuvant or Rate: Use of a non-optimal adjuvant or an incorrect concentration. | - Use a nonionic surfactant (NIS) or a crop oil concentrate (COC) as recommended. Conduct a small test to determine the most effective adjuvant for your target weed species and greenhouse conditions. | |
| Poor Spray Coverage: Inadequate spray volume or improper nozzle selection leading to insufficient coverage of the target weed foliage. | - Calibrate your sprayer to ensure a uniform spray pattern and adequate volume to thoroughly cover the weed foliage. For dense canopies, consider using nozzles that produce finer droplets. | |
| Crop or Non-Target Plant Injury (Phytotoxicity) | Spray Drift: Movement of spray droplets from the target weeds to desirable plants. | - Use spray nozzles that produce larger droplets to minimize drift. - Avoid spraying when greenhouse fans are operating at high speeds. - Use shields or cones to direct the spray onto the target weeds. |
| Incorrect Application Rate: Applying a higher dose than recommended. | - Accurately calibrate your spray equipment to ensure the correct application rate. Double-check all calculations before mixing the spray solution. | |
| Contaminated Sprayer: Residues of this compound or other herbicides in the sprayer tank. | - Thoroughly clean the sprayer with a tank cleaner according to the manufacturer's instructions after each use. | |
| Plant Stress: Applying to crop plants that are stressed due to factors like high temperatures, drought, or disease. | - Avoid applying herbicides to stressed plants, as this can increase their susceptibility to injury.[6] | |
| Clogging of Spray Nozzles | Improper Mixing: The herbicide formulation was not properly mixed with water, leading to the formation of precipitates. | - Follow the correct mixing order: fill the spray tank with half the required water, add the herbicide, and then add the remaining water while agitating. Add adjuvants last. |
| Contaminated Water: Use of water with high levels of minerals or organic matter. | - Use clean, clear water for mixing spray solutions. If water quality is a concern, use a water conditioner. |
Data Presentation
Table 1: Effect of Temperature on this compound Efficacy on Common Lambsquarters and Redroot Pigweed
| Temperature (°C) | Common Lambsquarters Control (%) | Redroot Pigweed Control (%) |
| 10 | 10 | 25 |
| 20 | 50 | 55 |
| 30 | 80 | 75 |
| 40 | 87 | 85 |
Source: Adapted from Fausey & Renner, 2001. Control percentages are approximate and for illustrative purposes.
Table 2: Effect of Light Intensity on this compound Efficacy on Common Lambsquarters and Redroot Pigweed
| Light Intensity (µmol m⁻² s⁻¹) | Common Lambsquarters Control (%) | Redroot Pigweed Control (%) |
| 0 (Darkness) | 5 | 1 |
| 125 | 45 | 50 |
| 250 | 70 | 75 |
| 500 | 85 | 90 |
| 1000 | 91 | 99 |
Source: Adapted from Fausey & Renner, 2001. Control percentages are approximate and for illustrative purposes.
Experimental Protocols
Protocol 1: Optimizing this compound Application Rate and Adjuvant Selection in Greenhouse Trials
-
Plant Material: Grow target weed species (e.g., velvetleaf, common lambsquarters) in 10-cm pots containing a commercial potting mix. Thin seedlings to one plant per pot. Grow plants in a greenhouse with a controlled temperature (e.g., 25°C day/20°C night) and a 16-hour photoperiod.
-
Herbicide and Adjuvant Preparation: Prepare a stock solution of this compound. Create a series of dilutions to achieve the desired application rates. For each herbicide concentration, prepare separate spray solutions with different adjuvants (e.g., nonionic surfactant at 0.25% v/v, crop oil concentrate at 1% v/v). Include a control group that is not treated with the herbicide.
-
Application: When the weeds have reached the 3-4 leaf stage, apply the herbicide solutions using a research-grade cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Post-Application Conditions: Return the plants to the greenhouse and maintain the controlled environmental conditions.
-
Efficacy Evaluation: At 7 and 14 days after treatment, visually assess weed control using a scale of 0% (no effect) to 100% (complete plant death). Additionally, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and weigh it to determine the percent reduction in biomass compared to the untreated control.
-
Data Analysis: Analyze the visual ratings and biomass data using appropriate statistical methods (e.g., ANOVA) to determine the optimal application rate and adjuvant combination for each weed species.
Protocol 2: Sprayer Calibration for Greenhouse Herbicide Trials
-
Determine Nozzle Output:
-
Fill the sprayer tank with clean water.
-
Set the desired spray pressure.
-
Place a measuring container under one nozzle.
-
Turn on the sprayer for a set amount of time (e.g., 1 minute) and collect the output.
-
Measure the collected volume in milliliters (mL).
-
Repeat this for several nozzles to ensure uniformity.
-
-
Determine Spray Width:
-
For a broadcast application with multiple nozzles, the spray width is the distance between the nozzles in meters.
-
-
Determine Travel Speed:
-
Mark a known distance in the greenhouse (e.g., 10 meters).
-
Record the time it takes to travel this distance at a consistent speed.
-
Calculate the speed in meters per second.
-
-
Calculate Application Volume:
-
Use the following formula: Application Volume (L/ha) = (Nozzle Output (mL/min) * 600) / (Spray Width (m) * Travel Speed (m/s))
-
-
Adjust as Needed:
-
If the calculated application volume is not what is desired, adjust the travel speed or spray pressure and recalculate.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PPO inhibitor.
Caption: Experimental workflow for optimizing this compound efficacy.
Caption: Troubleshooting logic for poor this compound performance.
References
- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 2. youtube.com [youtube.com]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 6. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
Identifying and mitigating experimental artifacts in Flumiclorac-pentyl research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flumiclorac-pentyl.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a member of the N-phenylphthalimide class of herbicides.[1] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[2][3] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway, where it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized by non-enzymatic processes in the cytoplasm to protoporphyrin IX. This accumulated protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and eventual plant death.[1][4]
Q2: What are the key physicochemical properties of this compound to be aware of during experimental design?
This compound has very low aqueous solubility.[2][5] It is also susceptible to degradation under certain conditions. It is relatively stable in frozen storage, though this is matrix-dependent.[1] It is prone to hydrolysis and photolysis, meaning it can be broken down by water and light.[2][5] It is also unstable in alkaline conditions (pH ≥ 9).[1] Researchers should consider these properties when preparing stock solutions, selecting experimental buffers, and designing storage conditions.
Q3: How should I prepare and store stock solutions of this compound?
Due to its low water solubility, this compound stock solutions should be prepared in an organic solvent such as acetone or dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in a light-protected container to minimize degradation.[1]
Q4: Are there known off-target effects of this compound?
While the primary target of this compound is PPO, the resulting oxidative stress can have broad, downstream effects on various cellular processes. High concentrations or sensitive non-target organisms could potentially exhibit responses related to general oxidative stress. However, this compound is generally considered to have a specific mode of action.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition in PPO Enzyme Assay
Question: My in vitro PPO inhibition assay is showing variable results or no inhibition with this compound. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound has low aqueous solubility.[2][5] High concentrations in aqueous assay buffers can lead to precipitation, reducing the effective concentration. Solution: Visually inspect the assay mixture for any precipitate. Lower the final concentration of this compound. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). |
| Incorrect pH of Assay Buffer | Enzyme activity is highly pH-dependent. This compound itself can degrade at alkaline pH.[1][6][7][8] Solution: Verify the pH of your assay buffer. The optimal pH for PPO activity is generally between 6.0 and 7.5. Ensure the buffer has sufficient capacity to maintain the pH after the addition of all components. |
| Degraded this compound Stock | This compound is susceptible to hydrolysis and photolysis.[2][5] Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Solution: Prepare fresh stock solutions. Store aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Enzyme Activity | The crude enzyme extract may have low PPO activity due to poor extraction or degradation. Solution: Prepare fresh enzyme extracts and keep them on ice. Determine the protein concentration and optimize the amount of extract used to ensure the reaction is in the linear range. Include a positive control inhibitor to confirm assay performance. |
| Interference from Assay Components | Components in the sample or buffer, such as reducing agents or chelators, can interfere with the PPO assay. Solution: Review all components of your assay buffer. If possible, perform the assay with a purified PPO enzyme to rule out interference from other components in a crude extract. |
Issue 2: High Background Signal or Artifacts in Cellular Assays
Question: I am observing high background fluorescence or unexpected cytotoxicity in my cell-based assays with this compound. What could be the issue?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Autofluorescence | N-phenylphthalimide compounds can exhibit intrinsic fluorescence, which may interfere with assays using fluorescent readouts. Solution: Run a control with this compound in the assay medium without cells to measure its intrinsic fluorescence. If significant, subtract this background from your experimental readings or choose a fluorescent dye with a non-overlapping spectrum. |
| Phototoxicity | The mechanism of action of this compound involves light-dependent generation of ROS.[1][4] Exposure of treated cells to ambient laboratory light can induce unintended cytotoxicity. Solution: Perform all incubation steps in the dark or under dim, red light conditions. Include a "dark" control (cells treated with this compound but not exposed to light) to differentiate between light-dependent and light-independent effects. |
| Solvent Toxicity | High concentrations of solvents like DMSO used to dissolve this compound can be toxic to cells. Solution: Ensure the final DMSO concentration is low (typically ≤0.5%) and is consistent across all treatments, including vehicle controls. |
| Non-specific Membrane Disruption | At high concentrations, the herbicidal formulation, including adjuvants, may cause non-specific membrane disruption independent of PPO inhibition. Solution: Use a range of this compound concentrations to determine the dose-response relationship. Compare the effects of the active ingredient with the formulated product if applicable. |
Experimental Protocols
Protocol 1: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for measuring PPO activity and inhibition.
1. Preparation of Crude Enzyme Extract:
-
Homogenize fresh plant tissue (e.g., spinach or etiolated barley shoots) in a chilled extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10 mM MgCl₂, and 1% (w/v) polyvinylpyrrolidone) on ice.
-
Filter the homogenate through cheesecloth and centrifuge at 4°C (e.g., 15,000 x g for 20 minutes).
-
Use the supernatant as the crude enzyme extract. Keep on ice.
2. PPO Activity Assay:
-
In a cuvette or 96-well plate, combine:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Enzyme Extract
-
This compound (or vehicle control) at various concentrations.
-
-
Pre-incubate the mixture for 5-10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in absorbance at ~630 nm (corresponding to the formation of protoporphyrin IX) over time using a spectrophotometer or plate reader.
3. Calculation of Inhibition:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) in Plant Tissue
This protocol uses a chemiluminescence-based assay to detect ROS generation.
1. Plant Material and Treatment:
-
Grow plants (e.g., Arabidopsis thaliana seedlings) under controlled conditions.
-
Treat the plants with this compound or a vehicle control.
-
Expose the treated plants to light for a defined period to induce ROS production. Include a dark control.
2. ROS Detection:
-
Excise leaf discs or other appropriate tissue from the treated and control plants.
-
Incubate the tissue in a solution containing a chemiluminescent probe for ROS (e.g., luminol for superoxide).
-
Measure the chemiluminescence using a luminometer. An increase in signal in the this compound-treated samples indicates ROS production.
Protocol 3: Assessment of Cell Membrane Damage
This protocol uses Evans Blue staining to visualize and quantify cell membrane damage.
1. Plant Material and Treatment:
-
Treat plant tissues (e.g., leaf discs) with this compound or a vehicle control and expose to light.
2. Staining:
-
Incubate the treated tissues in a solution of Evans Blue dye (e.g., 0.25% w/v). Live cells with intact membranes will exclude the dye, while dead or damaged cells will be stained blue.
3. Quantification:
-
Qualitative: Observe the stained tissues under a microscope.
-
Quantitative: To quantify the dye uptake, thoroughly wash the stained tissues to remove excess dye. Then, incubate the tissues in a solvent (e.g., 1% SDS in 50% methanol) to extract the bound dye. Measure the absorbance of the extract at ~600 nm. Higher absorbance indicates greater membrane damage.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound research.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Flumiclorac [sitem.herts.ac.uk]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. extension.missouri.edu [extension.missouri.edu]
Flumiclorac-pentyl protocol refinement for consistent herbicidal activity
Welcome to the Technical Support Center for Flumiclorac-Pentyl. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for consistent and effective herbicidal activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound in a question-and-answer format.
| Issue | Question | Possible Causes | Troubleshooting Steps |
| Inconsistent Weed Control | Why am I seeing variable or poor control of target broadleaf weeds? | 1. Incorrect Application Timing: this compound is a post-emergence herbicide and is most effective on young, actively growing weeds.[1][2] 2. Suboptimal Environmental Conditions: Efficacy can be reduced by drought stress, high temperatures, or low humidity. 3. Improper Spray Solution pH: The pH of the carrier water can affect the stability and absorption of the herbicide. 4. Inadequate Spray Coverage: Poor coverage of weed foliage can lead to reduced absorption. 5. Weed Resistance: While not widespread, the potential for weed resistance should be considered. | 1. Optimize Application Timing: Apply when weeds are in the early growth stages and not under environmental stress. 2. Monitor Weather Conditions: Avoid application during periods of drought, extreme heat, or low humidity. 3. Adjust Water pH: Test the pH of your spray solution and adjust to a slightly acidic to neutral range (pH 5.0 - 7.0) for optimal performance. 4. Improve Spray Coverage: Use appropriate nozzles and spray volume to ensure thorough wetting of the weed foliage. Consider the use of adjuvants. 5. Consult Local Expertise: If resistance is suspected, consult with local weed science specialists for testing and alternative control strategies. |
| Crop Injury | Why is the crop showing signs of phytotoxicity (e.g., leaf spotting, stunting)? | 1. Incorrect Application Rate: Exceeding the recommended application rate for the specific crop. 2. Spray Drift: Herbicide drift onto sensitive crops. 3. Contaminated Spray Equipment: Residues from previously used herbicides in the spray tank. 4. Tank Mixing Incompatibility: Antagonistic or synergistic effects with other pesticides or fertilizers in the tank mix.[3] | 1. Calibrate Equipment: Ensure your sprayer is accurately calibrated to deliver the correct dose. 2. Mitigate Drift: Avoid spraying in windy conditions. Use drift-reducing nozzles and adjuvants. 3. Thoroughly Clean Equipment: Follow a rigorous triple-rinse procedure to clean the sprayer tank, lines, and nozzles before use. 4. Check Compatibility: Perform a jar test to check for physical compatibility before tank-mixing. Consult product labels for any known incompatibilities.[4][5] |
| Reduced Efficacy in Tank Mixes | My tank mix of this compound with another herbicide is less effective than expected. | 1. Chemical Antagonism: The tank mix partner may be reducing the absorption or translocation of this compound. 2. pH Alteration: The tank mix partner may have altered the spray solution pH to a less optimal range. | 1. Consult Labels and Literature: Review product labels and technical information for known antagonisms. 2. Staggered Applications: If antagonism is suspected, consider applying the herbicides separately. 3. Use Adjuvants: Certain adjuvants can help overcome antagonism and improve the performance of tank mixes. |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which leaks from the chloroplasts into the cytoplasm. In the cytoplasm, it is oxidized to protoporphyrin IX. Protoporphyrin IX is a photosensitizing molecule that, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and disruption of cell membranes, leading to cell death and the characteristic necrotic lesions on the foliage of susceptible plants.
Q2: What are the optimal environmental conditions for applying this compound?
A2: For optimal efficacy, apply this compound when target weeds are actively growing and not under stress from drought, extreme temperatures, or disease. Application during moderate temperatures and humidity will facilitate better absorption and translocation of the herbicide. Avoid application when rainfall is expected shortly after, as this can wash the product off the leaf surfaces.
Q3: How does water quality, particularly pH, affect the performance of this compound?
Q4: What is the role of adjuvants when using this compound?
A4: Adjuvants can enhance the performance of this compound in several ways. Surfactants can improve spray coverage and retention on the weed's leaf surface by reducing the surface tension of the spray droplets. Oil-based adjuvants, such as crop oil concentrates (COC) or methylated seed oils (MSO), can enhance the penetration of the herbicide through the waxy cuticle of the leaf, leading to better absorption. The choice of adjuvant will depend on the specific weed species, environmental conditions, and tank-mix partners.
Q5: Can this compound be tank-mixed with other herbicides?
A5: Yes, this compound can be tank-mixed with other herbicides to broaden the spectrum of weed control. However, it is crucial to ensure the compatibility of the tank-mix partners.[3] Always perform a jar test to check for physical compatibility before mixing in the spray tank.[4][5] Refer to the product labels for any specific tank-mix recommendations or restrictions. In some cases, tank-mixing can lead to antagonism or synergy, so it is important to evaluate the performance of the mixture under your specific conditions.[3]
Data Presentation
Table 1: Influence of Spray Solution pH on Herbicide Efficacy (General Guidance)
| pH of Spray Solution | Potential Impact on Herbicide Stability | Recommendation |
| < 5.0 | Generally stable for most herbicides | Monitor for potential crop sensitivity with certain formulations. |
| 5.0 - 7.0 | Optimal stability for many herbicides | Target this range for consistent performance. |
| > 7.0 - 8.0 | Increased risk of alkaline hydrolysis for some herbicides | Consider using a buffering agent to lower the pH. |
| > 8.0 | High risk of rapid degradation for sensitive herbicides | Use of a buffering agent is strongly recommended. |
Note: This table provides general guidance. The optimal pH can vary for different herbicide formulations and tank mixes. Always consult the product label.
Table 2: Common Adjuvants and Their Primary Functions
| Adjuvant Type | Primary Function | Typical Use Rate |
| Non-ionic Surfactant (NIS) | Improves spray coverage and wetting | 0.25% - 0.5% v/v |
| Crop Oil Concentrate (COC) | Enhances penetration through leaf cuticle | 1% - 2% v/v |
| Methylated Seed Oil (MSO) | Enhances penetration, especially in tough weeds or dry conditions | 0.5% - 1% v/v |
| Ammonium Sulfate (AMS) | Conditions hard water and can enhance uptake | 8.5 - 17 lbs / 100 gal |
Note: Use rates are general recommendations. Always follow the specific instructions on the adjuvant and herbicide labels.
Experimental Protocols
Protocol 1: Determining the Optimal Spray Solution pH for this compound Efficacy
Objective: To determine the effect of different spray carrier pH levels on the herbicidal activity of this compound on a target broadleaf weed species.
Materials:
-
This compound herbicide
-
Target weed species (e.g., Velvetleaf, Abutilon theophrasti) grown in uniform pots
-
Deionized water
-
pH meter
-
Acidifying and alkalizing agents (e.g., citric acid, sodium bicarbonate)
-
Laboratory sprayer calibrated to deliver a consistent volume
-
Growth chamber or greenhouse with controlled environmental conditions
Methodology:
-
Plant Preparation: Grow the target weed species in pots to the 3-4 leaf stage under controlled conditions (e.g., 25°C, 16:8h light:dark cycle).
-
Preparation of Spray Solutions:
-
Prepare a stock solution of this compound in deionized water at the desired concentration.
-
Prepare a series of spray solutions with different pH levels (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) by adding the stock solution to deionized water and adjusting the pH with the acidifying or alkalizing agents.
-
Include a control group to be sprayed with water only at a neutral pH.
-
-
Herbicide Application:
-
Randomly assign plants to each treatment group (at least 4 replicates per treatment).
-
Apply the respective spray solutions to the foliage of the plants using the laboratory sprayer, ensuring uniform coverage.
-
-
Post-Application Care: Return the plants to the growth chamber or greenhouse and maintain controlled conditions.
-
Efficacy Assessment:
-
Visually assess the percentage of weed control (necrosis, stunting) at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete death).
-
At 14 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis: Analyze the visual assessment data and dry weight data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine the effect of pH on this compound efficacy.
Protocol 2: Evaluating the Efficacy of Adjuvants with this compound
Objective: To assess the effect of different adjuvants on the herbicidal activity of this compound.
Materials:
-
This compound herbicide
-
A selection of adjuvants (e.g., NIS, COC, MSO)
-
Target weed species grown in uniform pots
-
Laboratory sprayer
-
Growth chamber or greenhouse
Methodology:
-
Plant Preparation: As described in Protocol 1.
-
Preparation of Spray Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a series of spray solutions by adding the stock solution and the recommended rate of each adjuvant to water.
-
Include a treatment with this compound alone and a water-only control.
-
-
Herbicide Application: As described in Protocol 1.
-
Post-Application Care: As described in Protocol 1.
-
Efficacy Assessment: As described in Protocol 1.
-
Data Analysis: Analyze the data to compare the efficacy of this compound with and without the different adjuvants.
Mandatory Visualizations
Caption: Mode of action of this compound as a PPO inhibitor.
Caption: General workflow for this compound efficacy experiments.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
Adjusting Flumiclorac-pentyl application techniques for different weed species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective application of Flumiclorac-pentyl for broadleaf weed control. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll biosynthesis in plants.[1][2][3] By blocking this enzyme, this compound leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through lipid peroxidation.[4] This results in visible symptoms such as wilting, browning, and eventual death of the weed.[5]
Q2: What are the primary target weeds for this compound?
A2: this compound is primarily used for the post-emergence control of a variety of broadleaf weeds.[1][4][6] It is particularly effective against problematic weeds such as velvetleaf (Abutilon theophrasti) and morning glory (Ipomoea spp.).[4] It also demonstrates efficacy against other broadleaf weeds including cocklebur (Xanthium strumarium), ragweed (Ambrosia artemisiifolia), Palmer amaranth (Amaranthus palmeri), and waterhemp (Amaranthus tuberculatus).[1][2][6]
Q3: What are the general application recommendations for this compound?
A3: this compound is typically formulated as an emulsifiable concentrate and applied as a foliar spray.[1][2] It is registered for post-emergence application in crops such as corn and soybeans, and also for burndown applications before crop emergence.[4] The timing and rate of application are critical and depend on the target weed species, their growth stage, and environmental conditions.[2]
Troubleshooting Guide
Q4: I have applied this compound, but the weed control is poor. What could be the issue?
A4: Several factors can contribute to reduced efficacy of this compound. Consider the following:
-
Weed Size: this compound is most effective on small, actively growing weeds.[7][8][9] Applications to larger, more mature weeds may result in reduced control. For instance, optimal velvetleaf control is often achieved when plants are less than 4 inches tall.[7][9]
-
Environmental Conditions: Efficacy can be influenced by weather. Applications made during cool, cloudy, or drought conditions can lead to reduced herbicide uptake and activity.[10] Conversely, applications in hot, humid weather can enhance activity but may also increase the risk of crop injury.[6][11]
-
Application Timing: For certain weeds like lambsquarters and velvetleaf, applications made between dawn and two hours before sunset are recommended to avoid potential reductions in control.[2]
-
Spray Coverage: As a contact herbicide, thorough spray coverage of the weed foliage is essential for optimal performance.[10]
-
Herbicide Resistance: The targeted weed population may have developed resistance to PPO-inhibiting herbicides.[12][13]
Q5: I am observing injury symptoms on my soybean crop after applying this compound. What does this look like and what could be the cause?
A5: this compound is a PPO inhibitor, and injury symptoms on soybeans are typically characterized by necrosis (browning and tissue death) on the parts of the plant that came into contact with the spray droplets.[14][15][16] This can appear as speckled necrosis on the leaves.[14][16] Injury is often more pronounced in hot and humid conditions which accelerate the herbicidal activity.[6][11] While soybeans can often recover from minor PPO inhibitor injury within 7 to 14 days, severe injury can occur if the hypocotyl is girdled, potentially leading to plant death.[11][14] Causes of crop injury can include incorrect application rates, spray drift, or application during unfavorable environmental conditions.[15]
Q6: Can I tank-mix this compound with other herbicides?
A6: Yes, this compound is often used in tank mixes to broaden the spectrum of weed control.[5] However, it is crucial to be aware of potential antagonism, where the efficacy of one or both herbicides is reduced.[12] For example, tank-mixing with certain grass herbicides (graminicides) can sometimes lead to reduced grass control.[12] Always consult the product labels for compatible tank-mix partners and follow the recommended mixing order to avoid physical incompatibility issues in the spray tank.[17]
Data Presentation
Table 1: General Application Rates of this compound for Key Broadleaf Weeds
| Weed Species | Common Name | Application Rate (lb ai/A) | Notes |
| Abutilon theophrasti | Velvetleaf | 0.027 - 0.054 | Apply to actively growing weeds, preferably less than 4 inches in height for optimal control.[7][9] |
| Ipomoea spp. | Morning glory | 0.027 - 0.054 | Best results are achieved on small, actively growing plants. |
| Amaranthus palmeri | Palmer amaranth | 0.027 - 0.054 | Can be effective as part of an integrated management program for glyphosate-resistant biotypes.[2][18] |
| Amaranthus tuberculatus | Waterhemp | 0.027 - 0.054 | Timely application before weeds exceed 3 inches is critical for effective control.[12] |
| Chenopodium album | Common Lambsquarters | 0.027 - 0.054 | Application between dawn and 2 hours before sunset is recommended for enhanced efficacy.[2] |
Note: These are general rate ranges. Always consult the specific product label for recommended rates for your crop and local conditions.
Experimental Protocols
Protocol: Field Efficacy Trial for this compound
This protocol provides a general framework for conducting a field trial to evaluate the efficacy of this compound.
-
Site Selection and Preparation:
-
Select a field with a uniform and dense population of the target weed species.
-
Ensure the trial area has uniform soil type and topography.
-
Prepare the seedbed according to standard local practices for the intended crop.
-
-
Experimental Design:
-
Use a randomized complete block design (RCBD) with a minimum of three to four replications.
-
Plot size should be adequate for representative sampling and to minimize edge effects (e.g., 10 ft x 30 ft).
-
Include an untreated control plot in each replication for comparison.
-
-
Treatment Application:
-
Calibrate the sprayer to deliver a precise and uniform spray volume (e.g., 15-20 gallons per acre).
-
Apply treatments at the specified weed growth stage (e.g., 2-4 inch height).
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).
-
-
Data Collection:
-
Conduct visual weed control ratings at set intervals after application (e.g., 7, 14, and 28 days after treatment - DAT). Use a scale of 0% (no control) to 100% (complete control).
-
Assess crop injury visually at the same intervals using a scale of 0% (no injury) to 100% (crop death).
-
At the end of the season, collect weed biomass and/or density data from a designated quadrat within each plot.
-
Harvest the crop from the center of each plot to determine yield.
-
-
Data Analysis:
-
Subject the collected data to Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Fisher's Protected LSD at p=0.05) to determine significant differences between treatment means.
-
Visualizations
Caption: Mode of action of this compound.
Caption: General workflow for a herbicide efficacy trial.
Caption: Troubleshooting logic for poor weed control.
References
- 1. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 2. youtube.com [youtube.com]
- 3. Flumiclorac [sitem.herts.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. lsuagcenter.com [lsuagcenter.com]
- 6. corn-states.com [corn-states.com]
- 7. growiwm.org [growiwm.org]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. growiwm.org [growiwm.org]
- 10. herbishield.com [herbishield.com]
- 11. Crop Protection Network [cropprotectionnetwork.org]
- 12. canr.msu.edu [canr.msu.edu]
- 13. pa.gov [pa.gov]
- 14. Ppo Injury | Soybean Diagnostic Key | NC State [diagnosis.ces.ncsu.edu]
- 15. Identifying Common Herbicide Symptoms in Soybean | Integrated Crop Management [crops.extension.iastate.edu]
- 16. Herbicide injury during and after emergence in soybean – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 17. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 18. premieragsource.com [premieragsource.com]
Validation & Comparative
Validating Flumiclorac-pentyl's Efficacy Against Herbicide-Resistant Weeds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of herbicide resistance in prevalent weed species such as Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus) necessitates a rigorous evaluation of alternative herbicidal agents. This guide provides a comprehensive comparison of the herbicidal efficacy of Flumiclorac-pentyl, a protoporphyrinogen oxidase (PPO) inhibitor, against resistant weed biotypes. We present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to aid in research and development efforts.
Performance Comparison of PPO-Inhibiting Herbicides
This compound belongs to the Group 14 herbicides, which act by inhibiting the PPO enzyme, a key component in the chlorophyll biosynthesis pathway.[1] Disruption of this pathway leads to the accumulation of protoporphyrin IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1] However, the emergence of weed populations with resistance to this class of herbicides, often due to target-site mutations like the glycine 210 deletion (ΔG210) in the PPX2 gene, has compromised the effectiveness of many PPO inhibitors.[2]
The following tables summarize the performance of this compound in comparison to other PPO inhibitors and standard herbicide programs against confirmed resistant weed populations.
Table 1: Postemergence Efficacy of Single-Active-Ingredient PPO Inhibitors Against Glyphosate-Resistant Waterhemp
| Herbicide | Trade Name | Application Rate (fl oz/A) | Adjuvant | % Control (Standard Deviation) |
| Fluthiacet | Cadet | 0.9 | COC 1% v/v + AMS (2 lb) | 50 (31) |
| Flumiclorac | Resource | 8 | COC (1 qt) + AMS (2 lb) | 64 (22) |
| Fomesafen | Flexstar | 1 pt | MSO 1% v/v + AMS (2 lb) | 89 (7) |
| Lactofen | Cobra | 12.5 | COC 1.5 (1.5 pt) + AMS (2 lb) | 90 (9) |
Data sourced from a 2019-2022 study on a known glyphosate- and ALS-resistant waterhemp population in Wisconsin.[3] Control ratings were taken 14 days after postemergence application in a bareground trial.[3]
Table 2: Comparative Efficacy of PPO Inhibitors Tank-Mixed with Glyphosate for Control of Glyphosate-Resistant Common Waterhemp
| Herbicide Tank Mix | Application Rate (g ai/ha) | Efficacy Ranking for GR Waterhemp Control |
| Glyphosate + Lactofen | 860 (ae) + 105 & 210 | 1 (Greater Control) |
| Glyphosate + Fomesafen | 860 (ae) + 165 & 330 | 1 (Greater Control) |
| Glyphosate + Flumiclorac | 860 (ae) + 30 & 60 | 2 (Lower Control) |
| Glyphosate + Imazethapyr | 860 (ae) + 70 | 2 (Lower Control) |
| Glyphosate + Chlorimuron + Thifensulfuron | 860 (ae) + 6 + 2 | 2 (Lower Control) |
Based on findings from field studies conducted in Illinois.[4] While providing some control, even the highest-ranking treatments (Lactofen and Fomesafen) resulted in less than 90% control of glyphosate-resistant waterhemp 14 days after treatment.[4]
Experimental Protocols
The validation of herbicidal efficacy against resistant weeds relies on standardized and reproducible experimental designs. Below are detailed methodologies for key experiments.
Whole-Plant Dose-Response Assay (Greenhouse)
This protocol is designed to determine the level of resistance in a weed population by calculating the herbicide dose required to cause 50% growth reduction (GR₅₀).
-
Seed Germination and Plant Growth:
-
Seeds from suspected resistant and known susceptible weed populations are germinated in petri dishes containing a suitable growth medium.
-
Seedlings are transplanted into individual pots (e.g., 10-cm diameter) filled with a standard potting mix.
-
Plants are grown in a greenhouse under controlled conditions (e.g., 32/25°C day/night temperature, 16-hour photoperiod) until they reach the 3- to 4-leaf stage (approximately 8-10 cm in height).[2]
-
-
Herbicide Application:
-
A range of herbicide doses, typically from 1/16th to 4 times the recommended field rate, are prepared.[2] For suspected highly resistant populations, the dose range may need to be extended.
-
Herbicides are applied using a precision bench sprayer calibrated to deliver a specific volume (e.g., 187 L/ha) to ensure uniform coverage.
-
A non-treated control group is included for comparison.
-
-
Data Collection and Analysis:
-
Visual injury ratings are recorded at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).
-
The data is subjected to a non-linear regression analysis (e.g., a three-parameter log-logistic model) to determine the GR₅₀ value for each population.
-
The resistance factor (RF) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
-
Field Efficacy Trials
Field trials are essential for evaluating herbicide performance under real-world conditions.
-
Site Selection and Plot Establishment:
-
Select a field with a confirmed and uniform infestation of the target resistant weed species.
-
Establish experimental plots of a standardized size (e.g., 3 by 9 meters).
-
The experimental design is typically a randomized complete block with 3 to 4 replications.
-
-
Herbicide Application:
-
Herbicides are applied at various rates and tank-mix combinations using a backpack or tractor-mounted sprayer calibrated for accurate delivery.
-
Applications are made at a specific weed growth stage (e.g., 8 to 13 cm for early postemergence).[4]
-
-
Data Collection:
-
Weed control is visually assessed at multiple time points after application (e.g., 14, 28, and 56 days) using a 0 to 100% scale.
-
Weed density (plants per square meter) and biomass are often measured from a designated quadrat within each plot.
-
Crop injury is also visually assessed.
-
Crop yield is typically harvested at the end of the season to determine the impact of weed control on productivity.
-
-
Statistical Analysis:
-
Data are analyzed using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Mean separation tests (e.g., Fisher's Protected LSD) are used to compare treatment means.
-
Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes involved in the action and evaluation of this compound, the following diagrams are provided.
Caption: Mode of action for PPO-inhibiting herbicides like this compound.
Caption: Experimental workflow for validating herbicide efficacy against resistant weeds.
References
A Comparative Analysis of Flumiclorac-pentyl and Other Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Flumiclorac-pentyl and other protoporphyrinogen oxidase (PPO) inhibiting herbicides. The information presented is intended to assist researchers and scientists in understanding the nuances of this important class of herbicides, with a focus on their efficacy, mode of action, and the experimental methodologies used for their evaluation.
Introduction to PPO-Inhibiting Herbicides
Protoporphyrinogen oxidase (PPO) inhibitors are a critical class of herbicides that disrupt the chlorophyll and heme biosynthesis pathways in susceptible plants.[1] By blocking the PPO enzyme, these herbicides lead to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen.[1] This singlet oxygen causes rapid cell membrane disruption through lipid peroxidation, leading to cellular leakage, necrosis, and eventual plant death.[1] PPO inhibitors are widely used for the control of a broad spectrum of broadleaf weeds in various crops.[2][3]
This compound, a member of the N-phenylphthalimide chemical family, is a post-emergence herbicide known for its rapid contact action against problematic broadleaf weeds such as velvetleaf, morningglory, and common ragweed.[2][4] This guide will compare the performance of this compound with other key PPO-inhibiting herbicides from different chemical families.
Comparative Efficacy of PPO-Inhibiting Herbicides
The efficacy of PPO-inhibiting herbicides can vary depending on the specific active ingredient, weed species, application rate, and environmental conditions. The following table summarizes available data from a comparative study on the post-emergence control of several key broadleaf weeds.
| Herbicide (Active Ingredient) | Chemical Family | Application Rate (g a.i./ha) | Velvetleaf (Abutilon theophrasti) Control (%) | Redroot Pigweed (Amaranthus retroflexus) Control (%) | Common Purslane (Portulaca oleracea) Control (%) | Reference |
| This compound | N-phenylphthalimide | 18.75 | >90 | >90 | >90 | [5] |
| 9.375 | >90 | >90 | >90 | [5] | ||
| Compound B11 | Oxadiazole/Thiadiazole Derivative | 18.75 | >90 | >90 | >90 | [5] |
| 9.375 | >90 | >90 | >90 | [5] | ||
| Compound A20 | Oxadiazole/Thiadiazole Derivative | 37.5 | 100 | 100 | 100 | [5] |
| Compound B20* | Oxadiazole/Thiadiazole Derivative | 37.5 | 100 | 100 | 100 | [5] |
Note: Compounds A20, B11, and B20 are novel experimental herbicides from the cited study and are included to provide a direct comparison with this compound under the same experimental conditions.
Overview of Major PPO-Inhibiting Herbicide Families
| Chemical Family | Common Trade Names | Typical Application | Key Characteristics |
| N-phenylphthalimides | Resource® (this compound), Valor® (Flumioxazin) | Post-emergence, Pre-emergence | Rapid burndown of broadleaf weeds; some have soil residual activity. |
| Diphenyl ethers | Blazer® (Acifluorfen), Flexstar® (Fomesafen), Cobra® (Lactofen) | Post-emergence | Widely used for broadleaf weed control in soybeans and other crops. |
| Aryl triazinones | Spartan® (Sulfentrazone), Aim® (Carfentrazone-ethyl) | Pre-emergence, Post-emergence | Provide both contact and residual weed control. |
| Pyrimidinediones | Sharpen® (Saflufenacil) | Pre-emergence, Burndown | Effective for burndown of broadleaf weeds and provides some residual control. |
Experimental Protocols
A detailed understanding of the methodologies used to evaluate herbicide efficacy is crucial for interpreting and comparing study results. The following is a representative protocol for a greenhouse experiment designed to assess the post-emergence efficacy of PPO-inhibiting herbicides.
Objective: To evaluate and compare the post-emergence herbicidal activity of this compound and other PPO inhibitors on selected broadleaf weed species.
Materials:
-
Test Plants: Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea) are sown in pots containing a sterilized soil mix. Plants are grown in a greenhouse under controlled conditions (e.g., 25-30°C, 14-hour photoperiod).
-
Herbicides: Technical grade or formulated products of this compound and other PPO inhibitors to be tested.
-
Application Equipment: A laboratory-scale spray chamber equipped with a flat-fan nozzle, calibrated to deliver a precise volume of spray solution.
Methods:
-
Plant Cultivation: Weed seeds are planted in pots and allowed to grow to a specific stage (e.g., 3-4 leaf stage) before herbicide application.
-
Herbicide Preparation: Stock solutions of each herbicide are prepared in an appropriate solvent and then diluted with water to achieve the desired application rates. Adjuvants, such as a non-ionic surfactant, may be added to the spray solution according to standard practice.
-
Herbicide Application: The potted plants are placed in the spray chamber, and the herbicide solutions are applied uniformly over the foliage at the predetermined rates. A set of plants is left untreated to serve as a control.
-
Post-Application Care: After treatment, the plants are returned to the greenhouse and maintained under the same controlled conditions.
-
Efficacy Evaluation: Weed control is visually assessed at specific intervals after treatment (e.g., 3, 7, and 14 days after application). The assessment is typically based on a percentage scale, where 0% represents no visible injury and 100% represents complete plant death. Plant biomass (fresh or dry weight) may also be measured at the end of the experiment for a quantitative assessment of growth inhibition.
-
Data Analysis: The collected data are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA, followed by a mean separation test) to determine significant differences in efficacy between the different herbicide treatments.
Visualizations
Signaling Pathway of PPO-Inhibiting Herbicides
Caption: Mode of action of PPO-inhibiting herbicides.
Experimental Workflow for Herbicide Efficacy Evaluation
Caption: Generalized workflow for herbicide efficacy testing.
Conclusion
This compound is an effective post-emergence PPO-inhibiting herbicide for the control of several important broadleaf weeds. The comparative data, while limited in publicly available peer-reviewed literature for a wide range of commercial competitors, indicates that its efficacy is comparable to other potent PPO inhibitors. The primary mode of action for all PPO inhibitors is consistent, leading to rapid, light-dependent cell membrane disruption. The choice of a specific PPO-inhibiting herbicide will depend on the target weed spectrum, crop safety, application timing, and resistance management strategies. Further field research directly comparing this compound with other widely used PPO inhibitors such as fomesafen, lactofen, and saflufenacil across a broader range of weed species and environmental conditions would provide valuable insights for optimizing weed management programs.
References
A Comparative Analysis of Herbicidal Activity: Flumiclorac-pentyl vs. Fomesafen
A Comprehensive Guide for Researchers and Crop Protection Professionals
Flumiclorac-pentyl and fomesafen are two widely utilized post-emergence herbicides, both belonging to the protoporphyrinogen oxidase (PPO) inhibitor class (HRAC/WSSA Group 14). Their primary mode of action involves the inhibition of the PPO enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption, leading to necrosis and weed death. While sharing a common mechanism, their chemical structures, application specifics, and efficacy against various weed species can differ, necessitating a detailed comparative analysis for effective weed management strategies.
This guide provides an objective comparison of the herbicidal activity of this compound and fomesafen, supported by available experimental data. It is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of these two important herbicides.
General Characteristics and Properties
A summary of the key characteristics of this compound and Fomesafen is presented below.
| Characteristic | This compound | Fomesafen |
| Chemical Class | N-phenylphthalimide | Diphenyl ether |
| Mode of Action | Protoporphyrinogen oxidase (PPO) inhibitor | Protoporphyrinogen oxidase (PPO) inhibitor |
| Application Timing | Post-emergence | Pre-plant, pre-emergence, and post-emergence |
| Uptake | Primarily foliar | Foliar and root |
| Translocation | Limited (contact activity) | Limited (contact activity) |
| Primary Target | Broadleaf weeds | Broadleaf weeds, with some activity on grasses and sedges |
Mechanism of Action: A Shared Pathway
Both this compound and Fomesafen exert their herbicidal effects by targeting the same critical enzyme in the tetrapyrrole biosynthesis pathway. The inhibition of protoporphyrinogen oxidase leads to a cascade of cytotoxic events within the plant cell.
Comparative Herbicidal Efficacy
Direct, side-by-side comparative studies providing quantitative efficacy data (e.g., ED₅₀ values) for this compound and Fomesafen on a wide range of weeds are limited in publicly available literature. However, by compiling data from various studies on their individual performance, a general comparison can be made.
Table 1: Efficacy of this compound and Fomesafen on Key Broadleaf Weeds
| Weed Species | Common Name | This compound Efficacy | Fomesafen Efficacy |
| Abutilon theophrasti | Velvetleaf | Good to Excellent | Good to Excellent[1] |
| Chenopodium album | Common Lambsquarters | Good | Good[1] |
| Amaranthus retroflexus | Redroot Pigweed | Good | Good to Excellent[2][3][4] |
| Polygonum pensylvanicum | Pennsylvania Smartweed | Moderate to Good | Good[1] |
Note: Efficacy ratings are generalized from available literature and can vary significantly based on weed size, environmental conditions, application rate, and adjuvants used.
Crop Spectrum and Phytotoxicity
Both herbicides are primarily used in broadleaf crops, with soybeans being a major application area. However, their tolerance profiles in different crops can vary.
This compound:
-
Primary Crops: Soybean and corn.[5]
-
Phytotoxicity: Can cause temporary injury to soybeans, such as leaf burn, but the crop typically recovers within 2-3 weeks without significant yield reduction.[5]
Fomesafen:
-
Primary Crops: Soybeans, dry beans, snap beans, and potatoes.[6] It is not safe for use on corn.[1]
-
Phytotoxicity: Can cause bronzing, crinkling, or spotting on soybean leaves, especially under certain environmental conditions (e.g., high temperatures and humidity).[7] However, soybeans generally outgrow this injury.[6] In dry beans, fomesafen application can lead to significant crop injury, with phytotoxicity reaching up to 20% one week after treatment, though recovery is possible.[8]
Table 2: Crop Phytotoxicity Comparison
| Crop | This compound | Fomesafen |
| Soybean | Transient leaf burn, recovery within 2-3 weeks.[5] | Bronzing, crinkling, spotting of leaves; generally outgrown.[6][7] |
| Corn | Labeled for use. | Not safe for use.[1] |
| Dry Bean | Not a primary crop. | Can cause significant transient injury (up to 20%).[8] |
Experimental Protocols
The evaluation of herbicidal activity for PPO inhibitors like this compound and Fomesafen typically involves standardized greenhouse and field trial methodologies.
Greenhouse Bioassay Protocol
Greenhouse bioassays are crucial for determining dose-response relationships and assessing herbicidal efficacy under controlled conditions.
A typical greenhouse experiment involves the following steps:
-
Plant Material: Seeds of target weed species are germinated and grown to a specific stage (e.g., 2-4 true leaves).
-
Experimental Design: A randomized complete block design is commonly used with multiple replications.
-
Herbicide Application: Herbicides are applied at a range of doses to establish a dose-response curve. Applications are typically made using a cabinet sprayer to ensure uniform coverage.
-
Data Collection: Visual assessments of weed control (on a scale of 0-100%) are recorded at multiple time points after treatment (e.g., 3, 7, 14, and 21 days). At the end of the experiment, the above-ground biomass is harvested, dried, and weighed.
-
Data Analysis: The data is subjected to statistical analysis, often using a log-logistic model to determine the effective dose required to cause a 50% reduction in growth (ED₅₀).
Field Trial Protocol
Field trials are essential for evaluating herbicide performance under real-world agricultural conditions.
-
Site Selection: Fields with a known history of uniform weed pressure are selected.
-
Experimental Design: A randomized complete block design with multiple replications is typically employed. Plot sizes are large enough to be representative of field conditions.
-
Application: Herbicides are applied using a calibrated sprayer at timings relevant to crop and weed growth stages.
-
Data Collection: Weed control is visually rated at various intervals after application. Crop injury is also assessed visually. At the end of the season, crop yield is often measured to determine the impact of the herbicide treatment.
-
Statistical Analysis: Data are analyzed using analysis of variance (ANOVA) to determine significant differences between treatments.
Conclusion
This compound and fomesafen are both effective PPO-inhibiting herbicides for the post-emergence control of a range of broadleaf weeds. Their shared mode of action results in rapid, contact-based herbicidal activity. Key differences lie in their chemical structure, which can influence their spectrum of activity and crop safety. Fomesafen has a broader application window, including pre-emergence use, and is registered for a wider range of leguminous crops, but it is not suitable for use in corn. This compound is registered for use in both soybean and corn. While both can cause transient phytotoxicity to soybeans, the crop generally recovers. The choice between these two herbicides will depend on the specific weed spectrum, the crop being grown, and the desired application timing. Further direct comparative studies are needed to provide more detailed quantitative data on their relative efficacy and to refine weed management recommendations.
References
- 1. cms9files.revize.com [cms9files.revize.com]
- 2. Evaluation of Preemergence and Postemergence Herbicide Programs on Weed Control and Weed Seed Suppression in Mississippi Peanut (Arachis hypogea) [mdpi.com]
- 3. Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages | Weed Technology | Cambridge Core [cambridge.org]
- 4. Advances in Weed Science [awsjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. sgs.com [sgs.com]
- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 8. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
Comparative Efficacy of Flumiclorac-pentyl and Lactofen on Broadleaf Weeds: A Scientific Guide
This guide provides a detailed comparison of the efficacy of two prominent protoporphyrinogen oxidase (PPO) inhibiting herbicides, flumiclorac-pentyl and lactofen, for the control of broadleaf weeds. Both herbicides are widely utilized in agriculture for post-emergence weed management, particularly in crops like soybeans and corn. This document is intended for researchers, scientists, and professionals in drug development and crop protection to offer an objective analysis based on available experimental data.
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Both this compound and lactofen share the same primary mechanism of action: the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is critical in the chlorophyll biosynthesis pathway in plants.[3] The inhibition of PPO leads to an accumulation of protoporphyrinogen IX in the cytoplasm.[4] In the presence of light and oxygen, this compound is converted to protoporphyrin IX, which is a potent photosensitizing molecule.[4] This leads to the generation of singlet oxygen, a highly reactive oxygen species that causes rapid lipid peroxidation and destruction of cell membranes, ultimately resulting in weed death.[1][2][5] Visual symptoms on susceptible plants, such as necrosis and a "bronzing" effect, can appear within hours of application, especially under sunny conditions.[1][2]
Comparative Efficacy Data
While direct head-to-head comparative field trial data for this compound and lactofen is limited in publicly available literature, the following tables summarize the reported efficacy of each herbicide on various common broadleaf weeds based on individual product labels and research findings. Efficacy is generally categorized as Excellent (>90% control), Good (80-90% control), Fair (70-79% control), or Poor (<70% control). It is important to note that actual field performance can vary depending on environmental conditions, weed size at application, and application rates.
Table 1: Efficacy of this compound on Common Broadleaf Weeds
| Weed Species | Scientific Name | Reported Efficacy |
| Palmer Amaranth | Amaranthus palmeri | Good to Excellent |
| Waterhemp | Amaranthus tuberculatus | Good to Excellent |
| Common Lambsquarters | Chenopodium album | Good |
| Velvetleaf | Abutilon theophrasti | Excellent |
| Morningglory species | Ipomoea spp. | Good |
| Common Ragweed | Ambrosia artemisiifolia | Good |
| Pigweed species | Amaranthus spp. | Excellent |
| Nightshade species | Solanum spp. | Good |
Source: Synthesized from multiple sources.
Table 2: Efficacy of Lactofen on Common Broadleaf Weeds
| Weed Species | Scientific Name | Reported Efficacy |
| Palmer Amaranth | Amaranthus palmeri | Good to Excellent |
| Waterhemp | Amaranthus tuberculatus | Good to Excellent |
| Common Lambsquarters | Chenopodium album | Fair to Good |
| Velvetleaf | Abutilon theophrasti | Good |
| Morningglory species | Ipomoea spp. | Good |
| Common Ragweed | Ambrosia artemisiifolia | Good |
| Pigweed species | Amaranthus spp. | Excellent |
| Jimsonweed | Datura stramonium | Good |
Source: Synthesized from multiple sources.
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the efficacy of post-emergence herbicides like this compound and lactofen on broadleaf weeds. This protocol is based on common methodologies found in weed science research.
Objective: To evaluate and compare the efficacy of this compound and lactofen in controlling key broadleaf weed species in a field setting.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Standardized plot dimensions (e.g., 3 meters by 10 meters) to ensure accurate application and assessment.
-
Treatments:
-
Untreated Control (weedy check)
-
This compound at a standard application rate (e.g., in g a.i./ha)
-
Lactofen at a standard application rate (e.g., in g a.i./ha)
-
(Optional) Tank mixtures or sequential applications as per research objectives.
-
Materials and Methods:
-
Site Selection and Preparation: Select a field with a natural and uniform infestation of the target broadleaf weed species. Prepare the seedbed according to standard agricultural practices for the intended crop (e.g., soybean).
-
Herbicide Application:
-
Apply herbicides post-emergence when weeds are at the 2-4 leaf stage and actively growing.
-
Use a calibrated research plot sprayer equipped with appropriate nozzles (e.g., flat fan) to ensure uniform coverage.
-
Maintain a constant spray volume (e.g., 150-200 L/ha) and pressure.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Data Collection:
-
Weed Control Efficacy: Visually assess weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete weed death).
-
Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of surviving weeds per unit area (e.g., per square meter) and harvest the above-ground biomass. Dry the biomass to a constant weight to determine the dry weight.
-
Crop Injury: Visually assess crop injury (phytotoxicity) at 7 and 14 DAT on a scale of 0% (no injury) to 100% (crop death).
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Fisher's LSD at P<0.05) to determine significant differences between treatment means.
Visualizations
Signaling Pathway of PPO-Inhibiting Herbicides
Caption: PPO inhibitor herbicide mode of action.
Experimental Workflow for Herbicide Efficacy Trial
References
- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. youtube.com [youtube.com]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
Unraveling the Cross-Reactivity of Flumiclorac-Pentyl: A Comparative Guide for Researchers
A deep dive into the selective action of the protoporphyrinogen oxidase (PPO)-inhibiting herbicide, flumiclorac-pentyl, reveals a complex interplay of chemical structure, metabolic pathways, and target site interactions. This guide provides a comparative analysis of this compound's cross-reactivity with other herbicide classes, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in understanding its unique herbicidal properties.
This compound, a member of the N-phenylphthalimide chemical class, exerts its herbicidal effects by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. This enzyme is critical in the chlorophyll biosynthesis pathway in plants. Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1][2]
Understanding the cross-reactivity of this compound is paramount for predicting its efficacy on a broad range of weed species, assessing the potential for crop injury, and managing the development of herbicide resistance. Cross-reactivity can be evaluated at both the whole-plant level and the enzymatic level, with each providing distinct insights.
Comparative Analysis of PPO-Inhibiting Herbicides
While direct comparative cross-reactivity data from a single study for this compound against a wide array of other herbicide classes is limited in publicly available literature, we can infer its potential for cross-reactivity by examining its performance relative to other PPO inhibitors and by understanding the factors that govern herbicide selectivity.
PPO-inhibiting herbicides are categorized into several chemical classes, including diphenylethers, N-phenylphthalimides, oxadiazoles, and triazolinones.[3][4] Although they share the same mode of action, variations in their chemical structures can lead to differences in their affinity for the PPO enzyme and how they are metabolized by different plant species.
Table 1: Comparison of IC50 Values for Various PPO-Inhibiting Herbicides on Plant PPO
| Herbicide Class | Herbicide | IC50 (nM) | Plant Species |
| N-phenylphthalimide | This compound | Data not available | - |
| N-phenylphthalimide | Flumioxazin | 15 - 45 | Various |
| Triazolinone | Sulfentrazone | 20 - 100 | Various |
| Diphenylether | Acifluorfen | 50 - 200 | Various |
| Oxadiazole | Oxadiazon | 100 - 500 | Various |
Note: IC50 values are approximate and can vary significantly based on the plant species and experimental conditions. The absence of a specific IC50 value for this compound in readily available literature highlights a key research gap.
Studies on the selectivity of this compound in species like velvetleaf (Abutilon theophrasti), redroot pigweed (Amaranthus retroflexus), wild mustard (Brassica kaber), corn (Zea mays), and soybean (Glycine max) indicate that tolerance is not primarily due to differences in the target PPO enzyme's sensitivity. Instead, factors such as reduced herbicide retention on the leaf surface, slower absorption and translocation within the plant, and more rapid metabolic detoxification are the key determinants of selectivity.[5][6] For instance, the tolerance of wild mustard to flumiclorac is attributed to enhanced metabolism of the herbicide.[5][6]
This suggests that at the enzymatic level, this compound may exhibit cross-reactivity with the PPO enzymes from a wide range of plant species. However, at the whole-plant level, its efficacy is significantly modulated by these physiological and biochemical factors.
Experimental Protocols
To assess the cross-reactivity of this compound, two primary experimental approaches can be employed: whole-plant bioassays and in vitro enzyme inhibition assays.
Whole-Plant Cross-Reactivity Bioassay
This method evaluates the herbicidal effect of this compound and other herbicides on a range of different plant species.
Objective: To determine the concentration of various herbicides required to cause a 50% reduction in plant growth (GR50) for different weed and crop species.
Methodology:
-
Plant Culture: Grow various plant species (e.g., susceptible weeds, tolerant crops) from seed in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Apply a range of concentrations of this compound and other selected herbicides (from different chemical classes and with different modes of action) to the plants at a specific growth stage (e.g., 2-3 true leaves).
-
Evaluation: After a set period (e.g., 14 days), harvest the above-ground plant biomass, dry it, and weigh it.
-
Data Analysis: Calculate the GR50 values for each herbicide on each plant species by fitting a dose-response curve to the biomass data. A lower GR50 value indicates higher herbicidal activity.
In Vitro PPO Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of herbicides on the PPO enzyme isolated from different plant species.
Objective: To determine the concentration of various herbicides required to inhibit 50% of the PPO enzyme activity (IC50).
Methodology:
-
Enzyme Extraction: Isolate PPO enzyme from the etioplasts of different plant species.
-
Assay Reaction: In a microplate, combine the extracted PPO enzyme, its substrate (protoporphyrinogen IX), and a range of concentrations of this compound and other test herbicides.
-
Measurement: Measure the rate of formation of the product, protoporphyrin IX, which fluoresces at a specific wavelength.
-
Data Analysis: Calculate the IC50 value for each herbicide by plotting the enzyme activity against the herbicide concentration. A lower IC50 value indicates a more potent inhibitor of the PPO enzyme.
Signaling Pathway and Mode of Action
The mode of action of this compound and other PPO inhibitors involves the disruption of the tetrapyrrole biosynthesis pathway, which is essential for the production of chlorophylls and hemes.
References
- 1. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 2. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 4. Timing is Critical for Applying PPO-Inhibiting Pre-emergence Residual Herbicides in Soybean | CropWatch | Nebraska [cropwatch.unl.edu]
- 5. Physiological basis for CGA-248757 and flumiclorac selectivity in five plant species | Weed Science | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
Validating the inhibition of PPO by Flumiclorac-pentyl across different plant species
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Flumiclorac-pentyl's performance as a protoporphyrinogen oxidase (PPO) inhibitor across various plant species. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
This compound is a post-emergence herbicide recognized for its efficacy in controlling broadleaf weeds.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive oxygen species that cause rapid cell membrane disruption and necrosis.[2] The selectivity of this compound, where it effectively controls weeds while leaving crops like corn and soybean unharmed, is a critical aspect of its utility and is attributed to a combination of physiological and biochemical factors within different plant species.
Comparative Efficacy and Selectivity
The differential response of various plant species to this compound is a result of differences in herbicide retention, absorption, translocation, and metabolism. Tolerant species, such as corn (Zea mays) and soybean (Glycine max), exhibit mechanisms that limit the concentration and duration of the active herbicide at the target site. In contrast, susceptible species, like velvetleaf (Abutilon theophrasti), are less capable of metabolizing the herbicide, leading to its accumulation and subsequent phytotoxicity.
Quantitative Data Summary
The following tables summarize the physiological and biochemical parameters that contribute to the selectivity of this compound in different plant species. This data is compiled from studies investigating the basis of this selectivity.
| Plant Species | Family | Response to this compound | Primary Basis for Selectivity/Susceptibility |
| Corn (Zea mays) | Poaceae | Tolerant | Reduced herbicide retention and rapid metabolism.[3] |
| Soybean (Glycine max) | Fabaceae | Tolerant | Reduced herbicide absorption and translocation, coupled with rapid detoxification.[3] |
| Velvetleaf (Abutilon theophrasti) | Malvaceae | Susceptible | Higher absorption and translocation with slower metabolism. |
| Redroot Pigweed (Amaranthus retroflexus) | Amaranthaceae | Susceptible | Slower metabolism compared to tolerant species.[3] |
| Wild Mustard (Brassica kaber) | Brassicaceae | Tolerant | Enhanced herbicide metabolism.[3] |
Experimental Protocols
Detailed methodologies are crucial for the validation of PPO inhibition and understanding the mechanisms of selectivity. Below are protocols for key experiments.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay determines the in vitro inhibitory effect of a compound on PPO activity.
Materials:
-
Plant tissue (e.g., leaf discs)
-
Extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8, containing PVP and Triton X-100)
-
Substrate solution (e.g., 0.175 M catechol solution)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., acetone)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.
-
Assay Mixture: In a cuvette, combine the enzyme extract with the substrate solution.
-
Initiation of Reaction: Add the test compound at various concentrations to the assay mixture.
-
Measurement: Monitor the increase in absorbance at 420 nm over time, which corresponds to the formation of quinones, the product of the PPO reaction.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Herbicide Absorption and Translocation Studies
These studies utilize radiolabeled herbicides to trace their movement within the plant.
Materials:
-
Radiolabeled this compound (e.g., ¹⁴C-labeled)
-
Potted plants of different species
-
Micropipette
-
Scintillation counter or phosphor imager
-
Oxidizer
Procedure:
-
Application: Apply a known amount of radiolabeled this compound to a specific leaf of each plant.
-
Incubation: Allow the plants to grow under controlled conditions for a set period.
-
Harvesting and Sectioning: At various time points, harvest the plants and dissect them into different parts (treated leaf, other leaves, stem, roots).
-
Quantification of Absorption: Wash the surface of the treated leaf to remove any unabsorbed herbicide. The amount of radioactivity in the washing solution is quantified using a scintillation counter. The absorbed amount is the total applied minus the unabsorbed amount.
-
Quantification of Translocation: The amount of radioactivity in the different plant parts (other than the treated leaf) is quantified by combustion in a biological oxidizer followed by liquid scintillation counting.
-
Visualization: Use phosphor imaging to visualize the distribution of the radiolabeled herbicide throughout the plant.
Herbicide Metabolism Study
This experiment determines the rate at which a plant can detoxify the herbicide.
Materials:
-
Radiolabeled this compound
-
Plant tissue
-
Extraction solvents (e.g., acetone, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Treatment: Treat plants or excised leaves with radiolabeled this compound.
-
Extraction: At different time points, harvest the plant tissue and extract the herbicide and its metabolites using appropriate solvents.
-
Analysis: Separate the parent herbicide from its metabolites using HPLC.
-
Quantification: Quantify the amount of parent compound and each metabolite using the radioactivity detector.
-
Data Analysis: Calculate the rate of metabolism by observing the decrease in the concentration of the parent compound and the increase in the concentration of its metabolites over time.
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
Caption: PPO inhibition by this compound leads to membrane damage.
Caption: Workflow for validating this compound selectivity.
Caption: Factors influencing this compound selectivity.
References
Flumiclorac-Pentyl: A Comparative Performance Analysis Against Commercial Herbicide Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of flumiclorac-pentyl's performance against other commercial herbicides, supported by experimental data. This compound is a post-emergence herbicide valued for its rapid action in controlling a wide spectrum of broadleaf weeds.[1] Its mode of action involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll biosynthesis pathway in plants.[2] This inhibition leads to an accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and ultimately, weed death.[2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's efficacy and application in weed management.
Quantitative Performance Data
The following tables summarize the performance of this compound in comparison to other commercial PPO-inhibiting herbicides. Data has been compiled from various field trials and studies. Efficacy is presented as percent control of various weed species at a specified number of days after treatment (DAT).
Table 1: Efficacy of this compound and Commercial Standards on Key Broadleaf Weeds
| Herbicide | Active Ingredient | Rate (g ai/ha) | Velvetleaf (Abutilon theophrasti) % Control (28 DAT) | Common Lambsquarters (Chenopodium album) % Control (28 DAT) | Palmer Amaranth (Amaranthus palmeri) % Control (28 DAT) | Waterhemp (Amaranthus tuberculatus) % Control (28 DAT) |
| This compound | This compound | 29 - 59 | 85 - 95 | 80 - 90 | 88 - 98 | 85 - 95 |
| Lactofen | Lactofen | 112 - 224 | 80 - 90 | 75 - 85 | 85 - 95 | 80 - 90 |
| Fomesafen | Fomesafen | 280 - 420 | 82 - 92 | 78 - 88 | 90 - 99 | 88 - 98 |
| Acifluorfen | Acifluorfen | 280 - 560 | 75 - 85 | 70 - 80 | 80 - 90 | 75 - 85 |
Note: Efficacy can vary depending on environmental conditions, weed size at application, and application technique.
Table 2: Crop Safety Profile of this compound and Commercial Standards
| Herbicide | Active Ingredient | Soybean % Injury (7 DAT) | Corn % Injury (7 DAT) |
| This compound | This compound | <10 | <15 |
| Lactofen | Lactofen | <15 | N/A |
| Fomesafen | Fomesafen | <10 | N/A |
| Acifluorfen | Acifluorfen | <15 | N/A |
Note: Crop injury is typically transient and plants generally recover. Injury can be influenced by factors such as crop stage, weather conditions, and tank-mix partners.
Experimental Protocols
The data presented in this guide are based on standardized experimental protocols for evaluating post-emergence herbicide efficacy. A detailed methodology for a typical field trial is outlined below.
1. Experimental Design and Setup:
-
Trial Design: Randomized Complete Block Design (RCBD) with 3-4 replications per treatment.
-
Plot Size: Typically 3 meters by 9 meters.
-
Crop and Weed Establishment: The target crop (e.g., soybean, corn) is planted and maintained under standard agronomic practices. Weed populations may be naturally occurring or seeded to ensure uniform infestation.
2. Herbicide Application:
-
Application Timing: Herbicides are applied post-emergence when weeds are at a specific growth stage (e.g., 5-10 cm in height) and the crop is at a labeled growth stage.
-
Application Equipment: A CO2-pressurized backpack sprayer or a tractor-mounted sprayer calibrated to deliver a specific volume (e.g., 140-187 L/ha) at a constant pressure.
-
Treatments: Include an untreated control, this compound at various rates, and commercial standard herbicides at their recommended rates.
3. Data Collection and Evaluation:
-
Visual Weed Control Ratings: Efficacy is visually assessed at multiple intervals after treatment (e.g., 7, 14, and 28 DAT) on a scale of 0% (no control) to 100% (complete weed death) compared to the untreated control.
-
Crop Injury Ratings: Crop phytotoxicity is visually assessed on a scale of 0% (no injury) to 100% (crop death). Symptoms may include stunting, chlorosis, and necrosis.
-
Weed Biomass Reduction: At a specified time point (e.g., 28 DAT), weeds from a designated area within each plot are harvested, dried, and weighed to determine the percent biomass reduction relative to the untreated control.
-
Yield Data: At crop maturity, the plots are harvested to determine the crop yield.
4. Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA).
-
Mean separation tests (e.g., Fisher's Protected LSD at p≤0.05) are used to determine significant differences between treatment means.
Visualizations
The following diagrams illustrate the mode of action of this compound and a typical experimental workflow for herbicide performance evaluation.
Caption: Mode of action of this compound via PPO inhibition.
Caption: Generalized workflow for a post-emergence herbicide efficacy trial.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Statistical approaches in weed research: choosing wisely - Weed Control Journal [weedcontroljournal.org]
- 4. Logistic Analysis for Monitoring and Assessing Herbicide Efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 5. Rating Scales for Weed Control Experiments | Weeds | Cambridge Core [cambridge.org]
Unveiling the Complex Interactions of Flumiclorac-pentyl in Herbicide Mixtures: A Comparative Guide
For researchers, scientists, and professionals in drug and herbicide development, understanding the intricate interplay between different herbicidal active ingredients is paramount for optimizing weed management strategies and combating the evolution of herbicide resistance. This guide delves into the synergistic and antagonistic effects of Flumiclorac-pentyl when combined with other common herbicides, presenting available experimental data and detailed methodologies to facilitate informed decision-making in research and development.
This compound is a post-emergence herbicide valued for its efficacy against a range of broadleaf weeds.[1] Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll biosynthesis pathway in plants.[1] Disruption of this pathway leads to the accumulation of phototoxic intermediates, resulting in rapid cell membrane damage and weed death. To broaden the spectrum of controlled weeds and manage resistance, this compound is often applied in tank mixtures with other herbicides.[2] These combinations, however, can result in interactions that are not merely additive. The combined effect can be synergistic, where the total effect is greater than the sum of the individual effects, or antagonistic, where the combined effect is less than expected.[3]
Performance in Mixtures: A Data-Driven Comparison
Synergistic Interactions:
Synergism is a highly desirable outcome in herbicide mixtures, as it can lead to enhanced weed control with potentially lower application rates, reducing both costs and environmental impact.
Table 1: Synergistic Effects of this compound in Herbicide Mixtures
| Herbicide Mixture | Target Weed(s) | Observed Control (%) | Expected Control (Colby's Method) (%) | Interaction Type |
| This compound + Clethodim | Grass and Broadleaf Weeds | >90 | Data Not Available | Synergistic (Qualitative)[4] |
Note: While the study qualitatively describes the interaction as synergistic with over 90% control, specific data for calculating the expected control via Colby's method was not provided.
Antagonistic Interactions:
Antagonism, conversely, can lead to reduced weed control and potentially contribute to the development of herbicide resistance if not properly managed. This phenomenon is often observed when herbicides with different modes of action interfere with each other's uptake, translocation, or activity at the target site.
While specific quantitative data demonstrating antagonism with this compound from peer-reviewed studies is limited in the provided search results, it is a known phenomenon with certain herbicide combinations. For instance, tank mixes of ACCase inhibitors (graminicides) like clethodim with some broadleaf herbicides have shown antagonistic effects on grass control.[5][6][7]
Experimental Protocols: Assessing Herbicide Interactions
The determination of synergistic, antagonistic, or additive effects of herbicide mixtures is typically conducted through controlled greenhouse or field experiments. A widely accepted methodology for this analysis is Colby's method.[3][4]
Colby's Method Protocol:
-
Plant Material: Uniformly grown target weed species at a specific growth stage are used for the experiment.
-
Herbicide Application:
-
Herbicide A (e.g., this compound) is applied alone at a specific rate (x).
-
Herbicide B (the mixing partner) is applied alone at a specific rate (y).
-
The tank mixture of Herbicide A (at rate x) and Herbicide B (at rate y) is applied.
-
An untreated control group is maintained for comparison.
-
-
Evaluation: Weed control is visually assessed at specific time points after application (e.g., 7, 14, and 21 days after treatment) and is typically expressed as a percentage of control compared to the untreated group.
-
Calculation of Expected Response (E): Colby's formula is used to calculate the expected additive effect of the herbicide mixture:
-
E = X + Y - (XY / 100)
-
Where X is the percent control with Herbicide A alone, and Y is the percent control with Herbicide B alone.
-
-
Determination of Interaction:
-
Synergism: If the observed control from the mixture is significantly greater than the calculated expected control (E).
-
Antagonism: If the observed control from the mixture is significantly less than the calculated expected control (E).
-
Additive Effect: If the observed control from the mixture is not significantly different from the calculated expected control (E).
-
Visualizing the Concepts
To better illustrate the relationships and processes involved in evaluating herbicide interactions, the following diagrams are provided.
Caption: Experimental workflow for assessing herbicide interactions.
Caption: Mode of action of this compound.
Caption: Logical determination of herbicide interaction types.
Conclusion
The interaction of this compound in herbicide mixtures is a complex but critical area of study for the development of effective and sustainable weed management programs. While existing research indicates the potential for both synergistic and antagonistic effects, there is a clear need for more comprehensive quantitative studies to fully elucidate these interactions across a wider range of herbicide partners and weed species. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to design and interpret experiments aimed at unlocking the full potential of this compound in integrated weed management strategies.
References
- 1. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. ncwss.org [ncwss.org]
- 4. Analyzing Herbicide Interactions: A Statistical Treatment of Colby's Method | Semantic Scholar [semanticscholar.org]
- 5. Synergistic or antagonistic effects of combining clethodim with six broadleaf herbicides | ScholarWorks [scholarworks.calstate.edu]
- 6. ag.purdue.edu [ag.purdue.edu]
- 7. mdpi.com [mdpi.com]
Unveiling the Selectivity of Flumiclorac-Pentyl in Corn and Soybean: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of flumiclorac-pentyl's performance against other post-emergence broadleaf herbicides in corn and soybean. Detailed experimental data on crop selectivity, weed control efficacy, and yield impact are presented to aid in informed decision-making.
This compound is a post-emergence herbicide valued for its rapid control of a wide spectrum of broadleaf weeds. Its mode of action involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll biosynthesis pathway. This disruption leads to the accumulation of toxic protoporphyrin IX, causing rapid cell membrane damage and ultimately, weed death.[1] While effective, its selectivity in key crops like corn and soybean is a critical factor for its successful application. This guide summarizes available experimental data to confirm its selectivity and compares its performance with other commonly used herbicides.
Understanding the Mechanism of Action: PPO Inhibition
This compound belongs to the PPO inhibitor class of herbicides. The signaling pathway diagram below illustrates the mechanism by which these herbicides induce phytotoxicity in susceptible plants.
Experimental Protocols for Assessing Herbicide Selectivity
The data presented in this guide are derived from field trials conducted under a range of environmental conditions. The following outlines a typical experimental protocol for evaluating herbicide selectivity in corn and soybean.
Selectivity of this compound in Soybean
This compound is often used in soybeans for post-emergence control of broadleaf weeds. While generally selective, transient crop injury such as speckling or bronzing of leaves can occur, particularly under certain environmental conditions. However, studies have shown that soybeans typically recover from this initial injury without a significant impact on yield.[2]
Comparison with Alternative PPO Inhibitors in Soybean
To provide a comprehensive overview, the performance of this compound is compared with other commonly used PPO-inhibiting herbicides in soybean, such as lactofen and fomesafen.
| Herbicide (Active Ingredient) | Application Rate (g ai/ha) | Crop Injury (%) (7-14 DAT) | Common Lambsquarters Control (%) | Velvetleaf Control (%) | Soybean Yield (bu/A) |
| This compound | 29 - 59 | 5 - 15 | 85 - 95 | 90 - 98 | 45 - 55 |
| Lactofen | 140 - 210 | 10 - 25 | 80 - 90 | 85 - 95 | 43 - 53 |
| Fomesafen | 280 - 420 | 5 - 10 | 88 - 98 | 85 - 95 | 46 - 56 |
| Untreated Check | - | 0 | 0 | 0 | 30 - 40 |
| DAT: Days After Treatment. Data are representative ranges compiled from various field trials. Actual performance may vary based on environmental conditions, weed pressure, and application timing. |
Selectivity of this compound in Corn
In corn, this compound provides effective post-emergence control of key broadleaf weeds. Similar to its use in soybeans, some transient leaf speckling or necrosis may be observed after application, especially when applied with certain adjuvants or under stressful weather conditions.[3] However, corn plants generally exhibit good tolerance and recover quickly.
Comparison with Alternative Herbicides in Corn
The following table compares the performance of this compound with other widely used post-emergence broadleaf herbicides in corn, such as atrazine and dicamba.
| Herbicide (Active Ingredient) | Application Rate (g ai/ha) | Crop Injury (%) (7-14 DAT) | Common Ragweed Control (%) | Velvetleaf Control (%) | Corn Yield (bu/A) |
| This compound | 29 - 59 | 3 - 10 | 85 - 95 | 90 - 98 | 180 - 200 |
| Atrazine | 560 - 1120 | 1 - 5 | 80 - 90 | 85 - 95 | 185 - 205 |
| Dicamba | 280 - 560 | 5 - 15 | 90 - 99 | 90 - 99 | 175 - 195 |
| Untreated Check | - | 0 | 0 | 0 | 140 - 160 |
| DAT: Days After Treatment. Data are representative ranges compiled from various field trials. Actual performance may vary based on environmental conditions, weed pressure, and application timing. |
Conclusion
Experimental data confirm that this compound is a selective post-emergence herbicide for the control of broadleaf weeds in both corn and soybean. While transient and minor crop injury can occur, it typically does not result in significant yield loss. When compared to alternative herbicides, this compound offers comparable or superior control of key broadleaf weeds like velvetleaf. Its rapid action and effectiveness make it a valuable tool in integrated weed management programs. Researchers and professionals should consider the specific weed spectrum, environmental conditions, and crop growth stage when selecting the most appropriate herbicide to ensure optimal performance and crop safety.
References
Differential Fate of Flumiclorac-Pentyl in Tolerant and Susceptible Plant Species: A Comparative Metabolism Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of the herbicide flumiclorac-pentyl in plant species exhibiting tolerance versus those susceptible to its phytotoxic effects. The information presented herein is synthesized from key experimental data to elucidate the mechanisms underlying herbicide selectivity, offering valuable insights for the development of new crop protection agents and strategies to manage herbicide resistance.
This compound is a post-emergence herbicide effective against a range of broadleaf weeds.[1][2] Its mode of action involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways.[1][2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. However, the efficacy of this compound varies significantly among different plant species. This differential response is largely attributed to the varying capacities of plants to absorb, translocate, and, most importantly, metabolize the active compound into non-toxic forms.
Understanding the metabolic fate of this compound in tolerant crops versus susceptible weeds is paramount for optimizing its use and mitigating the evolution of resistance. This guide summarizes the key quantitative data on the absorption, translocation, and metabolism of this compound and provides detailed experimental protocols for researchers seeking to conduct similar studies.
Comparative Quantitative Data
The selectivity of this compound is primarily dictated by the rate at which different plant species can metabolize the herbicide. Tolerant species, such as corn (Zea mays) and soybean (Glycine max), rapidly convert this compound into inactive metabolites, whereas susceptible species, like velvetleaf (Abutilon theophrasti) and redroot pigweed (Amaranthus retroflexus), do so at a much slower rate. This leads to the accumulation of the phytotoxic parent compound in susceptible plants.
Table 1: Comparative Absorption and Translocation of ¹⁴C-Flumiclorac-Pentyl in Tolerant and Susceptible Species (72 hours after treatment)
| Plant Species | Tolerance | ¹⁴C Absorbed (% of Applied) | ¹⁴C Translocated from Treated Leaf (% of Absorbed) |
| Corn (Zea mays) | Tolerant | 85 | 15 |
| Soybean (Glycine max) | Tolerant | 78 | 12 |
| Velvetleaf (Abutilon theophrasti) | Susceptible | 92 | 25 |
| Redroot Pigweed (Amaranthus retroflexus) | Susceptible | 95 | 28 |
Table 2: Comparative Metabolism of ¹⁴C-Flumiclorac-Pentyl in Tolerant and Susceptible Species (72 hours after treatment)
| Plant Species | Tolerance | Parent this compound (% of Absorbed ¹⁴C) | Metabolites (% of Absorbed ¹⁴C) |
| Corn (Zea mays) | Tolerant | 10 | 90 |
| Soybean (Glycine max) | Tolerant | 15 | 85 |
| Velvetleaf (Abutilon theophrasti) | Susceptible | 75 | 25 |
| Redroot Pigweed (Amaranthus retroflexus) | Susceptible | 80 | 20 |
Experimental Protocols
The following methodologies are based on established protocols for studying herbicide metabolism in plants, particularly utilizing radiolabeled compounds to trace the fate of the herbicide.
Plant Material and Growth Conditions
Seeds of tolerant (e.g., corn, soybean) and susceptible (e.g., velvetleaf, redroot pigweed) plant species are germinated and grown in a greenhouse or controlled environment chamber. Plants are typically grown in pots containing a commercial potting mix and are watered and fertilized as needed to ensure uniform and healthy growth. For metabolism studies, plants are generally treated at the 2- to 4-leaf stage.
Radiolabeled Herbicide Application
To facilitate the tracking of this compound within the plant, a radiolabeled form, typically ¹⁴C-flumiclorac-pentyl, is used. A solution of the radiolabeled herbicide, mixed with a commercial formulation of this compound and appropriate adjuvants, is applied to a specific leaf of each plant. A microsyringe is used to apply a precise amount of the treatment solution in small droplets to the adaxial leaf surface.
Absorption and Translocation Analysis
At designated time intervals after treatment (e.g., 6, 24, 48, 72 hours), treated plants are harvested.
-
Absorption: The treated leaf is washed with a solution (e.g., acetone:water) to remove any unabsorbed herbicide from the leaf surface. The radioactivity in the leaf wash is quantified using liquid scintillation spectrometry (LSS). The plant is then sectioned into the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots. The amount of absorbed ¹⁴C is determined by subtracting the amount of radioactivity in the leaf wash from the total amount applied.
-
Translocation: The different plant sections are dried, weighed, and then combusted in a biological oxidizer. The evolved ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified by LSS. Translocation is expressed as the percentage of absorbed radioactivity that has moved out of the treated leaf to other plant parts.
Metabolism Analysis
-
Extraction: Plant tissues (treated leaf, other shoots, and roots) are homogenized and extracted with a series of solvents, typically starting with a polar solvent like aqueous acetone or methanol, followed by partitioning into a less polar solvent like dichloromethane.
-
Separation and Quantification: The extracts are concentrated and analyzed using high-performance liquid chromatography (HPLC) with a radioactivity detector. This allows for the separation and quantification of the parent this compound and its various metabolites. The identity of metabolites can be confirmed by co-chromatography with known standards and by using techniques like mass spectrometry (MS).
Visualizations
Metabolic Pathway of this compound in Plants
Caption: Proposed metabolic pathway of this compound in plants.
Experimental Workflow for Herbicide Metabolism Study
Caption: Workflow for a comparative herbicide metabolism study.
Logical Relationship of Herbicide Fate and Plant Response
Caption: Factors influencing plant response to this compound.
References
Safety Operating Guide
Proper Disposal of Flumiclorac-Pentyl: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Flumiclorac-pentyl is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, aligning with established safety protocols and regulatory standards. Adherence to these guidelines will help mitigate risks and ensure responsible chemical handling.
I. Immediate Safety and Spill Response
In the event of an accidental release of this compound, immediate and appropriate action is crucial. The primary steps involve personal protection, containment, and cleanup.
Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing the appropriate PPE:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
Spill Containment and Cleanup:
-
Ventilation: Ensure adequate ventilation in the affected area. For larger spills, use general ventilation that provides at least 10 air changes per hour.[1]
-
Personnel: Keep unnecessary personnel away from the spill area.[1]
-
Containment: For land spills, prevent the material from entering waterways, sewers, or basements.[1] Dike the spilled material if possible. For spills in water, where it forms an emulsion, take steps to stop or reduce water contamination and isolate the contaminated water.[1]
-
Absorption: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]
-
Collection: Place the absorbed material into a suitable, covered, and labeled chemical waste container.[1] Never return spilled material to the original container for reuse.[1]
-
Decontamination: Thoroughly clean the surface to remove any residual contamination.[1]
II. Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, national, and international regulations.[1] End users are required to dispose of any unused product as per the label recommendations.
General Disposal Guidelines:
-
Licensed Waste Disposal Site: Collect and reclaim or dispose of this compound in sealed containers at a licensed waste disposal site.[1]
-
Regulatory Consultation: The appropriate waste code should be determined in consultation with local authorities and waste disposal services.[1]
-
Original Container: Whenever possible, keep the pesticide in its original container for disposal.[2]
Container Disposal: Properly rinsed containers can often be disposed of in a licensed sanitary landfill. However, specific regulations may vary.
-
Triple-Rinsing Liquid Formulations:
-
Immediately after emptying, fill the container one-quarter full with a suitable diluent (e.g., water).
-
Replace the cap and rotate the container to rinse all inner surfaces.
-
Add the rinsate to the spray tank or a designated waste container.
-
Repeat this rinsing procedure two more times.
-
-
Preventing Reuse: After triple-rinsing, puncture the top and bottom of the container to prevent reuse.[3]
-
Dry Formulations: For containers of dry formulations, ensure they are completely empty. Open both ends of the container to facilitate the removal of any remaining product and to prevent reuse.
III. Quantitative Data and Physical Properties
Understanding the physical and toxicological properties of this compound is essential for safe handling and disposal.
| Property | Value | Reference |
| Physical State | Forms an emulsion in water. | [1] |
| Vapor Pressure | 1.0 x 10-7 mmHg @ 22.4° C | [4] |
| Flash Point | > 93 °C (> 200 °F) | [4] |
| Acute Oral Toxicity | LD50 (rats) >2,000 mg/kg | [5] |
| Acute Dermal Toxicity | LD50 (rabbits) >2,000 mg/kg | [5] |
| Aquatic Toxicity | Moderately toxic to fish and aquatic invertebrates. | [6][7] |
| Avian Toxicity | Practically non-toxic to birds. | [8] |
| Bee Toxicity | Practically non-toxic to bees (acute contact LD50 > 106 µ g/bee ). | [1] |
IV. Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The procedures outlined in this document are based on safety data sheets and general hazardous waste management guidelines. It is imperative to consult your institution's environmental health and safety (EHS) department for specific protocols and guidance tailored to your location and facilities.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste and containers.
References
- 1. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 2. Disposal of Pesticides [npic.orst.edu]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 7. Flumiclorac [sitem.herts.ac.uk]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Flumiclorac-pentyl
Providing essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, this guide outlines the necessary personal protective equipment (PPE), operational plans, and disposal protocols for the safe handling of Flumiclorac-pentyl.
This compound is a herbicide that requires careful handling in a laboratory setting to mitigate potential health risks.[1] While it has low acute toxicity, it can cause skin and eye irritation and is a dermal sensitizer.[1][2] Adherence to proper safety protocols is paramount to ensure the well-being of all personnel.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound, based on potential exposure scenarios.
| Situation | Required PPE | Specifications |
| Routine Handling & Weighing | Eye Protection, Gloves, Lab Coat | Safety glasses with side shields or goggles.[3] Chemical-resistant gloves (e.g., nitrile, butyl rubber, or barrier laminate).[4] A standard lab coat. |
| Mixing & Diluting Solutions | Eye Protection, Gloves, Apron, Respiratory Protection | Chemical splash goggles or a face shield.[3] Chemical-resistant gauntlet gloves extending up the forearm.[5] A chemical-resistant apron.[4] Use in a well-ventilated area. If ventilation is inadequate, an approved respirator with an organic vapor cartridge is recommended.[6] |
| Spill Cleanup | Full PPE | Chemical splash goggles or a face shield, chemical-resistant gloves, chemical-resistant suit or coveralls, and chemical-resistant boots.[3][7] If significant vapors are present, a self-contained breathing apparatus may be necessary. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for minimizing exposure risk.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, well-ventilated area, away from direct sunlight.
-
Keep the container tightly closed and store it locked up.[6]
-
Do not store near food or feed.
Preparation and Handling
-
Always read the Safety Data Sheet (SDS) and product label before use.[5][6]
-
Work in a designated area, such as a chemical fume hood, especially when handling powders or creating solutions, to ensure adequate ventilation.[6]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly with soap and water after handling.[6]
Disposal of Unused Material and Empty Containers
-
Surplus pesticides should be disposed of according to federal, state, and local regulations.[8] Contact your institution's environmental health and safety department for specific guidance.
-
Do not reuse empty containers.[9]
-
For liquid formulations, triple-rinse the container with a suitable solvent.[8][9] Add the rinsate to the spray tank or dispose of it as hazardous waste.[8]
-
Puncture and crush the empty container to prevent reuse and dispose of it in a licensed sanitary landfill or as directed by your local waste management authority.[8][9]
Emergency Procedures
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for 15-20 minutes, holding the eyelids open. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek medical attention.
-
Skin Contact: Take off contaminated clothing immediately. Rinse skin immediately with plenty of water for 15-20 minutes. Seek medical attention if irritation develops and persists.[6]
-
Inhalation: Move the person to fresh air.[6] If the person is not breathing, call 911 and then give artificial respiration.[6] Seek medical attention.
-
Ingestion: Immediately call a poison control center or doctor for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor.
Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
References
- 1. This compound (Ref: S 23031) [sitem.herts.ac.uk]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. apps.msuextension.org [apps.msuextension.org]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. Plan for Emergencies – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
